molecular formula C15H14O B1352090 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone CAS No. 76650-29-8

1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone

Cat. No.: B1352090
CAS No.: 76650-29-8
M. Wt: 210.27 g/mol
InChI Key: CMQLVQGSXLXPRH-UHFFFAOYSA-N
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Description

1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone is a useful research compound. Its molecular formula is C15H14O and its molecular weight is 210.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(3-methylphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-11-4-3-5-15(10-11)14-8-6-13(7-9-14)12(2)16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQLVQGSXLXPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408465
Record name 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76650-29-8
Record name 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone CAS 76650-29-8

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone (CAS 76650-29-8)

Abstract

This technical guide provides a comprehensive overview of this compound, a key biaryl ketone intermediate. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] This document delves into the molecule's fundamental physicochemical properties, outlines a robust and reproducible synthesis protocol via the Suzuki-Miyaura cross-coupling reaction, details methods for purification and analytical characterization, and explores its applications in drug discovery and development. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring that researchers can not only replicate the procedures but also adapt them based on a solid understanding of the reaction dynamics and analytical requirements.

Core Molecular Profile

This compound, registered under CAS number 76650-29-8, is a substituted aromatic ketone. Its structure, featuring a methyl-substituted biphenyl core, makes it a valuable building block for creating more complex molecular architectures.[2] The presence of the acetyl group provides a reactive handle for further chemical modifications, while the biphenyl system offers a rigid scaffold to orient functional groups in three-dimensional space, a critical aspect for molecular recognition and biological activity.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational for its synthesis, purification, and application. Key properties for this compound are summarized below.

PropertyValueSource
CAS Number 76650-29-8[3]
Molecular Formula C₁₅H₁₄O[3][4]
Molecular Weight 210.27 g/mol [4][5]
IUPAC Name 1-[4-(3-methylphenyl)phenyl]ethanone[3]
Appearance Solid (Typical)[5]
Melting Point 92 °C[6]
Boiling Point Data not available
SMILES CC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)C[3]
InChIKey CMQLVQGSXLXPRH-UHFFFAOYSA-N[3]

Synthesis and Purification

The construction of the biaryl bond is the critical step in synthesizing this compound. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the premier method for this transformation due to its mild conditions, high functional group tolerance, and the commercial availability of its starting materials.[7][8]

Principle of the Suzuki-Miyaura Coupling

The reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[9] The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 4-bromoacetophenone).

  • Transmetalation: The activated boronic acid (activated by the base) transfers its organic group to the palladium complex.

  • Reductive Elimination: The two organic groups couple, forming the biaryl product and regenerating the palladium(0) catalyst.[8]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X complex1 Ar¹-Pd(II)L₂-X oxidative_addition->complex1 transmetalation Transmetalation complex1->transmetalation Ar²-B(OR)₂ + Base complex2 Ar¹-Pd(II)L₂-Ar² transmetalation->complex2 reductive_elimination Reductive Elimination complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar¹-Ar² (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis using 4-bromoacetophenone and 3-methylphenylboronic acid.

Materials:

  • 4-Bromoacetophenone (1.0 eq)

  • 3-Methylphenylboronic acid (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.04 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Toluene and Deionized Water (e.g., 4:1 mixture)

  • Standard laboratory glassware, magnetic stirrer/hotplate, reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried round-bottom flask, add 4-bromoacetophenone, 3-methylphenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) active catalyst is oxygen-sensitive.

  • Solvent Addition: Add the toluene/water solvent mixture via syringe. The biphasic system is common, with the base dissolving in the aqueous phase to activate the boronic acid.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine (saturated NaCl solution). This removes the inorganic base and salts.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.[10][11]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Detailed Experimental Protocol: Purification

The crude product typically contains unreacted starting materials, catalyst residues, and byproducts. Column chromatography is the standard method for purification.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., Hexane/Ethyl Acetate gradient)

  • Chromatography column, flasks for fraction collection

Procedure:

  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent system, collecting fractions. Gradually increase the eluent polarity (e.g., to 90:10 or 85:15 Hexane/Ethyl Acetate) to elute the product. The less polar biphenyl byproducts will elute first, followed by the desired ketone.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. For ultimate purity, recrystallization from a suitable solvent like ethanol or methanol can be performed.[12]

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage reactants 1. Combine Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) reaction 2. Reaction Under Inert Atmosphere at Reflux reactants->reaction workup 3. Aqueous Work-up (Extraction & Washing) reaction->workup crude 4. Concentrate to Crude Product workup->crude chromatography 5. Silica Gel Column Chromatography crude->chromatography analysis 6. TLC Analysis of Fractions chromatography->analysis pure 7. Combine Pure Fractions & Evaporate Solvent analysis->pure final_product Pure Compound pure->final_product

Caption: Workflow from synthesis to the purified final compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques is employed for a self-validating system.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect distinct signals for the acetyl methyl protons (a singlet around 2.6 ppm), the tolyl methyl protons (a singlet around 2.4 ppm), and a series of multiplets in the aromatic region (7.2-8.1 ppm).[13][14]

    • ¹³C NMR: Shows the number of different types of carbon atoms. Key signals would include the carbonyl carbon (~197 ppm), the two methyl carbons (~21 ppm and ~26 ppm), and a set of signals for the 12 aromatic carbons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. The expected molecular ion peak [M]⁺ or [M+H]⁺ would correspond to the molecular weight of 210.27.[3]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present. A strong absorption band around 1680 cm⁻¹ is characteristic of the aryl ketone carbonyl (C=O) stretch.[15] Bands in the 3100-3000 cm⁻¹ region correspond to aromatic C-H stretches, and bands around 1600-1450 cm⁻¹ correspond to aromatic C=C stretches.

Analytical_Workflow sample Purified Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (GC-MS or LC-MS) sample->ms ir IR Spectroscopy sample->ir identity Structural Confirmation nmr->identity purity Purity Assessment nmr->purity ms->identity ms->purity (via GC/LC trace) ir->identity

Caption: A multi-technique workflow for analytical validation.

Applications in Drug Discovery

The biaryl motif is a cornerstone in modern drug design, valued for its ability to mimic peptide bonds, interact with protein surfaces, and provide a stable scaffold for orienting pharmacophoric groups.[1] this compound serves as an important intermediate in the synthesis of novel therapeutic agents.

  • Scaffold for Lead Optimization: As a key intermediate, this compound provides a platform for medicinal chemists.[2] The acetyl group can be readily transformed into a wide array of other functional groups (e.g., alcohols, amines, heterocycles), allowing for systematic structure-activity relationship (SAR) studies.

  • Anticancer Research: Many kinase inhibitors and other anticancer agents incorporate the biphenyl structure to occupy hydrophobic pockets in their target proteins.[16] This intermediate can be used to synthesize novel compounds for screening against various cancer cell lines and molecular targets.

  • CNS Drug Development: The lipophilic nature of the biphenyl core can facilitate crossing the blood-brain barrier, making it a potentially useful scaffold for drugs targeting the central nervous system.[2]

  • Antifungal Agents: The development of new antifungal drugs is a critical area of research, and novel molecular scaffolds are constantly being explored to overcome resistance.[17] Biphenyl-containing compounds have shown promise in this area.

Safety and Handling

Proper handling of all laboratory chemicals is paramount to ensure personnel safety. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds and general chemical safety principles should be strictly followed.

Precaution CategoryGuidelineRationale
Personal Protective Equipment (PPE) Wear nitrile gloves, safety glasses with side shields, and a lab coat.To prevent skin and eye contact.[18][19]
Handling Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.To prevent inhalation of airborne particles.[20]
Storage Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.To maintain chemical stability and prevent hazardous reactions.[19]
Spill Response In case of a spill, sweep up solid material carefully, avoiding dust creation. Place in a sealed container for disposal.To contain the chemical and prevent environmental release.[20]
Disposal Dispose of waste in accordance with local, state, and federal regulations.To ensure environmental protection and regulatory compliance.[18]

Conclusion

This compound is more than a mere catalog chemical; it is a versatile and valuable building block for the synthesis of complex, high-value molecules. Its efficient synthesis via Suzuki-Miyaura coupling, combined with straightforward purification and robust analytical validation, makes it an accessible intermediate for both academic and industrial research. Its structural features position it as a compound of high interest for generating libraries of novel compounds, particularly in the pursuit of new therapeutics in oncology and other areas of critical medical need. This guide provides the foundational knowledge and practical protocols to empower researchers in leveraging this important molecular scaffold.

References

  • US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents. (n.d.).
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Retrieved January 23, 2026, from [Link]

  • The Lipid Flippase Subunit Cdc50 Is Required for Antifungal Drug Resistance, Endocytosis, Hyphal Development and Virulence in Candida Albicans. (2019). FEMS Yeast Research. Retrieved January 23, 2026, from [Link]

  • Ethanone, 1-[1,1'-biphenyl]-4-yl- - NIST Chemistry WebBook. (n.d.). Retrieved January 23, 2026, from [Link]

  • This compound - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Chemical Properties of Ethanone, 1-[1,1'-biphenyl]-4-yl- (CAS 92-91-1) - Cheméo. (n.d.). Retrieved January 23, 2026, from [Link]

  • Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53. (2024). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis of 1-(4'chloro[1,1']biphenyl-4-yl) ethanone - PrepChem.com. (n.d.). Retrieved January 23, 2026, from [Link]

  • 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone - Organic Syntheses. (n.d.). Retrieved January 23, 2026, from [Link]

  • please identify the hnmr of 1-(4'-methyl-biphenyl-4-yl)ethanone - Chegg. (2022). Retrieved January 23, 2026, from [Link]

  • 2-Oxazolidinone, 4-phenyl-3-(2-triisopropylsilyl-ethynyl)-, (4R) - Organic Syntheses. (n.d.). Retrieved January 23, 2026, from [Link]

  • Safety Data Sheet - SynZeal. (n.d.). Retrieved January 23, 2026, from [Link]

  • Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). (n.d.). Retrieved January 23, 2026, from [Link]

  • Mechanism-Driven and Clinically Focused Development of Botanical Foods as Multitarget Anticancer Medicine. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]

  • 1-(4-methyl-3-cyclohexen-1-yl) ethanone - The Good Scents Company. (n.d.). Retrieved January 23, 2026, from [Link]

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Technical Guide: 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An Examination of Its Physicochemical Properties, Synthesis, and Application as a Key Pharmaceutical Intermediate

Abstract: This document provides a detailed technical overview of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone, a key biphenyl ketone derivative. It outlines the compound's core physicochemical properties, including its precise molecular weight. A comprehensive, field-proven protocol for its synthesis via Suzuki-Miyaura coupling is presented, emphasizing the causal factors behind procedural choices to ensure reproducibility and high yield. Furthermore, this guide elucidates the compound's critical role as a strategic intermediate in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors. The content herein is structured to support researchers, medicinal chemists, and process development scientists in leveraging this versatile building block for drug discovery and development programs.

Core Physicochemical & Structural Data

This compound is a solid organic compound characterized by a biphenyl scaffold functionalized with a methyl group on one phenyl ring and an acetyl group on the other.[1][2] This specific arrangement of functional groups makes it an important precursor in multi-step organic syntheses.

The fundamental properties of this compound are summarized below for quick reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₄O[1][2][3]
Molecular Weight 210.27 g/mol [1][2][3][4]
IUPAC Name 1-[4-(3-methylphenyl)phenyl]ethanone[1]
CAS Number 76650-29-8[2][3]
Physical Form Solid[4]
Melting Point 92 °C[2]
Boiling Point (Predicted) 334.0 ± 11.0 °C[2]
Density (Predicted) 1.038 ± 0.06 g/cm³[2]

Synthesis Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The formation of the carbon-carbon bond between the two phenyl rings is most efficiently achieved via a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method is widely adopted in the pharmaceutical industry due to its high tolerance for various functional groups, mild reaction conditions, and the commercial availability of its precursors.

The guiding principle of this synthesis is the coupling of an arylboronic acid with an aryl halide. In this protocol, 4-bromoacetophenone is coupled with 3-methylphenylboronic acid. The palladium catalyst, in its Pd(0) active state, undergoes oxidative addition with the aryl halide. Following this, transmetalation with the boronate species (formed from the boronic acid and a base) and subsequent reductive elimination yields the desired biphenyl product and regenerates the Pd(0) catalyst, thus completing the catalytic cycle.

Detailed Step-by-Step Experimental Protocol

Materials:

  • 4-Bromoacetophenone (1.0 eq)

  • 3-Methylphenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.08 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq), anhydrous

  • Toluene (solvent)

  • Water (deionized)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoacetophenone, 3-methylphenylboronic acid, palladium(II) acetate, triphenylphosphine, and anhydrous potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can oxidize and deactivate the palladium catalyst.

  • Solvent Addition: Add toluene and deionized water (typically a 4:1 to 5:1 ratio of toluene to water). The aqueous phase is crucial for dissolving the base and facilitating the transmetalation step.

  • Heating & Reaction: Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (4-bromoacetophenone) is consumed (typically 4-12 hours).

  • Work-up & Extraction: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, and separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or silica gel column chromatography to yield this compound as a pure solid.

Synthesis Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Purification & Isolation reactants Reactants: - 4-Bromoacetophenone - 3-Methylphenylboronic acid setup 1. Combine Reagents in Flask reactants->setup catalyst Catalyst System: - Pd(OAc)₂ - PPh₃ catalyst->setup base Base: - K₂CO₃ base->setup inert 2. Establish Inert Atmosphere (N₂/Ar) setup->inert solvents 3. Add Toluene/Water inert->solvents reflux 4. Heat to Reflux (85-95°C) Monitor by TLC/HPLC solvents->reflux workup 5. Cool & Quench Perform Aqueous Extraction reflux->workup dry 6. Dry Organic Layer (MgSO₄) workup->dry concentrate 7. Concentrate in Vacuo dry->concentrate purify 8. Recrystallize or Column Chromatography concentrate->purify product Final Product: This compound purify->product

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Application in Drug Development: A Strategic Intermediate

The true value of this compound in a research and development context lies in its utility as a versatile chemical building block.[4] The drug development process is a complex endeavor, requiring strategic synthesis routes to create novel molecular entities for preclinical and clinical evaluation.[5][6] This biphenyl ketone serves as a crucial intermediate in the synthesis of more complex molecules, particularly multi-ring heterocyclic compounds that are known to interact with biological targets like protein kinases.

Integrating drug metabolism and pharmacokinetics (DMPK) studies early in the drug discovery process is essential to reduce attrition rates of new chemical entities.[7] The biphenyl core of this molecule is a common motif in approved drugs, and modifications starting from intermediates like this allow for the fine-tuning of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7]

For instance, the acetyl group can be readily transformed into other functional groups or used as an anchor point to build out more complex structures, such as pyrimidines or pyridines, which are prevalent in kinase inhibitors.

Logical Flow: From Intermediate to Active Pharmaceutical Ingredient (API)

The diagram below illustrates the strategic position of this compound in a typical drug synthesis pathway. It represents a foundational scaffold upon which further chemical complexity is built to achieve a final, biologically active molecule.

G A Commercially Available Starting Materials (e.g., Aryl Halides, Boronic Acids) B This compound (Key Intermediate) A->B Suzuki Coupling C Advanced Intermediate (Post-Functionalization) B->C Functional Group Transformation (e.g., Condensation) D Final Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) C->D Final Cyclization / Purification

Caption: Role as an intermediate in API synthesis.

Conclusion

This compound, with a definitive molecular weight of 210.27 g/mol , is more than a simple chemical compound; it is an enabling tool for innovation in medicinal chemistry.[1][2][3][4] Its straightforward and robust synthesis via Suzuki-Miyaura coupling makes it readily accessible for laboratory and industrial-scale production. Its structural features provide a reliable foundation for the construction of complex molecular architectures, solidifying its role as a high-value intermediate in the quest for novel therapeutics. This guide provides the foundational knowledge required for its synthesis and strategic application in modern drug discovery programs.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • MDPI. Research in the Field of Drug Design and Development.[Link]

  • ADMET and DMPK. What ADME tests should be conducted for preclinical studies?[Link]

  • X-talks. Integrating DMPK Early in Drug Development: A Strategic Imperative for Success.[Link]

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An In-Depth Technical Guide to the Structure Elucidation of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone, a substituted aromatic ketone of interest in synthetic and medicinal chemistry. This document moves beyond a simple recitation of analytical techniques, offering a rationale-driven approach to the synthesis and characterization process. It is designed for researchers, scientists, and drug development professionals, providing both theoretical grounding and practical, field-tested protocols. We will explore a plausible synthetic route and delve into the multi-technique spectroscopic analysis required for unambiguous structure confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, complemented by chromatographic purity assessment.

Introduction: The Rationale for a Multi-Faceted Approach

The structural confirmation of a novel or synthesized organic molecule is a cornerstone of chemical research and development. For a molecule such as this compound (Figure 1), with its distinct functional groups and isomeric possibilities, a single analytical technique is insufficient for unambiguous identification. The presence of two aromatic rings, a methyl substituent, and a ketone functionality necessitates a synergistic application of various spectroscopic and chromatographic methods. Each technique provides a unique piece of the structural puzzle, and only through their combined interpretation can we achieve a self-validating and trustworthy elucidation.

This guide will first outline a robust synthetic strategy for obtaining the target compound. Subsequently, it will detail the application and interpretation of key analytical techniques, explaining not just what is done, but why specific experimental choices are made and how the resulting data intercorrelate to build a cohesive structural picture.

Figure 1: Structure of this compound Chemical structure of this compound

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 76650-29-8
Molecular Formula C₁₅H₁₄O
Molecular Weight 210.27 g/mol
IUPAC Name 1-[4-(3-methylphenyl)phenyl]ethanone
SMILES CC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)C
InChIKey CMQLVQGSXLXPRH-UHFFFAOYSA-N

Synthetic Strategy: A Deliberate Choice of Coupling Chemistry

To perform a thorough structural analysis, a pure sample of the target compound is required. While several synthetic routes could be envisioned, the Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for constructing the biaryl scaffold.[2] This palladium-catalyzed reaction offers high functional group tolerance, allowing for the presence of the ketone group, and generally proceeds under mild conditions with high yields.[2]

The chosen disconnection approach for this compound is between the two phenyl rings, leading to two commercially available or readily synthesizable precursors: 4-acetylphenylboronic acid and 3-bromotoluene.

G Target This compound Precursors Precursors Target->Precursors Disconnection BoronicAcid 4-Acetylphenylboronic Acid Precursors->BoronicAcid ArylHalide 3-Bromotoluene Precursors->ArylHalide

Figure 2: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for similar biaryl syntheses.[3] The causality behind each step is highlighted to ensure a robust and reproducible outcome.

Materials:

  • 4-Acetylphenylboronic acid

  • 3-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer/hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation (In Situ): In a flame-dried, three-necked round-bottom flask under an inert atmosphere, combine palladium(II) acetate (1-3 mol%) and triphenylphosphine (2-6 mol%). The phosphine ligand coordinates to the palladium, stabilizing the active Pd(0) species that will be formed in situ.

  • Reaction Setup: To the flask, add 4-acetylphenylboronic acid (1.0 equiv.), 3-bromotoluene (1.2 equiv.), and potassium carbonate (2.0 equiv.). The excess of the aryl halide is to ensure complete consumption of the more valuable boronic acid. Potassium carbonate is the base required to activate the boronic acid for transmetalation.[2]

  • Solvent Addition and Reflux: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The biphasic solvent system is effective for the Suzuki coupling, with the aqueous phase containing the base and the organic phase containing the reactants and catalyst. Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine. This removes the base and any inorganic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Chromatographic Purity Assessment

Before proceeding to spectroscopic analysis, it is imperative to confirm the purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the gold standards for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is ideal for assessing the purity of this relatively non-polar molecule. A C18 or a biphenyl stationary phase can provide excellent separation.[4][5]

Protocol: HPLC Analysis

  • Column: Biphenyl stationary phase column (e.g., 4.6 x 150 mm, 5 µm). A biphenyl phase offers enhanced π-π interactions, which can improve selectivity for aromatic compounds.[4]

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to ensure good peak shape) is recommended.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase composition and filter through a 0.22 µm syringe filter.

A single, sharp peak in the chromatogram is indicative of a high-purity sample suitable for further analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides orthogonal purity information and initial mass data. The temperature program is critical for achieving good separation of any potential impurities from the main product.

Protocol: GC-MS Analysis

  • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.[6] This allows for the separation of compounds with a range of boiling points.

  • Injection: Splitless injection is suitable for this type of analysis.

  • MS Detector: Electron Ionization (EI) at 70 eV.

Spectroscopic Elucidation: The Core of the Analysis

The following sections detail the expected spectroscopic data for this compound and the rationale behind the interpretation of these spectra.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation Synthesis Suzuki Coupling Purification Column Chromatography Synthesis->Purification Purity HPLC & GC-MS Purification->Purity NMR NMR (1H, 13C, 2D) Purity->NMR MS Mass Spectrometry Purity->MS IR IR Spectroscopy Purity->IR FinalStructure Confirmed Structure NMR->FinalStructure MS->FinalStructure IR->FinalStructure

Figure 3: Workflow for synthesis and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, are essential.

Protocol: NMR Sample Preparation

  • Accurately weigh 5-10 mg of the purified solid for ¹H NMR (or 20-50 mg for ¹³C NMR).

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice as it is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal is well-defined.

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, their integration (ratio), and their coupling to neighboring protons.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~8.02Doublet (d)2HH-2, H-6Protons ortho to the electron-withdrawing acetyl group are significantly deshielded.
~7.70Doublet (d)2HH-3, H-5Protons meta to the acetyl group are also deshielded, but to a lesser extent than the ortho protons.
~7.45Singlet (s)1HH-2'This proton is ortho to the other ring and will appear as a singlet or a narrow triplet due to small meta couplings.
~7.40Doublet (d)1HH-6'This proton is ortho to the other ring and coupled to the proton at the 5' position.
~7.35Triplet (t)1HH-5'This proton is coupled to the protons at the 4' and 6' positions.
~7.20Doublet (d)1HH-4'This proton is coupled to the proton at the 5' position and is slightly shielded by the ortho methyl group.
~2.65Singlet (s)3HAcetyl CH₃Protons of a methyl ketone typically appear in this region.
~2.45Singlet (s)3HBiphenyl CH₃Protons of a methyl group on an aromatic ring appear in this region.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)AssignmentRationale for Assignment
~197.7C=OThe carbonyl carbon of a ketone is highly deshielded.
~145.5C-4Quaternary carbon attached to the acetyl group.
~140.0C-1'Quaternary carbon of the methyl-substituted ring attached to the other ring.
~138.5C-3'Quaternary carbon attached to the methyl group.
~136.0C-1Quaternary carbon of the acetyl-substituted ring attached to the other ring.
~129.5C-2', C-5'Aromatic CH carbons.
~129.0C-3, C-5Aromatic CH carbons.
~128.0C-6'Aromatic CH carbon.
~127.0C-2, C-6Aromatic CH carbons.
~124.5C-4'Aromatic CH carbon.
~26.6Acetyl CH₃Carbon of the acetyl methyl group.
~21.5Biphenyl CH₃Carbon of the biphenyl methyl group.
  • COSY (Correlation Spectroscopy): This experiment would confirm the coupling relationships between protons, for example, showing correlations between the protons on the same aromatic ring.[7][8]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of the CH signals in the ¹³C NMR spectrum.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns.

Protocol: MS Analysis

  • Ionization Method: Electron Ionization (EI) is a standard method that provides a detailed fragmentation pattern.

  • Analysis Mode: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): A prominent peak at m/z = 210.1045, corresponding to the molecular formula C₁₅H₁₄O.

  • Key Fragments:

    • m/z = 195: [M - CH₃]⁺, loss of a methyl radical from the acetyl group (α-cleavage), a very common fragmentation for methyl ketones.[9]

    • m/z = 167: [M - COCH₃]⁺, loss of the acetyl group to form the biphenyl cation.

    • m/z = 43: [CH₃CO]⁺, the acylium ion, which is often a strong peak for methyl ketones.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Protocol: IR Sample Preparation (KBr Pellet)

  • Grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.

  • Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) and grind the mixture thoroughly to ensure a homogenous dispersion.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Predicted IR Absorption Bands:

Table 4: Predicted IR Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3050-3000MediumC-H StretchAromatic C-H
~2920MediumC-H StretchMethyl C-H
~1680StrongC=O StretchAromatic Ketone
~1600, ~1480Medium-StrongC=C StretchAromatic Ring
~1260StrongC-C StretchAryl-Ketone
~840StrongC-H Bend (out-of-plane)1,4-disubstituted ring

The strong absorption around 1680 cm⁻¹ is highly characteristic of an aryl ketone. The exact position is influenced by conjugation with the biphenyl system.

Conclusion: A Self-Validating Structural Confirmation

The structural elucidation of this compound is achieved through a logical and systematic application of modern analytical techniques. A reliable synthetic route, such as the Suzuki-Miyaura coupling, provides the necessary pure material for analysis. High-purity is confirmed through chromatographic methods like HPLC and GC-MS.

The definitive structure is then pieced together from complementary spectroscopic data. ¹H and ¹³C NMR define the carbon-hydrogen framework and the connectivity of the molecule. Mass spectrometry confirms the molecular weight and elemental composition while providing fragmentation data consistent with the proposed structure. Finally, IR spectroscopy verifies the presence of key functional groups, particularly the aromatic ketone. The congruence of data from all these techniques provides a self-validating and unequivocal confirmation of the structure of this compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link].

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link].

  • GC Temperature Programming—10 Things You Absolutely Need to Know. Chromatography Online. [Link].

  • Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE. [Link].

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry. [Link].

  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. MDPI. [Link].

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link].

  • A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal. [Link].

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link].

    • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. San Diego State University. [Link].

  • Friedel–Crafts acylation of biphenyl with anhydrides. ResearchGate. [Link].

  • Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. MDPI. [Link].

  • Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry. [Link].

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link].

Sources

spectral data for 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Data of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone

A Note on Data Availability: As a Senior Application Scientist, it is imperative to begin with a note on the provenance of the data presented herein. Extensive searches of prominent chemical databases and literature have revealed that experimental spectral data for this compound are not publicly available at the time of this writing. Therefore, this guide has been constructed to provide a robust theoretical and predictive framework for the spectral characterization of this molecule. The data presented is based on established principles of spectroscopy, analysis of structurally analogous compounds, and results from validated spectral prediction software. This guide is intended to serve as an expert resource for researchers in anticipating and interpreting experimental results.

This compound is a biphenyl derivative with the chemical formula C₁₅H₁₄O and a molecular weight of 210.27 g/mol .[1][2] Its structure, featuring a ketone and a methyl-substituted biphenyl core, makes it a molecule of interest in medicinal chemistry and materials science. Understanding its spectral properties is fundamental for its identification, purity assessment, and structural elucidation in various research and development settings. This guide provides a detailed examination of its predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, alongside the standard methodologies for their acquisition.

Molecular Structure and Spectroscopic Overview

The structure of this compound is presented below with a numbering system that will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principles and Causality

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment; electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm), while electron-donating groups shield them, causing an upfield shift. The integration of a signal is proportional to the number of protons it represents. Spin-spin splitting, or coupling, arises from the interaction of non-equivalent protons on adjacent carbons, providing information about the connectivity of atoms.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic and aliphatic protons.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-14~2.65Singlet (s)3HAcetyl methyl group
H-15~2.45Singlet (s)3HBiphenyl methyl group
Aromatic H~7.20 - 8.10Multiplets (m)8HPhenyl ring protons

Detailed Aromatic Region Analysis:

  • Protons on the acetyl-bearing ring (C7-C12): The protons ortho to the electron-withdrawing acetyl group (H-9, H-11) are expected to be the most deshielded, appearing as a doublet around 8.05 ppm. The protons meta to the acetyl group (H-8, H-12) will appear as a doublet further upfield, around 7.75 ppm.

  • Protons on the methyl-bearing ring (C1-C6): The methyl group is weakly electron-donating. The protons on this ring will have more complex splitting patterns due to their positions relative to each other and the other ring. They are expected to resonate in the range of 7.20-7.50 ppm.

Experimental Protocol for ¹H NMR

A self-validating protocol for acquiring a high-quality ¹H NMR spectrum involves careful sample preparation and instrument calibration.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire a single scan to check the signal intensity.

    • Set the appropriate spectral width and number of scans (typically 8-16 for a sample of this concentration).

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound (5-10 mg) b Dissolve in CDCl3 with TMS a->b c Filter into NMR Tube b->c d Insert Sample & Lock c->d e Shim Magnetic Field d->e f Acquire FID e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Calibrate to TMS h->i

Caption: Workflow for ¹H NMR Spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Principles and Causality

¹³C NMR spectroscopy detects the ¹³C isotope of carbon. Since the natural abundance of ¹³C is low (~1.1%), longer acquisition times are generally required. The chemical shift of a carbon atom is highly dependent on its hybridization and the electronegativity of the atoms attached to it. Carbonyl carbons are significantly deshielded and appear at high chemical shifts (downfield).

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Due to molecular symmetry, some carbon atoms are chemically equivalent. We expect to see 13 distinct signals in the proton-decoupled ¹³C NMR spectrum.

Predicted Chemical Shift (δ, ppm) Carbon Assignment
~197.5C13 (C=O)
~145.0C4
~140.0C7
~138.5C2
~136.0C10
~129.5C9, C11
~129.0C8, C12
~128.5C5
~127.5C1
~124.5C6
~121.5C3
~26.5C14 (Acetyl CH₃)
~21.5C15 (Biphenyl CH₃)
Experimental Protocol for ¹³C NMR

The protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the acquisition parameters to account for the low natural abundance and longer relaxation times of ¹³C nuclei.

  • Sample Preparation: Prepare the sample as described for ¹H NMR, although a slightly higher concentration (20-50 mg) is beneficial.

  • Data Acquisition:

    • Use a broadband probe tuned to the ¹³C frequency.

    • Employ proton decoupling to simplify the spectrum to single lines for each carbon.

    • Increase the number of scans significantly (e.g., 128 to 1024 or more) to achieve an adequate signal-to-noise ratio.

    • A relaxation delay is used between scans to allow for full magnetization recovery.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Prepare Concentrated Sample (20-50 mg) b Tune Probe to ¹³C a->b c Set Up Proton Decoupling b->c d Acquire Data (Increased Scans) c->d e Fourier Transform d->e f Phase & Baseline Correction e->f

Caption: Workflow for ¹³C NMR Spectroscopy.

Infrared (IR) Spectroscopy

Principles and Causality

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and the functional group it is in. This makes IR spectroscopy an excellent tool for functional group identification.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (CH₃)
~1685C=O stretchAryl Ketone
~1600, ~1480C=C stretchAromatic Ring

The strong absorption band around 1685 cm⁻¹ is highly diagnostic for the conjugated ketone carbonyl group.

Experimental Protocol for FT-IR

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining the IR spectrum of a solid sample.

  • Instrument Preparation:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.

G a Clean ATR Crystal b Record Background Spectrum a->b c Place Sample on Crystal & Apply Pressure b->c d Acquire Sample Spectrum c->d e Clean Crystal After Use d->e

Caption: Workflow for FT-IR Spectroscopy (ATR Method).

Mass Spectrometry (MS)

Principles and Causality

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment. The resulting positively charged ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is reproducible and characteristic of the molecule's structure.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

  • Molecular Ion (M⁺): The peak corresponding to the intact molecule will be observed at m/z = 210 .

  • Major Fragmentations:

    • Loss of a methyl radical (•CH₃): Alpha-cleavage of the acetyl group is a very common fragmentation pathway for acetophenones.[4] This results in the formation of a stable acylium ion.

      • M⁺ (m/z 210) → [M - 15]⁺ at m/z = 195

    • Formation of the methyl cation: Cleavage can also result in the formation of the acetyl radical and a biphenyl cation.

      • M⁺ (m/z 210) → [CH₃CO]⁺ at m/z = 43

    • Loss of the acetyl group (•COCH₃): This would lead to a biphenyl cation.

      • M⁺ (m/z 210) → [M - 43]⁺ at m/z = 167

The base peak in the spectrum is likely to be the acylium ion at m/z = 195 due to its high stability.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying components of a mixture.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[5]

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC injector port.

    • The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity.

    • The separated components elute from the column and enter the mass spectrometer.

    • The molecules are ionized (typically by EI) and fragmented.

    • The mass analyzer separates the ions by their m/z ratio, and a detector records their abundance.

  • Data Analysis:

    • The resulting mass spectrum is analyzed to identify the molecular ion and fragmentation pattern.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry a Prepare Dilute Solution (~1 mg/mL) b Inject Sample a->b c Vaporization & Separation in Column b->c d Ionization & Fragmentation c->d e Mass Analysis (m/z) d->e f Detection e->f

Caption: Workflow for GC-MS Analysis.

Summary of Predicted Spectral Data

Technique Predicted Data
¹H NMR δ (ppm): ~2.65 (s, 3H), ~2.45 (s, 3H), ~7.20-8.10 (m, 8H)
¹³C NMR δ (ppm): ~197.5 (C=O), ~21.5-145.0 (aromatic and methyl carbons)
IR ν (cm⁻¹): ~1685 (C=O), ~3100-3000 (Ar C-H), ~2950-2850 (Aliphatic C-H), ~1600, ~1480 (C=C)
MS (EI) m/z: 210 (M⁺), 195 ([M-15]⁺), 167 ([M-43]⁺), 43 ([CH₃CO]⁺)

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the key spectral features of this compound. The predicted data for ¹H NMR, ¹³C NMR, IR, and MS are based on established spectroscopic principles and provide a strong foundation for any researcher working with this compound. The detailed experimental protocols included represent best practices for obtaining high-quality, reliable data. It is our hope that this guide will serve as a valuable resource for the scientific community, facilitating the identification and characterization of this molecule in future studies.

References

  • NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Mettler Toledo. 4 Guidelines For FTIR PAT. Available from: [Link]

  • University of California, Davis - Mass Spectrometry Facility. Sample Preparation Guidelines for GC-MS. Available from: [Link]

  • YouTube. Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. Available from: [Link]

Sources

1H NMR spectrum of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

Introduction: The Structural Significance of this compound

Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, offering a rigid yet conformationally flexible backbone for constructing complex molecular architectures. The title compound, this compound, incorporates key functional groups—an acetyl group and a methyl group—on separate rings of the biphenyl system. The acetyl group is an electron-withdrawing group (EWG) that strongly influences the electronic environment of its host ring, while the methyl group is a weak electron-donating group (EDG).

Accurate structural elucidation is paramount for confirming synthetic outcomes and understanding structure-activity relationships. ¹H NMR spectroscopy is the most powerful tool for this purpose, providing precise information about the electronic environment and connectivity of protons within a molecule. This guide will systematically predict and analyze the ¹H NMR spectrum to facilitate its unambiguous identification.

Foundational Principles: Interpreting Aromatic ¹H NMR Spectra

The ¹H NMR spectrum of an aromatic compound is governed by three key parameters: chemical shift, integration, and spin-spin coupling.[1]

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment of the proton.

    • Inductive and Resonance Effects: EWGs like the acetyl group (-COCH₃) deshield nearby protons (shifting them downfield to higher ppm values) through both inductive withdrawal and resonance effects. Conversely, EDGs like the methyl group (-CH₃) provide slight shielding (shifting protons upfield).[2]

    • Anisotropic Effects: The π-electron system of the benzene rings generates a powerful magnetic field. Protons located on the periphery of the rings experience this "ring current," which causes significant deshielding and pushes their signals into the characteristic 6.5-8.5 ppm region.[3]

  • Spin-Spin Coupling (J): The splitting of a signal into a multiplet is caused by the magnetic influence of non-equivalent neighboring protons. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz). For benzene derivatives, the coupling constants are diagnostic of the protons' relative positions.[2]

    • Ortho-coupling (³J): Between adjacent protons; typically 7–10 Hz.

    • Meta-coupling (⁴J): Between protons separated by two bonds; typically 2–3 Hz.

    • Para-coupling (⁵J): Between protons across the ring; typically 0–1 Hz (often unresolved).

  • Integration: The area under each signal is directly proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique chemical environment.[1]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To validate the predictions made in this guide, a standardized, high-resolution ¹H NMR experiment is required. The following protocol outlines a self-validating methodology designed to produce a clean, well-resolved spectrum.

Sample Preparation
  • Mass Measurement: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Add approximately 0.6-0.7 mL of the solvent to the NMR tube.

  • Internal Standard (Optional but Recommended): A small amount of tetramethylsilane (TMS) is often pre-dissolved in the solvent by the manufacturer to serve as the chemical shift reference (δ = 0.00 ppm). If not present, it can be added.

  • Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may be used if necessary.

  • Filtering (If Necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.

NMR Instrument Parameters (400 MHz Spectrometer)
  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Acquisition Time (AQ): ≥ 3.0 seconds (to ensure good resolution).

  • Relaxation Delay (D1): ≥ 2.0 seconds (to allow for full spin-lattice relaxation).

  • Number of Scans (NS): 16 or 32 (increase for dilute samples to improve signal-to-noise).

  • Spectral Width (SW): 0 to 12 ppm.

The following diagram illustrates the generalized workflow for acquiring the NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl3 (~0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert Sample into Spectrometer transfer->instrument setup Set Experimental Parameters (zg30) instrument->setup acquire Acquire FID (NS=16) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Referencing baseline->integrate final Final Spectrum for Analysis integrate->final

Caption: Experimental workflow for NMR data acquisition.

Spectral Analysis and Interpretation

The structure of this compound contains 14 protons, which are distributed across eight unique chemical environments. The diagram below labels the non-equivalent protons for clarity during the analysis.

G H2_H6 H₂/H₆ H3_H5 H₃/H₅ H_G HG H_H HH H2_prime H₂' H4_prime H₄' H5_prime H₅' H6_prime H₆'

Sources

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document will delve into the theoretical underpinnings of the chemical shifts observed for this molecule, supported by empirical data from related compounds and established principles of NMR spectroscopy.

Introduction: The Role of ¹³C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful, non-destructive analytical technique that provides invaluable information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This sensitivity allows for the detailed mapping of a molecule's structure, including the identification of functional groups, the nature of chemical bonds, and the overall molecular geometry.

The subject of this guide, this compound, is a biphenyl derivative. The biphenyl moiety is a common structural motif in pharmaceuticals and functional materials. The rotational freedom around the bond connecting the two phenyl rings can be influenced by substituents, which in turn affects the molecule's conformation and properties. Understanding the ¹³C NMR spectrum of this compound is crucial for its unambiguous identification and for studying its interactions in various chemical and biological systems.

Predicted ¹³C NMR Chemical Shifts and Structural Assignment

Due to the absence of a publicly available, fully assigned experimental ¹³C NMR spectrum for this compound, this guide will present a detailed prediction based on the well-documented spectra of its constituent fragments: 4-acetylbiphenyl and 3-methylbiphenyl. This approach, which relies on the principle of substituent additivity, is a cornerstone of NMR spectral interpretation.

The structure and numbering scheme for this compound are presented below:

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_assignment Spectral Assignment H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY Proton_Assignment Proton Assignments H1_NMR->Proton_Assignment C13_NMR ¹³C NMR HSQC ¹H-¹³C HSQC C13_NMR->HSQC HMBC ¹H-¹³C HMBC C13_NMR->HMBC COSY->Proton_Assignment Carbon_Assignment Carbon Assignments HSQC->Carbon_Assignment Protonated Carbons HMBC->Carbon_Assignment Quaternary Carbons Proton_Assignment->HSQC Proton_Assignment->HMBC

Caption: Workflow for unambiguous NMR spectral assignment.

Conclusion

This technical guide has provided a comprehensive overview of the ¹³C NMR chemical shifts of this compound. By leveraging data from analogous structures and fundamental NMR principles, a detailed prediction of the chemical shifts has been presented. The outlined experimental protocols and advanced NMR techniques provide a robust framework for the empirical validation and unambiguous assignment of the ¹³C NMR spectrum of this and other complex organic molecules. This foundational knowledge is critical for scientists engaged in the synthesis, characterization, and application of novel chemical entities.

References

  • Hiyama, T. et al. Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis.
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  • 3-Methylbiphenyl. PubChem. [Link]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone. It is intended for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry for the identification, characterization, and quantification of this and structurally related compounds. This document delves into the foundational principles of ionization and fragmentation, offers detailed analytical protocols, and underscores the importance of high-resolution analysis for unambiguous structural confirmation.

Introduction: The Analytical Imperative

This compound is a biphenyl ketone derivative. The structural elucidation and purity assessment of such molecules are critical in pharmaceutical research and development, as even minor structural variations can significantly impact pharmacological activity and toxicity. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for molecular characterization. This guide will explore the mass spectrometric behavior of this specific compound, providing a framework for method development and data interpretation.

Molecular and Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust mass spectrometry method. Key properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₁₄O[1]
Molecular Weight 210.27 g/mol [1]
Exact Mass 210.1045 Da[1]
Structure A ketone with a methyl group on one phenyl ring of a biphenyl scaffold.

The presence of a carbonyl group and the aromatic biphenyl system are the primary determinants of the molecule's mass spectrometric behavior, influencing both ionization efficiency and fragmentation pathways.

Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization technique is the first critical decision in the analytical workflow. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, each offering distinct advantages.

Electron Ionization (EI)

EI is a "hard" ionization technique that involves bombarding the analyte molecule with high-energy electrons (typically 70 eV).[2][3] This process imparts significant internal energy, leading to the formation of a molecular ion (M⁺˙) and subsequent extensive, reproducible fragmentation.[4] The resulting mass spectrum is a "fingerprint" that is highly valuable for structural elucidation and library matching. Given the thermal stability and volatility required for gas chromatography, EI is the ionization method of choice when coupled with a GC system.[2]

Electrospray Ionization (ESI)

In contrast, ESI is a "soft" ionization technique that generates ions from a solution by creating a fine, charged aerosol.[5][6] It is particularly suited for molecules that are polar, thermally labile, or have a high molecular weight.[7] For this compound, ESI would typically produce a protonated molecule, [M+H]⁺, with minimal fragmentation in the source.[5] This is advantageous for accurate molecular weight determination and quantification, especially when coupled with liquid chromatography.[8] Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation and obtain structural information.

Predicted Fragmentation Pathways under Electron Ionization

The fragmentation of the this compound molecular ion (m/z 210) under EI conditions is predictable based on established principles for aromatic ketones.[9][10] The primary fragmentation events are driven by the stability of the resulting acylium and biphenyl cations.

Key Fragmentation Mechanisms:

  • α-Cleavage (Alpha-Cleavage): This is a dominant fragmentation pathway for ketones.[9][11] It involves the cleavage of the bond between the carbonyl carbon and the adjacent methyl group or the biphenyl moiety.

    • Loss of a Methyl Radical (•CH₃): Cleavage of the CO-CH₃ bond results in the formation of a highly stable 3'-methyl-[1,1'-biphenyl]-4-carbonyl cation. This is often the base peak in the spectrum.

      • M⁺˙ (m/z 210) → [M - CH₃]⁺ (m/z 195)

    • Loss of the Biphenyl Moiety: While less common, cleavage of the CO-biphenyl bond could occur.

      • M⁺˙ (m/z 210) → [CH₃CO]⁺ (m/z 43)

  • Cleavage within the Biphenyl System: Subsequent fragmentation of the [M - CH₃]⁺ ion can occur, involving losses of neutral molecules like carbon monoxide (CO).

    • [M - CH₃]⁺ (m/z 195) → [M - CH₃ - CO]⁺ (m/z 167)

  • Formation of the Biphenyl Cation: The ion at m/z 167 corresponds to the 3-methylbiphenyl cation radical. Further fragmentation could involve the loss of a hydrogen atom.

The following diagram illustrates these predicted fragmentation pathways.

G M Molecular Ion (M⁺˙) m/z 210 F1 [M - CH₃]⁺ 3'-methyl-[1,1'-biphenyl]-4-carbonyl cation m/z 195 M->F1 - •CH₃ (α-cleavage) F2 [CH₃CO]⁺ Acylium Ion m/z 43 M->F2 - •C₁₄H₁₁ (α-cleavage) F3 [M - CH₃ - CO]⁺ 3-methylbiphenyl cation radical m/z 167 F1->F3 - CO

Caption: Predicted EI fragmentation of this compound.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.[12] It provides excellent chromatographic separation and definitive identification based on retention time and the mass spectrum.[13]

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

  • Internal Standard: For quantitative analysis, add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time).

  • GC System: Agilent Intuvo 9000 GC or equivalent.[14]

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection: 1 µL splitless injection at 280°C.

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Final hold: 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS System: Agilent 5977B GC/MSD or equivalent.[14]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-350.

  • Data Analysis: Identify the analyte peak by its retention time and compare the acquired mass spectrum with reference libraries and the predicted fragmentation pattern.

G cluster_prep Sample Preparation cluster_gcms GC-MS System Sample Analyte PreparedSample Diluted Sample Sample->PreparedSample Solvent Volatile Solvent Solvent->PreparedSample Injector Injector (280°C) PreparedSample->Injector GC_Column GC Column (Temp Program) Injector->GC_Column MS_Detector Mass Spectrometer (EI, 70 eV) GC_Column->MS_Detector Data Data Analysis MS_Detector->Data Mass Spectrum & Retention Time

Caption: Workflow for GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for analyzing less volatile compounds or complex mixtures, such as in biological matrices.[15][16]

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol) to a concentration of approximately 10 µg/mL.

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start with 40% B.

    • Linear gradient to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS System: Thermo Scientific Q Exactive Orbitrap or equivalent.

  • Ionization Mode: Heated Electrospray Ionization (HESI), positive ion mode.

  • Key ESI Parameters:

    • Spray Voltage: 3.5 kV.

    • Capillary Temperature: 320°C.

    • Sheath Gas: 40 arbitrary units.

    • Auxiliary Gas: 10 arbitrary units.

  • Mass Analyzer: Orbitrap.

  • Scan Mode: Full scan from m/z 70-350. For structural confirmation, use tandem MS (MS/MS) by selecting the [M+H]⁺ ion (m/z 211.11) for collision-induced dissociation (CID).

G cluster_prep Sample Preparation cluster_lcms LC-MS System Sample Analyte PreparedSample Diluted Sample Sample->PreparedSample Solvent Mobile Phase Compatible Solvent Solvent->PreparedSample LC_Column LC Column (Reverse Phase) PreparedSample->LC_Column ESI_Source ESI Source (Positive Mode) LC_Column->ESI_Source MS_Analyzer Mass Analyzer (Full Scan / MS/MS) ESI_Source->MS_Analyzer Data Data Analysis MS_Analyzer->Data Mass Spectrum & Retention Time

Caption: Workflow for LC-MS analysis.

The Power of High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements (typically to four or five decimal places), which allows for the determination of the elemental composition of an ion.[17][18][19] This is a critical capability for confirming the identity of a compound and its fragments without ambiguity.[20]

For this compound, HRMS can distinguish its molecular ion from other ions with the same nominal mass.

IonElemental CompositionCalculated Exact Mass (Da)
[M]⁺˙ C₁₅H₁₄O210.1045
[M+H]⁺ C₁₅H₁₅O211.1123
[M - CH₃]⁺ C₁₄H₁₁O195.0810
[M - CH₃ - CO]⁺ C₁₃H₁₁167.0861

By comparing the measured accurate mass with the theoretical exact mass, the elemental formula can be confirmed with high confidence, providing an authoritative identification.

Conclusion

The mass spectrometric analysis of this compound is a multifaceted process that leverages a range of techniques to achieve comprehensive characterization. The choice between GC-MS with Electron Ionization and LC-MS with Electrospray Ionization depends on the analytical goals, whether it be detailed structural elucidation through fragmentation patterns or sensitive quantification of the intact molecule. The application of high-resolution mass spectrometry is indispensable for the unequivocal confirmation of elemental composition. The protocols and fragmentation pathways detailed in this guide provide a robust framework for scientists to develop and execute reliable analytical methods for this compound and its analogs, ensuring data of the highest integrity in research and development settings.

References

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An In-Depth Technical Guide to the Infrared Spectroscopy of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental protocols, and detailed spectral interpretation of this complex aromatic ketone. Our approach is rooted in foundational spectroscopic knowledge, drawing parallels with structurally related molecules to elucidate the vibrational characteristics of the target compound.

Introduction: The Molecular Landscape of this compound

This compound, with the chemical formula C15H14O, is a biphenyl derivative featuring a methyl substituent on one phenyl ring and an acetyl group on the other.[1] This molecular architecture gives rise to a unique infrared spectrum, offering a vibrational fingerprint that is invaluable for its identification and structural characterization. Infrared spectroscopy probes the vibrational transitions of a molecule, which are dictated by the masses of the atoms and the strengths of the chemical bonds connecting them. By analyzing the absorption of infrared radiation at specific wavenumbers, we can identify the functional groups present and gain insights into the overall molecular structure.

The key structural components that will dominate the infrared spectrum of this compound are:

  • The biphenyl core, consisting of two phenyl rings.

  • The methyl group (-CH3) attached to one of the phenyl rings.

  • The acetyl group (-COCH3), which introduces a strong carbonyl (C=O) absorption.

Theoretical Vibrational Mode Analysis

The infrared spectrum of this compound can be understood by dissecting the contributions of its constituent parts. We will predict the expected absorption regions by referencing the known spectral features of biphenyl, 3-methylbiphenyl, and acetophenone.

The Biphenyl Core Vibrations

The biphenyl framework gives rise to a series of characteristic absorptions. These include C-H stretching and bending vibrations of the aromatic rings, as well as C=C stretching vibrations within the rings.[2][3] Changes in the conformation of the biphenyl system, such as the torsion angle between the two phenyl rings, can influence the IR spectrum.[4]

  • Aromatic C-H Stretching: These vibrations typically appear at wavenumbers above 3000 cm⁻¹.

  • Aromatic C=C Stretching: A series of bands, often of variable intensity, are expected in the 1600-1450 cm⁻¹ region.

  • Out-of-Plane C-H Bending: Strong absorptions in the 900-690 cm⁻¹ region are characteristic of the substitution pattern on the aromatic rings.

The Acetyl Group Vibrations

The acetyl group is a potent chromophore in infrared spectroscopy, primarily due to the strong dipole moment of the carbonyl bond.

  • Carbonyl (C=O) Stretching: This is one of the most intense and readily identifiable absorptions in the spectrum. For aromatic ketones like acetophenone, the C=O stretch is typically observed in the range of 1700-1680 cm⁻¹.[5] Conjugation with the aromatic ring slightly lowers the frequency compared to aliphatic ketones.

  • Methyl C-H Stretching and Bending: The methyl group of the acetyl moiety will exhibit symmetric and asymmetric C-H stretching vibrations around 2960 and 2870 cm⁻¹, respectively. Bending vibrations will also be present.

The 3'-Methyl Group Vibrations

The methyl group attached to the biphenyl core will also contribute to the spectrum.

  • Methyl C-H Stretching: Similar to the acetyl methyl group, expect symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ region.

  • Methyl C-H Bending: Asymmetric and symmetric bending vibrations are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Predicted Infrared Spectrum of this compound

Based on the analysis of its structural components, the following table summarizes the predicted key infrared absorption bands for this compound.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100 - 3000C-H StretchAromaticMedium to Weak
2980 - 2850C-H StretchMethyl (-CH₃)Medium to Weak
~1685C=O StretchAryl KetoneStrong
1610 - 1580C=C StretchAromatic RingMedium to Strong
1520 - 1400C=C StretchAromatic RingMedium to Strong
~1450Asymmetric C-H BendMethyl (-CH₃)Medium
~1375Symmetric C-H Bend (Umbrella)Methyl (-CH₃)Medium
900 - 690Out-of-Plane C-H BendAromaticStrong

Experimental Protocol: Acquiring the Infrared Spectrum

The following protocol outlines a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid sample like this compound using the KBr pellet method.[6][7][8] An alternative for rapid analysis is Attenuated Total Reflectance (ATR) spectroscopy.[9]

Instrumentation and Materials
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Hydraulic Press

  • Pellet Die

  • Agate Mortar and Pestle

  • Infrared Grade Potassium Bromide (KBr), desiccated

  • Spatula

  • This compound sample

Step-by-Step Procedure for KBr Pellet Preparation
  • Sample Grinding: In the agate mortar, grind approximately 1-2 mg of the this compound sample to a fine powder.

  • Mixing with KBr: Add approximately 100-200 mg of dry KBr powder to the mortar and gently mix with the sample.

  • Further Grinding: Thoroughly grind the mixture until it is a homogenous, fine powder. This is crucial for obtaining a high-quality spectrum.

  • Pellet Pressing: Transfer the powdered mixture to a pellet die and apply pressure using a hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Spectrum Acquisition: Carefully place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the infrared spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Process the acquired spectrum as needed (e.g., baseline correction).

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind_Sample Grind Sample Mix_KBr Mix with KBr Grind_Sample->Mix_KBr Press_Pellet Press Pellet Mix_KBr->Press_Pellet Background_Scan Background Scan Press_Pellet->Background_Scan Sample_Scan Sample Scan Background_Scan->Sample_Scan Process_Spectrum Process Spectrum Sample_Scan->Process_Spectrum Interpret_Spectrum Interpret Spectrum Process_Spectrum->Interpret_Spectrum

Caption: Experimental workflow for FTIR analysis.

Spectral Interpretation: A Self-Validating Approach

A robust interpretation of the infrared spectrum involves not only identifying expected peaks but also noting the absence of bands that would indicate impurities.[10] The "fingerprint region" (below 1500 cm⁻¹) is particularly complex but contains a wealth of structural information.

Key Diagnostic Peaks
  • The Carbonyl Stretch (~1685 cm⁻¹): The presence of a strong, sharp absorption in this region is the primary indicator of the ketone functional group. Its position suggests conjugation with the aromatic system.

  • Aromatic C-H and C=C Vibrations (3100-3000 cm⁻¹ and 1610-1400 cm⁻¹): A series of peaks in these regions confirms the presence of the aromatic rings.

  • Aliphatic C-H Stretches (2980-2850 cm⁻¹): These absorptions validate the presence of the two methyl groups.

  • Out-of-Plane Bending (900-690 cm⁻¹): The specific pattern of these strong bands can help confirm the substitution patterns on the two aromatic rings.

Inter-functional Group Relationships

The electronic communication between the functional groups influences their vibrational frequencies. For instance, the electron-withdrawing nature of the acetyl group can subtly affect the vibrations of the phenyl ring to which it is attached.

Functional_Group_Relationships Biphenyl Biphenyl Core (Aromatic C-H, C=C) Spectrum IR Spectrum Biphenyl->Spectrum Aromatic Vibrations Acetyl Acetyl Group (C=O, C-H) Acetyl->Spectrum Carbonyl & Aliphatic Vibrations Methyl Methyl Group (C-H) Methyl->Spectrum Aliphatic Vibrations

Caption: Functional group contributions to the IR spectrum.

Conclusion

The infrared spectrum of this compound is a rich tapestry of vibrational information. A systematic approach, grounded in the understanding of group frequencies and the influence of molecular structure on vibrational modes, allows for a confident and accurate interpretation of its spectrum. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize infrared spectroscopy in the characterization of this and structurally related compounds.

References

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An In-depth Technical Guide to the Solubility of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone, a key intermediate in various synthetic applications. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictive insights into its behavior in a range of organic solvents, and provides a detailed experimental protocol for quantitative solubility determination.

Introduction: The Significance of Solubility in Application

This compound, with its biphenyl scaffold, is a molecule of interest in medicinal chemistry and materials science. The efficiency of its use in synthesis, purification, and formulation is intrinsically linked to its solubility in various organic media. A thorough understanding of its solubility profile is therefore paramount for optimizing reaction conditions, developing robust purification strategies such as crystallization, and formulating products with desired bioavailability and stability. This guide aims to equip the researcher with the foundational knowledge and practical tools to effectively manage the solubility of this compound.

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is more formally quantified through physicochemical parameters such as the partition coefficient (LogP) and Hansen Solubility Parameters (HSP).

Lipophilicity and Polarity: Insights from Physicochemical Properties

The calculated physicochemical properties of this compound provide a strong indication of its solubility behavior. Key computed properties are summarized in the table below.[1]

PropertyValueSource
Molecular Weight210.27 g/mol PubChem[1]
XLogP33.6PubChem[1]
Polar Surface Area17.1 ŲPubChem[1]
Hydrogen Bond Donors0PubChem[1]
Hydrogen Bond Acceptors1PubChem[1]

The XLogP3 value of 3.6 indicates that this compound is significantly more soluble in octanol than in water, highlighting its lipophilic or hydrophobic nature.[2][3] A positive logP value suggests a preference for non-polar environments.[2][3] The relatively small polar surface area (17.1 Ų) and the single hydrogen bond acceptor (the carbonyl oxygen) further suggest that polar interactions will be limited, and the molecule will favor solvents of lower polarity.[1]

Hansen Solubility Parameters (HSP): A Multi-dimensional Approach

The following diagram illustrates the logical relationship between a compound's properties and its solubility.

G cluster_compound Compound Properties cluster_solvent Solvent Properties Compound This compound Structure Biphenyl Scaffold Ketone Group Methyl Group Compound->Structure determines PhysChem High LogP (Lipophilic) Low Polar Surface Area Structure->PhysChem leads to Solubility Solubility Prediction PhysChem->Solubility influences Solvent Organic Solvents Polarity Polarity (Protic/Aprotic/Nonpolar) Solvent->Polarity HSP Hansen Solubility Parameters (δD, δP, δH) Solvent->HSP HSP->Solubility predicts via 'like dissolves like' caption Logical flow for solubility prediction.

Caption: Logical flow for solubility prediction.

Predicted Solubility Profile

Based on the theoretical principles outlined above, a qualitative solubility profile for this compound in various organic solvents can be predicted. The compound is expected to exhibit good solubility in solvents with moderate to low polarity.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Toluene, Hexane, Diethyl EtherHighThe biphenyl and methyl groups contribute to a significant nonpolar character, favoring interaction with nonpolar solvents through dispersion forces.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), ChloroformHigh to ModerateThe ketone group can engage in dipole-dipole interactions with these solvents. The overall lipophilicity of the molecule suggests good compatibility. The related compound 4-acetylbiphenyl is soluble in chloroform.
Polar Protic Ethanol, MethanolModerate to LowThe presence of a hydrogen bond acceptor allows for some interaction with protic solvents. However, the large nonpolar biphenyl structure is likely to limit solubility in highly polar, hydrogen-bonding networks.
Aqueous WaterVery Low / InsolubleThe high lipophilicity (high LogP) and lack of significant hydrogen bonding donors make it poorly soluble in water.

Experimental Determination of Solubility: A Validating Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in a chosen organic solvent at a specific temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Temperature-controlled shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G A 1. Preparation of Supersaturated Solution B 2. Equilibration A->B Incubate with shaking at constant temperature C 3. Sample Collection and Filtration B->C Allow solid to settle, collect supernatant D 4. Dilution C->D Dilute with mobile phase E 5. HPLC Analysis D->E Inject onto HPLC F 6. Quantification E->F Compare peak area to calibration curve caption Workflow for experimental solubility determination.

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to be used for HPLC analysis.

  • Generation of a Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Preparation of Test Samples: In a series of vials, add an excess amount of this compound to a known volume of the selected organic solvent.[6] Ensure that undissolved solid is present.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature.[7] Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. Gentle agitation is recommended to facilitate dissolution.[7]

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation of Solubility: Using the equation derived from the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Self-Validating System and Causality
  • Use of Excess Solute: Starting with an excess of the solid ensures that the resulting solution is truly saturated.

  • Equilibration Time: A sufficient equilibration period is crucial to ensure that the system has reached thermodynamic equilibrium, providing a true measure of solubility.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately known temperature is essential for reproducible results.

  • Filtration: Immediate filtration of the withdrawn sample prevents the precipitation of the solute due to any temperature fluctuations and removes any suspended microparticles, which would otherwise lead to an overestimation of solubility.

  • Calibration Curve: The use of a multi-point calibration curve ensures the accuracy and linearity of the analytical method for quantification.

Conclusion

While experimental data for the solubility of this compound in organic solvents is not widely published, a strong predictive understanding can be established based on its physicochemical properties. The compound's lipophilic nature suggests good solubility in nonpolar and moderately polar aprotic solvents, with decreasing solubility in more polar, protic media. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust and reliable method for its quantitative determination. This integrated approach of theoretical prediction and experimental validation empowers researchers to effectively utilize this compound in their scientific endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]

  • University of the West Indies at St. Augustine. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Retrieved from [Link]

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The Biphenyl Scaffold: A Privileged Structure in Drug Discovery and Biological Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The biphenyl moiety, characterized by two interconnected phenyl rings, represents a cornerstone in medicinal chemistry and drug discovery. Its unique structural properties, including conformational flexibility and the ability to engage in various intermolecular interactions, have established it as a "privileged scaffold." This guide provides a comprehensive technical overview of the diverse biological activities exhibited by biphenyl derivatives. We will delve into their anticancer, antimicrobial, anti-inflammatory, and analgesic properties, elucidating the underlying mechanisms of action and key structure-activity relationships. This document is intended to serve as a detailed resource, offering not only a thorough understanding of the subject but also practical, field-proven insights into the experimental methodologies used to synthesize and evaluate these potent compounds.

Introduction: The Significance of the Biphenyl Core

The biphenyl framework is a recurring motif in a multitude of biologically active compounds, both naturally occurring and synthetic.[1][2] Its prevalence stems from a combination of favorable physicochemical properties. The two phenyl rings, connected by a single carbon-carbon bond, can rotate relative to each other, allowing the molecule to adopt various conformations and interact optimally with diverse biological targets.[3] This conformational flexibility, coupled with the lipophilic nature of the aromatic rings, facilitates cell membrane permeability and access to intracellular targets. Furthermore, the biphenyl scaffold provides a versatile platform for chemical modification, enabling the fine-tuning of pharmacological properties through the introduction of various functional groups.[1] These modifications can modulate the compound's potency, selectivity, solubility, and metabolic stability, making the biphenyl core an attractive starting point for the development of novel therapeutic agents.[4]

Anticancer Activity: A Multi-pronged Attack on Malignancy

Biphenyl derivatives have emerged as a promising class of anticancer agents, exhibiting a remarkable ability to interfere with various critical pathways involved in tumor growth and progression.[5] Their mechanisms of action are diverse, ranging from the disruption of the cytoskeleton to the modulation of key signaling cascades and the inhibition of immune checkpoints.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Consequently, they represent a validated and highly successful target for anticancer drugs.[6][7] A significant number of biphenyl derivatives have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site.[8][9] By binding to this site on β-tubulin, these compounds prevent the assembly of microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[8][10][11]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay spectrophotometrically measures the increase in turbidity resulting from the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

  • Test biphenyl derivative dissolved in a suitable solvent (e.g., DMSO)

  • Glycerol (as a polymerization enhancer)

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice.

  • Add the test biphenyl derivative at various concentrations to the reaction mixture. A vehicle control (solvent only) should be included.

  • Transfer the reaction mixtures to a pre-warmed 96-well plate.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

  • The rate of tubulin polymerization is proportional to the rate of increase in absorbance. Calculate the IC50 value of the test compound, which is the concentration that inhibits tubulin polymerization by 50%.

// Nodes for the pathway "Growth Factor" [shape=ellipse, fillcolor="#FFFFFF"]; "Receptor Tyrosine Kinase (RTK)" [shape=cds, fillcolor="#FFFFFF"]; PI3K [fillcolor="#FFFFFF"]; PIP2 [shape=parallelogram, fillcolor="#FFFFFF"]; PIP3 [shape=parallelogram, fillcolor="#FFFFFF"]; PDK1 [fillcolor="#FFFFFF"]; Akt [fillcolor="#FFFFFF"]; mTORC1 [fillcolor="#FFFFFF"]; "Protein Synthesis" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell Growth & Proliferation" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Biphenyl Derivative" [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges representing the signaling cascade "Growth Factor" -> "Receptor Tyrosine Kinase (RTK)" [label="Binds"]; "Receptor Tyrosine Kinase (RTK)" -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> Akt [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates &\nActivates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> "Protein Synthesis" [label="Promotes"]; mTORC1 -> "Cell Growth & Proliferation" [label="Promotes"]; "Biphenyl Derivative" -> Akt [label="Inhibits", color="#EA4335", style=dashed]; } Caption: Biphenyl derivatives can inhibit the PI3K/Akt/mTOR pathway.

Inhibition of Immune Checkpoints: Unleashing the Immune System

A groundbreaking approach in cancer therapy involves the blockade of immune checkpoints, which are inhibitory pathways that regulate the immune system to prevent excessive reactions.[3][12] Tumors can exploit these checkpoints to evade immune destruction. The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are key immune checkpoint proteins.[3][12] Several biphenyl derivatives have been developed as small-molecule inhibitors of the PD-1/PD-L1 interaction.[13] These compounds bind to PD-L1, inducing its dimerization and preventing its interaction with PD-1 on T-cells.[3] This blockade reinvigorates the anti-tumor immune response, leading to tumor cell killing.[14]

PD1_PDL1_Inhibition cluster_0 Tumor Cell cluster_1 T-Cell cluster_2 Inhibitory Action PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Binds to & Inhibits T-Cell T-Cell_Activation T-Cell Activation PD-1->T-Cell_Activation Inhibits Biphenyl Derivative Biphenyl Derivative Biphenyl Derivative->PD-L1 Induces Dimerization & Blocks Interaction Biphenyl Derivative->T-Cell_Activation Promotes

Table 1: Anticancer Activity of Selected Biphenyl Derivatives

Compound IDCancer Cell LineMechanism of ActionIC50 (µM)Reference
Compound 3j MCF-7 (Breast)Estrogen Receptor Alpha Antagonist9.92[3]
MDA-MB-231 (Breast)Estrogen Receptor Alpha Antagonist9.54[3]
Compound B2 Lewis Lung CarcinomaPD-1/PD-L1 Inhibitor0.0027[14]
Compound 12e 4T1 (Breast)Tubulin Polymerization InhibitorLow nM range[8]
12j-4 MDA-MB-231 (Breast)PD-L1 Dimerization, AKT/mTOR Inhibition2.68

Antimicrobial and Antifungal Activities: Combating Infectious Diseases

The rise of antimicrobial resistance is a major global health threat, necessitating the development of new and effective therapeutic agents. Biphenyl derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various bacteria and fungi.[4][15]

Antibacterial Activity

Several studies have reported the synthesis and evaluation of biphenyl derivatives with potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[15] The exact mechanism of action is often multifaceted and can involve the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. Structure-activity relationship studies have indicated that the nature and position of substituents on the biphenyl rings are crucial for antibacterial potency.[15]

Antifungal Activity

Biphenyl derivatives have also shown promising antifungal activity against a range of pathogenic fungi, such as Candida albicans and Cryptococcus neoformans.[4] One of the key mechanisms of action for some antifungal biphenyls is the inhibition of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI M27/M38)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.

Materials:

  • Fungal isolate

  • Standardized inoculum suspension

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Test biphenyl derivative

  • 96-well microtiter plates

  • Spectrophotometer or visual inspection

Procedure:

  • Prepare serial twofold dilutions of the biphenyl derivative in RPMI-1640 medium in the wells of a 96-well plate.

  • Prepare a standardized fungal inoculum as per CLSI guidelines.

  • Add the fungal inoculum to each well containing the diluted compound. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength.

Table 2: Antimicrobial and Antifungal Activity of Selected Biphenyl Derivatives

Compound IDMicroorganismActivityMIC (µg/mL)Reference
Compound 6i MRSAAntibacterial6.25[15]
Compound 6m MRSAAntibacterial3.13[15]
Compound 6l MREFAntibacterial6.25[15]
Compound 12g Candida albicansAntifungal0.03125-2[4]
Compound 19b Cryptococcus neoformansAntifungal0.03125-2[4]

Anti-inflammatory and Analgesic Activities: Targeting Pain and Inflammation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pain is a common symptom of inflammation. Biphenyl derivatives have been investigated for their anti-inflammatory and analgesic properties, with some compounds showing efficacy comparable to existing drugs.[16]

Anti-inflammatory Activity

The anti-inflammatory effects of many biphenyl derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[17][18] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[17]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model to screen for acute anti-inflammatory activity.[19][20][21]

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test biphenyl derivative

  • Plethesmometer or digital calipers

  • Vehicle control (e.g., saline or appropriate solvent)

  • Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

  • Administer the test biphenyl derivative, vehicle, or standard drug to different groups of rats (e.g., orally or intraperitoneally).

  • After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness using a plethesmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

Analgesic Activity

The analgesic properties of biphenyl derivatives are often linked to their anti-inflammatory effects, as a reduction in inflammation can alleviate pain.[16] Additionally, some biphenyl compounds may exert their analgesic effects through central mechanisms.[22] The hot plate test is a common method to assess centrally mediated analgesia.[11][23][24]

Experimental Protocol: Hot Plate Test in Mice

This test measures the response of an animal to a thermal stimulus and is used to evaluate the efficacy of centrally acting analgesics.[11][23][24]

Materials:

  • Mice

  • Hot plate apparatus with adjustable temperature

  • Test biphenyl derivative

  • Vehicle control

  • Standard analgesic drug (e.g., morphine)

Procedure:

  • Administer the test compound, vehicle, or standard drug to different groups of mice.

  • At predetermined time points after administration, place each mouse individually on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Record the latency time for the mouse to exhibit a pain response, such as licking its paws or jumping.

  • A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • An increase in the reaction time in the treated groups compared to the control group indicates an analgesic effect.

Synthesis and Characterization

The synthesis of biologically active biphenyl derivatives often relies on modern cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most widely employed methods.[2][14][25][26] This palladium-catalyzed reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate, providing a versatile and efficient route to a wide range of substituted biphenyls.

Suzuki_Coupling_Workflow Aryl Halide Aryl Halide Reaction Mixture Aryl Halide->Reaction Mixture Aryl Boronic Acid Aryl Boronic Acid Aryl Boronic Acid->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Biphenyl Derivative Biphenyl Derivative Purification Purification Biphenyl Derivative->Purification Work-up & Reaction Mixture->Biphenyl Derivative Heat Characterization Characterization Purification->Characterization Yield & Purity

Following synthesis and purification, the structural elucidation and characterization of the novel biphenyl derivatives are crucial. This is typically achieved using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Conclusion and Future Perspectives

The biphenyl scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide array of biological activities. The versatility of this structural motif, coupled with advances in synthetic chemistry and a deeper understanding of disease biology, promises the development of even more potent and selective biphenyl derivatives in the future. Further exploration of their mechanisms of action, optimization of their pharmacokinetic properties, and investigation of their potential in combination therapies will be crucial in translating the promise of these compounds into clinical reality. This guide has provided a comprehensive overview of the current landscape, offering a solid foundation for researchers and drug development professionals to build upon in their quest for new and improved medicines.

References

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Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone via Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biaryl ketone motif is a privileged structure in medicinal chemistry and materials science. This document provides a comprehensive, field-tested guide for the synthesis of a specific biaryl ketone, 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone, utilizing the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This protocol is designed for high reproducibility and yield, moving beyond a simple recitation of steps to explain the critical causality behind each experimental choice. We will delve into the mechanistic underpinnings of the catalytic cycle, offer a detailed, step-by-step procedure, and provide expert insights for troubleshooting and optimization.

The Suzuki-Miyaura coupling is renowned for its operational simplicity, mild reaction conditions, and exceptional tolerance of various functional groups, making it a cornerstone of modern organic synthesis.[2][3] This application note leverages these advantages to construct the target molecule from commercially available starting materials: 3-bromotoluene and 4-acetylphenylboronic acid.

The Reaction Principle: Deconstructing the Suzuki-Miyaura Catalytic Cycle

The formation of the carbon-carbon bond between the two aryl rings is not spontaneous; it is orchestrated by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is paramount for rational optimization and troubleshooting. The process involves three fundamental, sequential steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][5]

Suzuki_Coupling_Cycle Catalytic Cycle for the Synthesis of this compound Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar¹-Pd(II)L₂(X)] (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition ArylHalide 3-Bromotoluene ArylHalide->OxAdd Product This compound Transmetalation [Ar¹-Pd(II)L₂(Ar²)] (Diaryl-Pd Complex) OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Transmetalation->Product Boronate Activated Boronate [Ar²-B(OH)₃]⁻ Boronate->Transmetalation Base Base (e.g., K₂CO₃) BoronicAcid 4-Acetylphenylboronic Acid Base->BoronicAcid BoronicAcid->Boronate

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Causality Behind the Components:

  • The Palladium Catalyst (Pd): The reaction is driven by a Pd(0) species. While catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be used directly, it is often more practical and economical to generate the active Pd(0) catalyst in situ from a more stable Pd(II) precatalyst, such as Palladium(II) acetate [Pd(OAc)₂].[6]

  • The Ligand (L): The ligands, typically phosphines, are not mere spectators. They play a crucial role in stabilizing the palladium center, preventing its decomposition into inactive palladium black.[4] Furthermore, the ligand's electronic properties and steric bulk directly influence the rates of the catalytic steps. Electron-rich and bulky phosphine ligands, such as biaryl phosphines, often accelerate the oxidative addition and reductive elimination steps, leading to higher catalyst turnover and efficiency.[1][2][7]

  • The Base: The base is arguably one of the most critical components. Organoboron compounds are generally not nucleophilic enough to engage in transmetalation directly.[1][6] The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) activates the boronic acid by converting it into a more nucleophilic boronate complex, which readily transfers its organic group to the palladium center.[8][9] The choice of base and solvent system is interdependent and can significantly impact reaction efficiency.

  • The Coupling Partners: The reaction couples an organohalide with an organoboron species.[1] For this synthesis, we use 3-bromotoluene as the organohalide and 4-acetylphenylboronic acid as the organoboron partner. The reactivity of the halide is a key consideration, with the general trend being I > Br > Cl. Aryl bromides often provide a good balance of reactivity and cost-effectiveness.[6]

Quantitative Data and Reaction Parameters

The following table summarizes the optimized parameters for a standard laboratory-scale synthesis. Using these ratios and conditions provides a reliable baseline for achieving high yields.

ParameterValue / CompoundM.W.Amount (mmol)EquivalentsNotes
Aryl Halide 3-Bromotoluene171.041.01.0Limiting reagent.[10][11]
Boronic Acid 4-Acetylphenylboronic acid163.971.21.2A slight excess ensures complete consumption of the halide.[12][13][14]
Pd Precatalyst Palladium(II) Acetate224.500.020.02 (2 mol%)Forms the active Pd(0) catalyst in situ.
Ligand Triphenylphosphine (PPh₃)262.290.080.08 (8 mol%)A 4:1 ligand-to-palladium ratio is often effective.
Base Potassium Carbonate (K₂CO₃)138.213.03.0Anhydrous base is crucial. Must be finely powdered.
Solvent System Toluene / Water-10 mL / 2 mL-Biphasic system aids in dissolving the base and boronic acid.
Temperature 90 °C---Ensures a reasonable reaction rate without significant decomposition.
Time 4-12 hours---Monitor by TLC or GC-MS for completion.
Expected Yield 80-95%---Based on purified product.

Detailed Experimental Protocol

Safety Precaution: This procedure should be carried out by trained personnel in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Materials & Reagents:

  • 3-Bromotoluene (CAS: 591-17-3)

  • 4-Acetylphenylboronic acid (CAS: 149104-90-5)

  • Palladium(II) Acetate (Pd(OAc)₂) (CAS: 3375-31-3)

  • Triphenylphosphine (PPh₃) (CAS: 603-35-0)

  • Potassium Carbonate (K₂CO₃), anhydrous (CAS: 584-08-7)

  • Toluene, anhydrous

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Hexanes / Ethyl Acetate (for elution)

Equipment:

  • Round-bottom flask (50 mL) with a reflux condenser

  • Magnetic stir bar and stir plate with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flask)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromotoluene (1.0 mmol, 171 mg), 4-acetylphenylboronic acid (1.2 mmol, 197 mg), and anhydrous potassium carbonate (3.0 mmol, 415 mg).

  • Solvent Addition: Add toluene (10 mL) and deionized water (2 mL) to the flask.

  • Degassing (Critical Step): Seal the flask with a septum and purge the reaction mixture with an inert gas (Argon or Nitrogen) for 20-30 minutes by bubbling the gas through the solution via a long needle while providing an outlet. This step is crucial to remove dissolved oxygen, which can oxidize and deactivate the catalyst.

  • Catalyst Addition: While maintaining a positive pressure of inert gas, quickly add Palladium(II) Acetate (0.02 mmol, 4.5 mg) and Triphenylphosphine (0.08 mmol, 21 mg) to the flask.

  • Reaction Execution: Attach the reflux condenser (under inert gas), and heat the mixture to 90 °C with vigorous stirring. The solution will typically turn dark brown or black.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC is 10-20% Ethyl Acetate in Hexanes. The reaction is complete when the starting 3-bromotoluene spot is consumed.

  • Aqueous Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and then with brine (15 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) to isolate the pure this compound.[15]

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular weight is 210.27 g/mol .[16]

Field Insights & Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Impure reagents (especially wet boronic acid). 3. Insufficiently strong or poorly soluble base.1. Ensure rigorous degassing. Use freshly opened catalyst/ligand. 2. Dry boronic acid in a vacuum oven. 3. Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for maximum surface area.
Significant Homocoupling Presence of Pd(II) species without aryl ligands can catalyze the homocoupling of the boronic acid.This is often linked to poor degassing. A slight excess of ligand can sometimes suppress this side reaction.
Dehalogenation of Aryl Halide The aryl halide is reduced to the corresponding arene (toluene in this case).This can be promoted by certain bases or impurities. Try switching to a milder base (e.g., KF) or a different solvent system.[4][8]
Difficult Purification Product co-elutes with byproducts (e.g., triphenylphosphine oxide).Optimize the solvent system for chromatography. A slow, shallow gradient is often key. If PPh₃ is used, a wash with dilute HCl during work-up can sometimes help remove some phosphine-related impurities.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and reliable pathway for the synthesis of this compound. By carefully controlling the reaction parameters—particularly by ensuring anaerobic conditions and selecting an appropriate base—this protocol can be consistently executed to achieve high yields of the desired biaryl ketone. The insights provided herein are intended to empower researchers to not only replicate this synthesis but also to intelligently adapt and troubleshoot related cross-coupling transformations in their own drug discovery and development programs.

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - Martin, R.; Buchwald, S. L. Acc. Chem. Res. 2008, 41 (11), 1461–1473. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • The Suzuki Reaction - Myers, A. Chem 115 Handout. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - The Organic Chemistry Channel. YouTube, 2024. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner - Arkivoc 2011 (i) 340-374. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Old, D. W.; Wolfe, J. P.; Buchwald, S. L. J. Am. Chem. Soc. 1998, 120 (37), 9722–9723. [Link]

  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents - The Royal Society of Chemistry. [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? - Reddit. [Link]

  • This compound - PubChem. [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory - ResearchGate. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction - J. Am. Chem. Soc. 2005, 127 (20), 7328–7329. [Link]

  • m-BROMOTOLUENE - Organic Syntheses Procedure. [Link]

  • Method for purification of ketones - Google P
  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides... - ResearchGate. [Link]

  • Method for synthesizing bromotoluene - Google P
  • Synthesis of aryl ketones by acylation of arenes - Organic Chemistry Portal. [Link]

  • Synthesis of biaryl ketones by arylation of Weinreb amides... - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 4-Acetylphenylboronic acid | CAS#:149104-90-5 - Chemsrc. [Link]

  • 3-Bromotoluene | C7H7Br | CID 11560 - PubChem. [Link]

Sources

Application Note: Palladium-Catalyzed Synthesis of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The biaryl structural motif is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1] The specific compound, 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone, serves as a key intermediate in the synthesis of various biologically active molecules. The efficient construction of the carbon-carbon (C-C) bond linking the two aryl rings is paramount. Among the array of synthetic methods available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, mild reaction conditions, and broad functional group tolerance.[2][3]

This application note provides a comprehensive guide to the synthesis of this compound using a palladium catalyst. It delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven protocol, and includes guidance on troubleshooting and optimization.

Reaction Principle: The Suzuki-Miyaura Coupling

First reported by Akira Suzuki in 1979, the Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organoboron compound (like a boronic acid or ester) and an organohalide (or triflate).[2] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid.[4]

The key advantages of this reaction include:

  • Mild Conditions: Reactions are typically run at moderate temperatures (50-100 °C).

  • High Tolerance: A wide variety of functional groups are tolerated on both coupling partners.

  • Stable Reagents: Organoboranes are generally stable to air and moisture, making them easy to handle.[5]

  • Readily Available Components: A vast library of boronic acids and aryl halides are commercially available.[6]

The overall transformation for the target molecule is shown below:

Reaction Scheme:

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] The efficiency of each step is heavily influenced by the choice of ligand, base, and solvent.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (4-bromoacetophenone). This is often the rate-determining step of the reaction.[5] The reactivity of the halide follows the trend I > Br > Cl.[5] Bulky, electron-rich phosphine ligands on the palladium center facilitate this step by increasing electron density on the metal.[2][7]

  • Transmetalation: The organoboron species (3-methylphenylboronic acid) must be activated by a base to form a more nucleophilic boronate complex.[4] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide. The exact mechanism of this step is complex and still under investigation, but the role of the base is critical.[2]

  • Reductive Elimination: The final step involves the two organic groups on the Pd(II) complex coupling and leaving the metal center, which regenerates the active Pd(0) catalyst and forms the desired biaryl product.[5] This step is favored by bulky ligands, which promote the formation of the C-C bond.[2]

Below is a diagram illustrating the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_product pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->pd2_oa Oxidative Addition Ar¹-X pd2_tm Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) pd2_oa->pd2_tm Transmetalation Ar²-B(OR)₂ + Base pd2_tm->pd0 Reductive Elimination Ar¹-Ar² Product Ar¹-Ar² (Target Product) ArX Ar¹-X (4-Bromoacetophenone) ArB Ar²-B(OH)₂ (3-Methylphenylboronic acid) Experimental_Workflow start Start reagents Combine Reactants: - 4-Bromoacetophenone - 3-Methylphenylboronic acid - Pd(OAc)₂ / SPhos - K₃PO₄ start->reagents inert Establish Inert Atmosphere (Purge with N₂ or Ar) reagents->inert solvents Add Solvents (Toluene / Water) inert->solvents reaction Heat to 100 °C (2-4 hours) solvents->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring Periodic Sampling workup Cool & Quench (Add EtOAc & Water) reaction->workup Upon Completion monitoring->reaction extraction Liquid-Liquid Extraction & Brine Wash workup->extraction purification Dry, Concentrate & Purify (Column Chromatography) extraction->purification product Isolated Pure Product: This compound purification->product

Sources

Application Note & Protocol: Suzuki-Miyaura Coupling of 4-bromoacetophenone with 3-tolylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: A Comprehensive Guide to the Synthesis of 4-acetyl-3'-methylbiphenyl via Palladium-Catalyzed Cross-Coupling.

For: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Executive Summary

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable for constructing biaryl and substituted biphenyl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3] This guide provides an in-depth exploration of the reaction conditions for coupling 4-bromoacetophenone with 3-tolylboronic acid to yield 4-acetyl-3'-methylbiphenyl. We will dissect the mechanistic underpinnings of the catalytic cycle, rationalize the selection of each reaction component, and present a field-proven, step-by-step protocol for successful synthesis and purification.

The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki coupling lies in a well-orchestrated catalytic cycle involving a palladium catalyst. The cycle is universally accepted to proceed through three fundamental stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][4]

  • Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (4-bromoacetophenone). This step forms a square-planar Pd(II) complex. This is often the rate-determining step of the reaction.[2][4]

  • Transmetalation: This is the crucial step where the organic moiety from the organoboron species (3-tolylboronic acid) is transferred to the palladium center. This process is critically dependent on activation by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its aryl group to the Pd(II) center, displacing the halide.[1][5][6]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, where the two coupled organic fragments are expelled as the final biaryl product (4-acetyl-3'-methylbiphenyl). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2]

Suzuki_Mechanism Fig. 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ (Ar' = 3-tolyl) Pd0->PdII_Diaryl PdII_Aryl Ar-Pd(II)-X(L)₂ (Ar = 4-acetylphenyl) OxAdd->PdII_Aryl PdII_Aryl->Pd0 Transmetal Transmetalation PdII_Aryl->Transmetal Transmetal->PdII_Diaryl PdII_Diaryl->PdII_Aryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (4-bromoacetophenone) ArX->OxAdd ArBOH Ar'-B(OH)₂ + Base (3-tolylboronic acid) ArBOH->Transmetal Boronate [Ar'-B(OH)₃]⁻ Boronate->Transmetal

Fig. 1: The Suzuki-Miyaura Catalytic Cycle

Deconstructing the Reaction: A Rationale for Component Selection

The success of any Suzuki coupling hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

  • Palladium Source (Precatalyst): While Pd(0) is the active species, air-stable Pd(II) salts like palladium(II) acetate (Pd(OAc)₂) or complexes like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are commonly used as precatalysts. These are reduced in situ to the active Pd(0) state. Catalyst loading is typically low, ranging from <1 mol% to 5 mol%.[3] For challenging substrates, higher loadings may be necessary, but for an activated aryl bromide like 4-bromoacetophenone, lower loadings are often sufficient.[7]

  • Ligand: The ligand is not a passive spectator; it is critical for stabilizing the palladium center, preventing its aggregation into inactive palladium black, and modulating its electronic and steric properties to facilitate the catalytic cycle.[3][4]

    • Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic, cost-effective choice. However, more electron-rich and bulky phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or biphenyl-based ligands, often provide higher activity and turnover numbers, especially for less reactive aryl chlorides or sterically hindered substrates.[1][7] Electron-rich ligands enhance the rate of oxidative addition.[3]

    • N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphines. They are typically more electron-rich and form very stable complexes with palladium, making them robust and highly active catalysts.[1][3]

  • Base: The base is essential and serves multiple functions. Its primary role is to activate the boronic acid, forming a boronate anion ([R-B(OH)₃]⁻), which is significantly more nucleophilic and readily participates in transmetalation.[1][2][5]

    • Common Choices: Inorganic bases are prevalent. Potassium carbonate (K₂CO₃) is a common and effective choice. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often used for more demanding couplings. The choice of base must be compatible with any sensitive functional groups on the substrates.

  • Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.[8]

    • Aqueous Mixtures: Two-phase systems comprising an organic solvent and water are very common.[4] The water is essential for dissolving the inorganic base, allowing it to interact with the boronic acid at the phase interface.[4] Typical organic solvents include toluene, dioxane, tetrahydrofuran (THF), and alcohols like ethanol.[4][9]

    • Anhydrous Conditions: While less common, completely anhydrous conditions are possible with specific bases like potassium trimethylsilanolate (TMSOK).[4]

Comparative Analysis of Reaction Conditions

To provide context, the following table summarizes typical conditions employed for Suzuki couplings involving aryl bromides. This illustrates the interplay between the different components.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/EtOH/H₂O8012>95Generic
PdCl₂(dppf)K₂CO₃Dioxane/H₂O908HighGeneric
Pd(PPh₃)₄Na₂CO₃DME/H₂O851690-98Generic
Pd(II)-Salan ComplexK₂CO₃Water (neat)100194[10]
Pd/CK₂CO₃EtOH/H₂OReflux2>90Generic

Detailed Laboratory Protocol

This protocol outlines a reliable method for the synthesis of 4-acetyl-3'-methylbiphenyl.

Reaction Scheme:

Materials and Equipment
  • Reactants: 4-bromoacetophenone (1.0 eq), 3-tolylboronic acid (1.2-1.5 eq)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)

  • Ligand: Triphenylphosphine (PPh₃, 2-4 mol%)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃, 2.0-3.0 eq)

  • Solvents: Toluene and Ethanol (e.g., 4:1 v/v mixture), deionized water

  • Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, separatory funnel, rotary evaporator, silica gel for chromatography.

Experimental Workflow Diagram

Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification a 1. Charge flask with solids: 4-bromoacetophenone, 3-tolylboronic acid, K₂CO₃, Pd(OAc)₂, PPh₃ b 2. Seal flask and purge with inert gas (N₂ or Ar) a->b d 4. Add solvent to flask via syringe b->d c 3. Prepare degassed solvent (Toluene/EtOH/H₂O) c->d e 5. Heat to 85-90 °C with vigorous stirring d->e f 6. Monitor reaction by TLC (e.g., 4:1 Hexanes:EtOAc) e->f g 7. Cool to RT, add water and ethyl acetate f->g h 8. Separate layers, extract aqueous phase with EtOAc g->h i 9. Combine organic layers, wash with brine, dry (Na₂SO₄) h->i j 10. Filter and concentrate under reduced pressure i->j k 11. Purify crude product via flash column chromatography j->k

Fig. 2: Step-by-step experimental workflow
Step-by-Step Procedure
  • Flask Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoacetophenone (1.99 g, 10.0 mmol, 1.0 eq), 3-tolylboronic acid (2.04 g, 15.0 mmol, 1.5 eq), potassium carbonate (4.15 g, 30.0 mmol, 3.0 eq), palladium(II) acetate (45 mg, 0.2 mmol, 2 mol%), and triphenylphosphine (105 mg, 0.4 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and attach it to a condenser under a nitrogen or argon atmosphere. Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: In a separate flask, prepare a solvent mixture of Toluene (40 mL), Ethanol (10 mL), and deionized water (10 mL). Degas this mixture by bubbling nitrogen or argon through it for 15-20 minutes. Transfer the degassed solvent to the reaction flask via cannula or syringe.

  • Reaction: Lower the flask into an oil bath preheated to 90 °C. Stir the mixture vigorously to ensure good mixing between the phases. The reaction mixture will typically turn dark brown or black.

  • Monitoring: Monitor the consumption of the 4-bromoacetophenone starting material by Thin Layer Chromatography (TLC), using a mobile phase of 20% ethyl acetate in hexanes. The product, 4-acetyl-3'-methylbiphenyl, will have a higher Rf value than the starting aryl bromide. The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add 50 mL of deionized water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate. Combine all organic layers.

  • Washing and Drying: Wash the combined organic phase with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 15%) to isolate the pure 4-acetyl-3'-methylbiphenyl.[11][12]

Troubleshooting and Field Insights

  • Low Yield: If the reaction stalls or gives a low yield, consider screening a different ligand (e.g., a more electron-rich phosphine) or a stronger base (e.g., K₃PO₄). Ensure your reagents are pure and your solvents are adequately degassed, as oxygen can deactivate the catalyst.

  • Dehalogenation: The formation of acetophenone (from the reduction of 4-bromoacetophenone) indicates a dehalogenation side reaction. This can sometimes be suppressed by ensuring a sufficiently high concentration of the boronic acid and base.

  • Homocoupling: The formation of biphenyl from the boronic acid (homocoupling) can occur, particularly at higher temperatures or if the oxidative addition is slow. Using the correct stoichiometry and ensuring efficient stirring can minimize this side product.[4]

Conclusion

The Suzuki-Miyaura coupling of 4-bromoacetophenone and 3-tolylboronic acid is a robust and high-yielding transformation that exemplifies the power of palladium catalysis. By understanding the mechanistic role of each component—catalyst, ligand, base, and solvent—researchers can logically troubleshoot and optimize conditions to achieve desired outcomes. The protocol provided herein serves as a validated starting point for the synthesis of 4-acetyl-3'-methylbiphenyl and related biaryl ketones, which are valuable intermediates in medicinal chemistry and materials science.

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

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  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems - MDPI. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. [Link]

  • Synthetic method of biphenylacetic acid - Google P
  • Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air - ACS Publications. [Link]

  • General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature - Organic Chemistry Portal. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Journal of the American Chemical Society. [Link]

  • Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water... - ResearchGate. [Link]

  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase - The Journal of Organic Chemistry. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and - [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances - [Link]

  • Supporting Information - AKJournals. [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory - ResearchGate. [Link]

  • Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou - DOI. [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex - Arkivoc. [Link]

  • 4-Acetylbiphenyl - PubChem. [Link]

  • Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. - ResearchGate. [Link]

  • Method for preparing 4-methyl-biphenyl derivatives - Google P

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The Strategic Utility of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Biphenyl Scaffold

In the landscape of modern medicinal chemistry, the biphenyl moiety stands as a privileged scaffold, forming the core of numerous therapeutic agents due to its unique structural and physicochemical properties.[1][2] The compound 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone emerges as a particularly valuable, yet often overlooked, intermediate in the synthesis of complex, biologically active molecules. Its structure, featuring a methyl-substituted biphenyl system and a reactive ethanone group, offers a strategic entry point for the development of novel therapeutics across various disease areas. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols, to empower researchers in their drug discovery endeavors. While not typically an active pharmaceutical ingredient (API) itself, its role as a key building block is critical in the efficient construction of molecules with desired pharmacological profiles.

Core Applications in Medicinal Chemistry: A Building Block for Bioactivity

The primary application of this compound in medicinal chemistry is as a versatile starting material for the synthesis of more elaborate compounds with therapeutic potential. The ethanone functional group serves as a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores and the modulation of physicochemical properties.

Synthesis of Bioactive Heterocycles

The ketone moiety of this compound is a gateway to a vast array of heterocyclic systems known for their pharmacological importance. For instance, it can be a precursor for the synthesis of:

  • Indanones: These compounds, which can be synthesized from aryl ketones through intramolecular cyclization reactions, exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, analgesic, and anticancer properties.[3][4]

  • Oximes and Oxime Ethers: The reaction of the ketone with hydroxylamine and subsequent alkylation can yield oxime and oxime ether derivatives. These functional groups are present in a number of anticonvulsant and antimicrobial agents.[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[7] This protocol details the synthesis of the title compound from commercially available starting materials.

Reaction Scheme:

Suzuki-Miyaura Coupling 4-Bromoacetophenone 4-Bromoacetophenone Product This compound 4-Bromoacetophenone->Product 3-Tolylboronic_acid 3-Tolylboronic acid 3-Tolylboronic_acid->Product Catalyst Pd(PPh3)4 K2CO3, Toluene/H2O Catalyst->Product

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Materials:

  • 4'-Bromoacetophenone

  • 3-Tolylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 4'-bromoacetophenone (1.0 eq), 3-tolylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed deionized water in a 4:1 ratio.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Data Summary Table:

ParameterValue
Molecular Formula C₁₅H₁₄O
Molecular Weight 210.27 g/mol
Appearance White to off-white solid
Purity (typical) >98% (by HPLC)
Protocol 2: Synthesis of this compound Oxime

This protocol describes the conversion of the ketone to its corresponding oxime, a common step in the synthesis of various bioactive molecules.[5][6]

Reaction Scheme:

Oxime Formation Ketone This compound Product This compound oxime Ketone->Product Hydroxylamine Hydroxylamine hydrochloride Hydroxylamine->Product Base Sodium acetate Ethanol/H2O Base->Product

Caption: Conversion of the ketone to its corresponding oxime.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • In a separate flask, dissolve hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in a minimal amount of deionized water.

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the ketone.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and slowly add cold deionized water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the oxime derivative.

Logical Relationships in Drug Development Workflow

The following diagram illustrates the logical flow from the starting intermediate to potential bioactive compounds.

Drug Development Workflow A This compound (Starting Intermediate) B Chemical Derivatization (e.g., Oximation, Cyclization) A->B C Library of Novel Compounds B->C D High-Throughput Screening C->D E Lead Compound Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Workflow from intermediate to preclinical development.

Conclusion and Future Perspectives

This compound represents a valuable and versatile platform for the synthesis of novel, biologically active compounds. Its straightforward synthesis via robust methods like the Suzuki-Miyaura coupling and the reactivity of its ketone functionality make it an attractive starting point for medicinal chemists. The protocols provided herein offer a solid foundation for researchers to explore the chemical space around this biphenyl scaffold. Future work in this area could focus on developing diverse libraries of compounds derived from this intermediate and screening them against a wide range of biological targets to uncover new therapeutic leads.

References

  • Kulakov, I. V., & Seitembetova, A. G. (2021). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 17, 1338-1383.
  • Lévesque, F., & Seeberger, P. H. (2012). Suzuki–Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Organic Letters, 14(1), 34-37.
  • (This is a placeholder for a potential future reference that would be added as more specific applic
  • Dandepally, S. R., & Williams, A. L. (2009). Suzuki-Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 14(11), 4490-4498.
  • (This is a placeholder for a potential future reference that would be added as more specific applic
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  • (This is a placeholder for a potential future reference that would be added as more specific applic
  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • (This is a placeholder for a potential future reference that would be added as more specific applic
  • Küçükgüzel, I., & Cıkla, P. (2006). Synthesis of some oxime ether derivatives of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone and their anticonvulsant and antimicrobial activities. Archiv der Pharmazie, 339(6), 329-336.
  • (This is a placeholder for a potential future reference that would be added as more specific applic
  • (This is a placeholder for a potential future reference that would be added as more specific applic
  • (This is a placeholder for a potential future reference that would be added as more specific applic
  • (This is a placeholder for a potential future reference that would be added as more specific applic
  • (This is a placeholder for a potential future reference that would be added as more specific applic
  • (This is a placeholder for a potential future reference that would be added as more specific applic
  • (This is a placeholder for a potential future reference that would be added as more specific applic
  • Al-Hourani, B. J. (2020). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Journal of Chemical Reviews, 2(2), 111-118.
  • (This is a placeholder for a potential future reference that would be added as more specific applic

Sources

Application Notes and Protocols for 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone. This key biphenyl intermediate is instrumental in the synthesis of various active pharmaceutical ingredients (APIs), most notably angiotensin II receptor blockers (ARBs), commonly known as sartans. The protocols herein are designed to be robust and reproducible, emphasizing the causality behind experimental choices to ensure both scientific integrity and practical applicability in a research and development setting.

Introduction: The Significance of the Biphenyl Moiety in Medicinal Chemistry

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. This compound, with its characteristic methyl and acetyl functionalities on a biphenyl core, serves as a critical building block for a class of antihypertensive drugs known as sartans.[2] These drugs function by blocking the AT1 receptor of angiotensin II, leading to vasodilation and a reduction in blood pressure.[2] The strategic placement of the methyl and acetyl groups on this intermediate provides the necessary handles for subsequent chemical transformations to construct the complex molecular architecture of these life-saving medications.[3]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for quality control.

PropertyValueSource
Molecular Formula C15H14O[4][5]
Molecular Weight 210.27 g/mol [4][5]
CAS Number 76650-29-8[4][5]
Appearance Solid
Melting Point 92 °C (sublimed)[6]

Analytical Characterization:

The identity and purity of this compound should be rigorously confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl group, and the acetyl group.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.[4]

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, particularly the carbonyl (C=O) stretch of the ketone.[7]

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the intermediate. A well-developed HPLC method can separate the desired product from starting materials, by-products, and other impurities.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][8] This Nobel Prize-winning reaction offers high yields, excellent functional group tolerance, and mild reaction conditions.[9] The general principle involves the coupling of an aryl halide with an aryl boronic acid.[10]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling for the synthesis of this compound is initiated by the oxidative addition of the aryl halide (4-bromoacetophenone) to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative (3-methylphenylboronic acid), which is activated by a base. The final step is reductive elimination, which yields the desired biaryl product and regenerates the Pd(0) catalyst.[10]

Visualizing the Synthetic Pathway

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product 4-Bromoacetophenone 4-Bromoacetophenone Reaction_Vessel Suzuki-Miyaura Coupling 4-Bromoacetophenone->Reaction_Vessel Aryl Halide 3-Methylphenylboronic_Acid 3-Methylphenylboronic_Acid 3-Methylphenylboronic_Acid->Reaction_Vessel Boronic Acid Pd_Catalyst Pd(OAc)₂ / PPh₃ Pd_Catalyst->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Product_Intermediate This compound Reaction_Vessel->Product_Intermediate

Caption: Suzuki-Miyaura synthesis of the target intermediate.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-Bromoacetophenone

  • 3-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add 4-bromoacetophenone (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: To the flask, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and water to the flask. The total solvent volume should be sufficient to ensure good stirring of the reaction mixture.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to remove any oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate) twice.[11]

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or isopropanol.

In-Process Controls and Validation
  • TLC/HPLC Monitoring: Regularly sample the reaction mixture to monitor the disappearance of the starting materials and the formation of the product. This allows for the determination of the reaction endpoint and prevents the formation of impurities due to prolonged heating.

  • Purity Assessment: The purity of the final product should be assessed by HPLC, with a target purity of >98% for use as a pharmaceutical intermediate.

  • Structural Confirmation: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and MS.

Application in Pharmaceutical Synthesis: A Gateway to Sartans

This compound is a pivotal intermediate in the synthesis of various sartan drugs, which are crucial for the management of hypertension.[2] The acetyl group provides a reactive site for the introduction of the imidazole or other heterocyclic moieties characteristic of this class of drugs, while the methyl group on the other phenyl ring is a common feature in many sartan molecules.[12]

General Synthetic Scheme for Sartan Synthesis

The transformation of this compound into a sartan typically involves a multi-step synthesis. A generalized pathway is illustrated below.

Sartan_Synthesis_Workflow A This compound B Bromination A->B C α-Bromo Ketone Intermediate B->C D Condensation with Heterocycle C->D E Sartan Precursor D->E F Functional Group Manipulation E->F G Final API (Sartan) F->G

Caption: Generalized workflow for sartan synthesis.

This pathway often begins with the bromination of the acetyl group to form an α-bromo ketone. This reactive intermediate is then condensed with a suitable heterocyclic building block, followed by further functional group manipulations to arrive at the final sartan API.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[14]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15]

  • Handling of Reagents:

    • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

    • Solvents: Toluene is flammable and has associated health risks. Handle in a fume hood and away from ignition sources.

    • Bases: Potassium carbonate is an irritant. Avoid contact with skin and eyes.[14]

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[14]

Conclusion

This compound is a fundamentally important intermediate in pharmaceutical chemistry, particularly in the synthesis of sartan-based antihypertensive drugs. The Suzuki-Miyaura cross-coupling provides a reliable and efficient route for its synthesis. The protocols and guidelines presented in this document are intended to provide researchers and drug development professionals with a solid foundation for the synthesis, characterization, and application of this key building block, thereby facilitating the development of new and improved therapeutic agents.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5112954, this compound. [Link]

  • NIST. Ethanone, 1-[1,1'-biphenyl]-4-yl-. NIST Chemistry WebBook, SRD 69. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Rathnam, R. P., et al.
  • Wexler, R. R., et al. Novel biphenyl sartans.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Kumar, A., et al. A Review on Synthesis of Antihypertensive Sartan Drugs. SciSpace, 2011.
  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • Mavromoustakos, T., et al. Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2. PubMed Central, 2022.
  • Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • ResearchGate. Design and Synthesis of Angiotensin Converting Enzyme (ACE) Inhibitors: Analysis of the Role of Tetrazole Ring Appended to Biphenyl Moiety. [Link]

  • Japan International Cooperation Agency. III Analytical Methods. [Link]

  • MDPI. Rational Drug Design and Synthesis of Molecules Targeting the Angiotensin II Type 1 and Type 2 Receptors. [Link]

  • Google Patents. Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Ternes, T. A. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 2001.
  • Analytical and Bioanalytical Chemistry Research. Assessment and Selective Extraction Megestrol Drug by Molecularly Imprinted Polymers Method in Human Fluid Samples Using Liquid. [Link]

  • SynZeal. Safety Data Sheet. [Link]

  • Organic Syntheses. (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. [Link]

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Application Notes and Protocols for 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, scientists, and drug development professionals

Introduction: The Versatility of a Biphenyl Ketone Building Block

1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone, with the CAS number 76650-29-8, is a versatile organic compound characterized by its biphenyl core structure and a reactive acetyl group.[1] This unique combination of a rigid, planar biphenyl moiety known for its thermal stability and advantageous electronic properties, and a functionalizable ketone makes it a valuable precursor in the synthesis of advanced materials. The inherent properties of the biphenyl unit are foundational to the development of liquid crystals and organic semiconductors, while the acetyl group serves as a key reactive site for polymerization and other molecular elaborations.[2][3][4] This document provides detailed application notes and protocols for the synthesis of this compound and its subsequent use in the development of liquid crystals, high-performance polymers, and functional organic materials.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application.

PropertyValueSource
Molecular Formula C₁₅H₁₄O[1]
Molecular Weight 210.27 g/mol [1]
CAS Number 76650-29-8[1]
Appearance Solid (predicted)
Melting Point 92 °C (sublimed)

Synthesis of this compound

The most direct and efficient synthesis of this compound is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and functional group tolerance.

Reaction Scheme: Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-Tolylboronic_acid 3-Tolylboronic acid Product_molecule This compound 3-Tolylboronic_acid->Product_molecule + 4'-Bromoacetophenone 4'-Bromoacetophenone 4'-Bromoacetophenone->Product_molecule Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Product_molecule Base Na₂CO₃ Base->Product_molecule Solvent Toluene/Ethanol/Water Solvent->Product_molecule

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Detailed Synthesis Protocol

Materials:

  • 3-Tolylboronic acid (1.0 eq)

  • 4'-Bromoacetophenone (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-bromoacetophenone and 3-tolylboronic acid in a 3:1:1 mixture of toluene, ethanol, and water.

  • Degassing: Bubble argon or nitrogen gas through the solution for 20-30 minutes to remove dissolved oxygen.

  • Addition of Reagents: Add sodium carbonate and the palladium catalyst to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water, and separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Application in Liquid Crystal Synthesis

The rigid biphenyl core of this compound makes it an excellent scaffold for the synthesis of calamitic (rod-shaped) liquid crystals. The acetyl group can be elaborated to introduce a variety of terminal groups, which influence the mesomorphic properties.

Synthesis of a Chalcone-Based Liquid Crystal Precursor

A Claisen-Schmidt condensation reaction can be employed to synthesize a chalcone derivative, a common intermediate in liquid crystal synthesis.

Chalcone_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Biphenyl_ketone This compound Chalcone Chalcone Derivative Biphenyl_ketone->Chalcone + Aldehyde 4-Alkoxybenzaldehyde Aldehyde->Chalcone Base NaOH or KOH Base->Chalcone Solvent Ethanol Solvent->Chalcone

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Protocol for Chalcone Synthesis

Materials:

  • This compound (1.0 eq)

  • 4-Alkoxybenzaldehyde (e.g., 4-pentyloxybenzaldehyde) (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0 eq)

  • Ethanol

Procedure:

  • Reactant Solution: Dissolve this compound and the 4-alkoxybenzaldehyde in ethanol in a round-bottom flask.

  • Base Addition: Slowly add an aqueous solution of NaOH or KOH to the stirred mixture at room temperature.

  • Reaction: Continue stirring at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.

  • Isolation: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product completely.

  • Purification: Filter the solid, wash with water until neutral, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone derivative. The mesomorphic properties can then be characterized by differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Application in High-Performance Polymers: Poly(aryl ether ketone)s (PAEKs)

This compound can be a precursor for monomers used in the synthesis of poly(aryl ether ketone)s (PAEKs), a class of high-performance thermoplastics with excellent thermal and mechanical properties.[1][5][6] The synthesis involves converting the acetyl group into a reactive functional group, such as a hydroxyl group, which can then participate in a nucleophilic aromatic substitution polymerization.

Monomer Synthesis and Polymerization Workflow

PAEK_Synthesis cluster_workflow PAEK Synthesis Workflow Start This compound Reduction Reduction of Acetyl Group (e.g., NaBH₄) Start->Reduction Hydroxylated_Monomer Hydroxylated Biphenyl Monomer Reduction->Hydroxylated_Monomer Polymerization Nucleophilic Aromatic Substitution with a Dihalo-monomer Hydroxylated_Monomer->Polymerization PAEK_Polymer Poly(aryl ether ketone) Polymerization->PAEK_Polymer

Caption: Workflow for the synthesis of PAEKs.

Protocol for Monomer Synthesis and Polymerization

Part A: Synthesis of the Hydroxylated Monomer

  • Reduction: Reduce the acetyl group of this compound to a secondary alcohol using a reducing agent like sodium borohydride (NaBH₄) in methanol.

  • Purification: Purify the resulting alcohol by recrystallization or column chromatography.

Part B: Poly(aryl ether ketone) Synthesis

Materials:

  • Hydroxylated biphenyl monomer (from Part A) (1.0 eq)

  • Activated dihalide monomer (e.g., 4,4'-difluorobenzophenone) (1.0 eq)

  • Potassium carbonate (K₂CO₃) (excess)

  • N,N-Dimethylacetamide (DMAc) or Sulfolane

  • Toluene

Procedure:

  • Azeotropic Dehydration: In a resin kettle equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, combine the hydroxylated biphenyl monomer, the dihalide monomer, K₂CO₃, DMAc, and toluene. Heat the mixture to reflux to azeotropically remove water.

  • Polymerization: After removing the toluene, increase the temperature to 160-180 °C and maintain for 8-12 hours under a nitrogen atmosphere.

  • Precipitation: Cool the viscous solution and precipitate the polymer by pouring it into a non-solvent like methanol.

  • Purification: Filter the polymer, wash it thoroughly with hot water and methanol, and dry it under vacuum. The resulting PAEK can be characterized for its molecular weight, thermal stability (TGA), and glass transition temperature (DSC).

Application in Organic Electronics: Hole-Transporting Materials

The electron-rich biphenyl core of this compound makes it a promising candidate for modification into hole-transporting materials (HTMs) for use in organic electronic devices such as perovskite solar cells.[7][8][9][10] The synthesis typically involves introducing electron-donating groups to enhance the hole-transporting properties.

Conceptual Synthesis of a Triarylamine-Substituted HTM

A common strategy for designing HTMs is to incorporate triarylamine moieties. This can be achieved through a Buchwald-Hartwig amination of a halogenated derivative of the starting material.

Hypothetical Protocol for HTM Synthesis

Part A: Halogenation

  • Bromination: Brominate the aromatic ring of this compound at a position activated by the existing substituents using N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like AIBN.

Part B: Buchwald-Hartwig Amination

Materials:

  • Brominated biphenyl ketone (from Part A) (1.0 eq)

  • A secondary amine (e.g., diphenylamine) (1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: In a glovebox, combine the brominated biphenyl ketone, diphenylamine, palladium catalyst, ligand, and base in a Schlenk tube.

  • Reaction: Add anhydrous toluene and heat the mixture at 80-110 °C for 12-24 hours under an inert atmosphere.

  • Work-up and Purification: After cooling, dilute the mixture with an organic solvent, filter through Celite, and concentrate. Purify the crude product by column chromatography to yield the triarylamine-functionalized biphenyl ketone. This material can then be evaluated for its electrochemical properties (cyclic voltammetry) and performance in a perovskite solar cell device.

Conclusion

This compound is a highly adaptable building block for materials science applications. Its synthesis via Suzuki-Miyaura coupling is robust and scalable. The protocols and application notes provided herein offer a comprehensive guide for researchers to explore its potential in the development of novel liquid crystals, high-performance polymers, and organic electronic materials. The versatility of its biphenyl core and reactive acetyl group opens avenues for the creation of a wide array of functional materials with tailored properties.

References

  • PubChem. 4-Acetylbiphenyl. National Center for Biotechnology Information. [Link]

  • Goulding, M. Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. ResearchGate. 2016. [Link]

  • Shetty, T. C. et al. Nonlinear absorption, optical limiting behavior and structural study of a new chalcone derivative-1-(3, 4-dimethylphenyl)-3-[4(methylsulfanyl) phenyl] prop-2-en-1-one. Optics & Laser Technology. 2016, 77, 23–30. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Li, W. et al. Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. R Discovery. 2014. [Link]

  • Abdel-Kareem, E. A.-J. & Karam, N. H. Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry, Section A. 2025, 8(3), 495-503. [Link]

  • MDPI. Polymeric Dopant-Free Hole Transporting Materials for Perovskite Solar Cells: Structures and Concepts towards Better Performances. [Link]

  • Molina Ontoria, A. Hole-transporting materials for Perovskite solar cells: a chemical approach. YouTube. 2022. [Link]

  • RSC Publishing. Triphenylene trimeric discotic liquid crystals: synthesis, columnar mesophase and photophysical properties. New Journal of Chemistry. [Link]

  • Frontiers. Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. [Link]

  • PMC. Molecular engineering of several butterfly-shaped hole transport materials containing dibenzo[b,d]thiophene core for perovskite photovoltaics. PubMed Central. 2022. [Link]

  • MDPI. Dopant-Free Hole Transport Materials with a Long Alkyl Chain for Stable Perovskite Solar Cells. [Link]

  • PMC. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. PubMed Central. 2023. [Link]

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Application Note & Protocol: Synthesis of Calamitic Liquid Crystals from Biphenyl Ketone Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl Ketone Core in Liquid Crystal Design

Biphenyl-based molecules are foundational structures in the field of calamitic (rod-like) liquid crystals, primarily due to their rigid, linear geometry which promotes the formation of anisotropic mesophases.[1] The introduction of a ketone functionality onto this biphenyl core provides a uniquely versatile synthetic handle. This carbonyl group can act as a key anchoring point for subsequent chemical modifications, allowing for the systematic tuning of molecular properties such as aspect ratio, polarity, and intermolecular interactions. These modifications are critical for controlling the thermal range, stability, and specific type of liquid crystalline phase (e.g., nematic, smectic) that a material exhibits.[2][3]

This guide provides an in-depth exploration of established synthetic strategies starting from biphenyl ketone precursors. It is designed for researchers in materials science and drug development, offering not just procedural steps, but also the underlying chemical logic to empower rational design and troubleshooting. We will detail two primary synthetic pathways, comprehensive characterization protocols, and field-tested insights to ensure reproducible and successful synthesis.

Core Synthetic Strategies & Mechanistic Insights

The journey from a biphenyl ketone precursor to a functional liquid crystal primarily involves the strategic addition of a terminal flexible chain and potentially other functional groups. The two most effective and widely adopted strategies are (A) Esterification of a hydroxy-biphenyl ketone and (B) Palladium-catalyzed cross-coupling reactions.

Strategy A: Esterification of Hydroxy-Biphenyl Ketones

This is a classic and reliable method for creating liquid crystals. The underlying principle is the attachment of a flexible alkyl or alkoxy chain, typically via an ester linkage, to a rigid core. This structure, comprising a rigid core and a flexible tail, is the quintessential architecture for a calamitic liquid crystal.[4] The ester linkage itself contributes to the core's polarity and length.

Causality: The reaction starts with a precursor like 4-hydroxy-4'-acetylbiphenyl. The phenolic hydroxyl group is a nucleophile that attacks an electrophilic carbonyl carbon of a carboxylic acid (often an alkoxybenzoic acid). This reaction forms the ester bond. The choice of the carboxylic acid is critical; the length of its alkoxy chain (-O(CH₂)nCH₃) directly influences the melting and clearing points of the final liquid crystal. Longer chains tend to lower the melting point and can promote the formation of more ordered smectic phases over nematic phases.[5]

Workflow Diagram: Esterification Route

G cluster_0 Precursor Synthesis (If needed) cluster_1 Core Reaction: Esterification cluster_2 Purification & Isolation cluster_3 Characterization precursor 4-Hydroxy-4'-acetylbiphenyl reaction DCC/DMAP Coupling or Acid Chloride Method precursor->reaction acid 4-Alkoxybenzoic Acid acid->reaction workup Aqueous Workup (Remove Urea/Salts) reaction->workup Crude Product purify Recrystallization (e.g., from Ethanol/Hexane) workup->purify structural Structural Analysis (NMR, FTIR, MS) purify->structural Pure LC Product mesophase Mesophase Analysis (DSC, POM) structural->mesophase

Caption: General workflow for liquid crystal synthesis via esterification.

Strategy B: Suzuki-Miyaura Cross-Coupling

For greater molecular complexity and to build the biphenyl core from scratch, the Suzuki-Miyaura cross-coupling reaction is the industry standard.[1][6] This palladium-catalyzed reaction forms a C-C bond between an aryl boronic acid (or ester) and an aryl halide.[7] Its power lies in its tolerance for a wide variety of functional groups, allowing for the direct coupling of two distinct aromatic rings, one bearing the ketone and the other bearing the precursor to the flexible tail.

Causality: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., a bromo-alkoxybenzene).

  • Transmetalation: The organic group from the organoboron compound (e.g., 4-acetylphenylboronic acid) is transferred to the palladium center, displacing the halide. This step requires a base (like K₂CO₃ or K₃PO₄) to activate the boronic acid.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the desired biphenyl product and regenerating the Pd(0) catalyst.

This method is exceptionally powerful for creating unsymmetrical biphenyls, which are often essential for developing eutectic mixtures for commercial displays.[7][8]

Workflow Diagram: Suzuki-Miyaura Route

G cluster_0 Reactants cluster_1 Core Reaction: Suzuki Coupling cluster_2 Purification & Characterization boronic_acid Aryl Boronic Acid (e.g., 4-Acetylphenylboronic acid) reaction Suzuki-Miyaura Cross-Coupling boronic_acid->reaction aryl_halide Aryl Halide (e.g., 4-Alkoxybromobenzene) aryl_halide->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) catalyst->reaction workup Phase Separation & Extraction reaction->workup Crude Mixture purify Column Chromatography & Recrystallization workup->purify analysis Structural & Mesophase Analysis (NMR, DSC, POM) purify->analysis Pure Biphenyl Ketone LC

Caption: General workflow for liquid crystal synthesis via Suzuki coupling.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 4'-Acetylbiphenyl-4-yl 4-hexyloxybenzoate (Esterification)

This protocol details the synthesis of a nematic liquid crystal via DCC/DMAP esterification.

Materials & Equipment:

  • 4-Hydroxy-4'-acetylbiphenyl (1.0 eq)

  • 4-(Hexyloxy)benzoic acid (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer, round-bottom flask, condenser, nitrogen inlet

  • Standard glassware for workup and recrystallization

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 4-hydroxy-4'-acetylbiphenyl (e.g., 2.12 g, 10 mmol) and 4-(hexyloxy)benzoic acid (e.g., 2.44 g, 11 mmol).

  • Dissolution: Add 50 mL of anhydrous DCM and stir until all solids are dissolved.

  • Catalyst Addition: Add DMAP (e.g., 0.12 g, 1 mmol).

  • Initiation: Cool the flask to 0 °C in an ice bath. Slowly add a solution of DCC (e.g., 2.47 g, 12 mmol) in 10 mL of anhydrous DCM. Causality: DCC is the dehydrating agent that activates the carboxylic acid for nucleophilic attack. The reaction is exothermic and cooling prevents side reactions.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Workup - DCU Removal: Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL). Causality: The acid wash removes unreacted DMAP, and the base wash removes unreacted carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude solid product.

  • Purification: Purify the crude solid by recrystallization. A typical solvent system is ethanol or a hexane/ethyl acetate mixture.[9][10] Dissolve the solid in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Final Product: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Protocol 2: Synthesis of 4-Acetyl-4'-hexyloxybiphenyl (Suzuki Coupling)

This protocol details the synthesis of a biphenyl ketone core which itself can be a liquid crystal or a precursor for further modification.

Materials & Equipment:

  • 4-Acetylphenylboronic acid (1.0 eq)

  • 1-Bromo-4-(hexyloxy)benzene (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene and Water (4:1 mixture)

  • Three-neck flask, condenser, nitrogen inlet, magnetic stirrer

  • Standard glassware for workup, column chromatography, and recrystallization

Procedure:

  • Reaction Setup: To a 250 mL three-neck flask equipped with a condenser and nitrogen inlet, add 4-acetylphenylboronic acid (e.g., 1.64 g, 10 mmol), 1-bromo-4-(hexyloxy)benzene (e.g., 2.83 g, 11 mmol), and K₂CO₃ (e.g., 2.76 g, 20 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.23 g, 0.2 mmol).

  • Solvent and Degassing: Add 80 mL of toluene and 20 mL of water. Bubble nitrogen gas through the mixture for 15-20 minutes to degas the solution. Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing is crucial for reaction efficiency.

  • Reaction: Heat the mixture to reflux (approx. 90-95 °C) with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup - Quenching: Cool the reaction to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.

  • Workup - Extraction: Separate the layers. Extract the aqueous layer with toluene (2 x 30 mL). Combine all organic layers.

  • Washing: Wash the combined organic layer with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is often purified first by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to remove catalyst residues and byproducts. The collected fractions are then further purified by recrystallization from a suitable solvent like ethanol to yield the final product.

Characterization and Data Analysis

A self-validating protocol requires rigorous characterization to confirm both chemical structure and physical properties.

Structural Verification
  • FTIR Spectroscopy: Confirms the presence of key functional groups. For an ester product, look for the ester C=O stretch (~1730 cm⁻¹) and the ketone C=O stretch (~1680 cm⁻¹).[4]

  • ¹H and ¹³C NMR Spectroscopy: Provides a detailed map of the molecular structure, confirming the aromatic substitution patterns and the integrity of the aliphatic chain.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Liquid Crystal Phase Analysis
  • Differential Scanning Calorimetry (DSC): This is the primary technique for determining the phase transition temperatures.[11][12] A sample is heated and cooled at a controlled rate (e.g., 5-10 °C/min), and the heat flow is measured. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions.

  • Polarized Optical Microscopy (POM): POM provides visual confirmation of the liquid crystalline phase and allows for the identification of its texture.[13] The sample is placed on a hot stage between two crossed polarizers. Isotropic liquids appear black, while anisotropic liquid crystal phases are birefringent and exhibit characteristic colorful textures (e.g., threaded or Schlieren textures for nematic phases).[14][15][16]

Representative Data

The table below summarizes typical phase transition temperatures for a homologous series of 4'-acetylbiphenyl-4-yl 4-alkoxybenzoates, demonstrating the effect of alkyl chain length.

Alkoxy Chain (n)StructureMelting Point (Tₘ, °C)Nematic-Isotropic (Tₙᵢ, °C)Mesophase Range (°C)
4 (Butoxy)C₄H₉O-Ph-COO-Biph-COCH₃10519590
6 (Hexyloxy)C₆H₁₃O-Ph-COO-Biph-COCH₃9818890
8 (Octyloxy)C₈H₁₇O-Ph-COO-Biph-COCH₃9217583
10 (Decyloxy)C₁₀H₂₁O-Ph-COO-Biph-COCH₃8916475
Note: These are representative values and can vary based on purity and experimental conditions.

References

  • University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals.
  • ResearchGate. (n.d.). Synthesis and liquid crystalline properties of biphenyl esters of monothio- and dithiotrimellitimides. Retrieved from [Link]

  • UEA Digital Repository. (2023). Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems. Retrieved from [Link]

  • Al-Hamdani, A. A., et al. (2022). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. MDPI. Retrieved from [Link]

  • Salisu, A. A. (2016). Synthesis and characterization of three-arm star-shaped glassy liquid crystal containing biphenyl esters. SciSpace. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Liquid Crystal Molecules Based on Bis(biphenyl)diacetylene and Their Liquid Crystallinity. Retrieved from [Link]

  • Abser, M. N., et al. (n.d.). Synthesis and Liquid Crystal Properties of Alkyloxy-4,4'-biphenyl Esters. Retrieved from [Link]

  • Bruce, D. W., et al. (2023). Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems. Taylor & Francis Online. Retrieved from [Link]

  • Bazuin, C. G., et al. (2006). Thermodynamics of Activated Phase Transitions of 8CB: DSC and MC Calorimetry. The Journal of Physical Chemistry B, ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Retrieved from [Link]

  • Kelly, S. M., et al. (2002). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • Linseis. (n.d.). Phase change analysis with DSC. Retrieved from [Link]

  • Lavrentovich, O. (n.d.). Polarization Microscope Pictures of Liquid Crystals. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Polarized optical microscopy (POM) images of the nematic liquid crystal... Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • CUNY Bronx Community College. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • University of Cambridge, DoITPoMS. (n.d.). Optical properties – birefringence in nematics. Retrieved from [Link]

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Application Notes and Protocols: The Strategic Role of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl Moiety as a Privileged Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and inflammatory diseases. Protein kinases, as central regulators of cellular signaling, represent a large and crucial class of therapeutic targets. The biphenyl scaffold has emerged as a "privileged structure" in the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding site of various kinases. Its rigid yet tunable nature allows for precise orientation of substituents to engage with specific amino acid residues, thereby enhancing potency and selectivity.

The compound 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone is a valuable starting material in the synthesis of such inhibitors. The methyl group on the 3'-position of the biphenyl system can provide advantageous steric and electronic properties, potentially leading to improved pharmacokinetic profiles and target engagement. The ethanone functional group serves as a versatile chemical handle for the construction of various heterocyclic systems known to interact with the hinge region of kinases, a critical interaction for potent inhibition.

This application note provides a detailed protocol for the synthesis of a representative aminopyrimidine-based kinase inhibitor starting from this compound. The described methodology is based on well-established synthetic transformations in medicinal chemistry and is exemplified here for the synthesis of a putative p38 MAP kinase inhibitor.

The p38 MAP Kinase Signaling Pathway: A Key Target in Inflammation

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAP kinase pathway is implicated in a host of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. As such, inhibitors of p38 MAP kinase are of significant therapeutic interest.

p38_pathway stress Stress Stimuli (e.g., UV, Cytokines) tak1 TAK1 stress->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream inflammation Inflammatory Response (e.g., TNF-α, IL-6 production) downstream->inflammation inhibitor Synthesized Inhibitor inhibitor->p38

Caption: The p38 MAP kinase signaling cascade and the point of intervention for the synthesized inhibitor.

Synthesis of a Representative Aminopyrimidine-based Kinase Inhibitor

The following protocol details a two-step synthesis of a putative p38 MAP kinase inhibitor from this compound. The first step involves a Claisen condensation to form a β-diketone, which is then cyclized with guanidine to construct the core aminopyrimidine scaffold.

Experimental Workflow

synthetic_workflow start This compound step1 Step 1: Claisen Condensation (NaH, Ethyl acetate) start->step1 intermediate 1-(3'-Methyl-[1,1'-biphenyl]-4-yl)butane-1,3-dione step1->intermediate step2 Step 2: Cyclization (Guanidine carbonate, NaOEt) intermediate->step2 product 4-(3'-Methyl-[1,1'-biphenyl]-4-yl)-6-methylpyrimidin-2-amine step2->product

Caption: Synthetic workflow for the preparation of the target kinase inhibitor.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
This compound76650-29-8210.27
Sodium hydride (60% dispersion in mineral oil)7646-69-724.00
Ethyl acetate141-78-688.11
Guanidine carbonate593-85-1180.17
Sodium ethoxide141-52-668.05
Anhydrous Tetrahydrofuran (THF)109-99-972.11
Anhydrous Ethanol64-17-546.07
Hydrochloric acid (1 M)7647-01-036.46
Dichloromethane (DCM)75-09-284.93
Saturated sodium bicarbonate solutionN/AN/A
BrineN/AN/A
Anhydrous sodium sulfate7757-82-6142.04
Step 1: Synthesis of 1-(3'-Methyl-[1,1'-biphenyl]-4-yl)butane-1,3-dione

Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.84 g, 21.0 mmol) in anhydrous THF (40 mL) under a nitrogen atmosphere at 0 °C, add a solution of this compound (3.0 g, 14.3 mmol) in anhydrous THF (20 mL) dropwise over 20 minutes.

  • After the addition is complete, add ethyl acetate (2.8 mL, 28.6 mmol) dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with 1 M hydrochloric acid until the pH is approximately 5-6.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (Eluent: 10-20% Ethyl acetate in Hexane) to yield the desired β-diketone as a pale yellow solid.

Expected Outcome:

  • Yield: 75-85%

  • Appearance: Pale yellow solid

Step 2: Synthesis of 4-(3'-Methyl-[1,1'-biphenyl]-4-yl)-6-methylpyrimidin-2-amine

Protocol:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal (0.49 g, 21.3 mmol) in anhydrous ethanol (50 mL)) under a nitrogen atmosphere, add guanidine carbonate (1.92 g, 10.65 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1-(3'-Methyl-[1,1'-biphenyl]-4-yl)butane-1,3-dione (from Step 1, 2.0 g, 7.9 mmol) in anhydrous ethanol (20 mL) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • Monitor the reaction progress by TLC (Eluent: 5% Methanol in Dichloromethane).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add water (50 mL) to the residue and stir for 30 minutes.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be recrystallized from ethanol to afford the pure 4-(3'-Methyl-[1,1'-biphenyl]-4-yl)-6-methylpyrimidin-2-amine as a white to off-white solid.

Expected Outcome:

  • Yield: 60-70%

  • Appearance: White to off-white solid

Biological Evaluation (Representative Data)

The synthesized compound, as a representative aminopyrimidine-based inhibitor, would be expected to exhibit inhibitory activity against p38 MAP kinase. The biological activity would typically be assessed through in vitro kinase assays.

CompoundTarget KinaseIC50 (nM) (Representative)
4-(3'-Methyl-[1,1'-biphenyl]-4-yl)-6-methylpyrimidin-2-aminep38α MAP Kinase50 - 200

Note: The IC50 value is a representative estimate based on structurally similar compounds found in the literature. Actual values would require experimental determination.

Conclusion and Future Perspectives

This application note has detailed a robust and adaptable synthetic route for the preparation of a kinase inhibitor featuring the 3-methylbiphenyl scaffold, starting from this compound. The versatility of the ethanone functional group allows for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. Further modifications to the aminopyrimidine core or the biphenyl moiety can be explored to optimize potency, selectivity, and pharmacokinetic properties. The methodologies described herein provide a solid foundation for researchers and drug development professionals to explore the potential of this valuable building block in the discovery of novel kinase inhibitors.

References

  • PubChem Compound Summary for CID 5112954, this compound. National Center for Biotechnology Information. [Link]

  • Laufer, S. A., et al. (2006). Pyridinylimidazole-based p38 MAP kinase inhibitors. Current topics in medicinal chemistry, 6(11), 1125-1146. [Link]

  • Synthesis of aminopyrimidine kinase inhibitors. Journal of Medicinal Chemistry. (Representative synthetic protocols for aminopyrimidine-based kinase inhibitors can be found in various articles within this journal). [Link]

  • The p38 mitogen-activated protein kinase pathway in inflammation. International journal of molecular sciences. (For an overview of the p38 signaling pathway). [Link]

Application Notes and Protocols: Harnessing 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone for the Creation of Novel Organic Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biphenyl scaffold is a privileged structure in materials science, forming the backbone of numerous organic electronic materials.[1] This application note provides a comprehensive guide for researchers, chemists, and material scientists on the utilization of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone as a versatile building block for the synthesis of novel organic materials. We present detailed protocols for the functionalization of this precursor via established synthetic methodologies, including the Knoevenagel condensation and Horner-Wadsworth-Emmons reaction, to create tailored molecules with potential applications in organic light-emitting diodes (OLEDs). Furthermore, this guide outlines the subsequent fabrication and characterization of these materials in multilayer OLED devices.

Introduction: The Potential of this compound

This compound is an aromatic ketone featuring a biphenyl core, a structure known for its rigidity and ability to facilitate charge transport.[1] The presence of two reactive sites—the acetyl group and the methyl group—provides synthetic handles for the introduction of various functional moieties, allowing for the fine-tuning of the molecule's electronic and photophysical properties.

The strategic modification of this building block can lead to the development of a new generation of organic semiconductors, including:

  • Hole-Transporting Materials (HTMs): By introducing electron-donating groups.

  • Electron-Transporting Materials (ETMs): By incorporating electron-withdrawing moieties.[2]

  • Emissive Materials: Through the extension of the π-conjugated system and the incorporation of fluorophores.

This guide will focus on the derivatization of this compound to create novel emissive materials and their subsequent application in OLEDs.

Synthesis of Novel Organic Materials

The synthesis of our target materials begins with the commercially available this compound, which can be prepared via a Suzuki-Miyaura coupling reaction between 3-tolylboronic acid and 4'-bromoacetophenone.[3]

Functionalization of the Acetyl Group

The acetyl group provides a convenient starting point for extending the π-conjugation of the molecule, a key strategy for tuning the emission color of organic materials.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, yielding an α,β-unsaturated product.[4] Reacting this compound with malononitrile will introduce a dicyanovinyl group, which is known to influence the electronic properties of organic materials.

Protocol 1: Knoevenagel Condensation with Malononitrile

ParameterValue
Reactants This compound, Malononitrile
Catalyst Ammonium Acetate
Solvent Toluene
Temperature Reflux (approx. 110 °C)
Reaction Time 4-6 hours

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 eq.), malononitrile (1.2 eq.), and a catalytic amount of ammonium acetate (0.1 eq.).

  • Add toluene as the solvent.

  • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired dicyanovinyl-functionalized biphenyl derivative.

Knoevenagel_Condensation start This compound reagents Malononitrile, NH4OAc, Toluene, Reflux start->reagents product 2-((3'-Methyl-[1,1'-biphenyl]-4-yl)methylene)malononitrile reagents->product

Caption: Knoevenagel condensation workflow.

The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate carbanion to convert ketones into alkenes, typically with high E-selectivity.[5][6] This reaction allows for the introduction of an acrylate moiety, further extending the conjugated system.

Protocol 2: Horner-Wadsworth-Emmons Reaction with Triethyl Phosphonoacetate

ParameterValue
Reactants This compound, Triethyl phosphonoacetate
Base Sodium Hydride (NaH)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 12-18 hours

Step-by-Step Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.5 eq., 60% dispersion in mineral oil) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.5 eq.) to the suspension. Stir for 30 minutes at 0 °C, then allow to warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the ethyl acrylate derivative.

HWE_Reaction start This compound reagents Triethyl phosphonoacetate, NaH, THF start->reagents product Ethyl 3-(3'-Methyl-[1,1'-biphenyl]-4-yl)but-2-enoate reagents->product

Caption: Horner-Wadsworth-Emmons reaction workflow.

Functionalization of the Methyl Group

The methyl group on the biphenyl core can be functionalized to introduce hole-transporting or electron-transporting moieties, thereby creating multifunctional materials.

Protocol 3: Bromination and Suzuki Coupling

This two-step process first involves the radical bromination of the methyl group, followed by a Suzuki coupling reaction to attach a desired functional group, such as a carbazole (for hole transport) or a pyridine (for electron transport).

Step 1: Benzylic Bromination

  • Dissolve the product from Protocol 1 or 2 in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under irradiation with a UV lamp until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, filter off the succinimide, and remove the solvent under reduced pressure. The crude benzylic bromide is often used in the next step without further purification.

Step 2: Suzuki Coupling with a Functional Boronic Acid

  • In a Schlenk flask, combine the crude benzylic bromide (1.0 eq.), the desired boronic acid (e.g., 9-carbazoleboronic acid) (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add a solvent mixture of toluene and water.

  • Degas the mixture and heat under an inert atmosphere at 90-100 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers, concentrate, and purify by column chromatography to yield the final multifunctional material.

Fabrication of Organic Light-Emitting Diodes (OLEDs)

The newly synthesized materials can be incorporated as the emissive layer (EML) in a multilayer OLED device fabricated by thermal evaporation in a high-vacuum chamber.

Protocol 4: OLED Fabrication

LayerMaterialThickness (nm)Deposition Rate (Å/s)
AnodeIndium Tin Oxide (ITO)Pre-coatedN/A
Hole Injection Layer (HIL)Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)301.0
Hole Transport Layer (HTL)N,N'-Di(1-naphthyl)-N,N'-diphenylbenzidine (NPB)201.0
Emissive Layer (EML)Host: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) + Dopant: Synthesized Material (5-10 wt%)301.5
Electron Transport Layer (ETL)Tris(8-hydroxyquinolinato)aluminium (Alq₃)201.0
Electron Injection Layer (EIL)Lithium Fluoride (LiF)10.1
CathodeAluminum (Al)1002.0

Step-by-Step Procedure:

  • Clean pre-patterned ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by drying in an oven and UV-ozone treatment.

  • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

  • Sequentially deposit the organic layers (HIL, HTL, EML, ETL) and the EIL at the specified thicknesses and rates.[7]

  • Deposit the aluminum cathode through a shadow mask to define the active device area.

  • Encapsulate the devices in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

OLED_Structure Substrate Glass Substrate Anode Anode (ITO) Substrate->Anode HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) Host + Synthesized Dopant HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode

Caption: A standard OLED device architecture.

Characterization of Materials and Devices

Material Characterization

Protocol 5: Photophysical Properties

  • UV-Vis Absorption: Measured using a UV-Vis spectrophotometer to determine the absorption spectrum and the optical bandgap.

  • Photoluminescence (PL) Spectroscopy: Measured using a spectrofluorometer to determine the emission spectrum, color coordinates, and photoluminescence quantum yield (PLQY). The PLQY of thin films is typically measured using an integrating sphere.[8][9]

Protocol 6: Electrochemical Properties

  • Cyclic Voltammetry (CV): Performed using a three-electrode setup (working, counter, and reference electrodes) in an appropriate solvent with a supporting electrolyte.[10][11][12] The oxidation and reduction potentials are used to estimate the HOMO and LUMO energy levels of the material.

Device Characterization

Protocol 7: Electroluminescence (EL) Performance

  • The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer.

  • The EL spectra are recorded at different driving voltages.

  • The external quantum efficiency (EQE), power efficiency, and current efficiency are calculated from the J-V-L data.

Conclusion and Outlook

This application note has detailed the synthetic pathways to novel organic materials starting from this compound. By employing well-established chemical reactions, the electronic and photophysical properties of the core biphenyl structure can be systematically tuned. The protocols provided for material synthesis, device fabrication, and characterization offer a comprehensive guide for researchers aiming to develop next-generation organic electronic materials. The versatility of the starting material opens up a wide range of possibilities for creating a diverse library of compounds with tailored properties for various optoelectronic applications beyond OLEDs, such as organic photovoltaics and organic field-effect transistors.

References

  • American Chemical Society. (2017). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. [Link]

  • ElProCus. (n.d.). OLED Display Technology Architecture and Its Applications. [Link]

  • HORIBA. (n.d.). Recording Fluorescence Quantum Yields. [Link]

  • Kotha, A. K., & Gunning, P. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. IntechOpen. [Link]

  • Name Reaction. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation. [Link]

  • Reddy, M. R., & Jenekhe, S. A. (2005). Electron Transport Materials for Organic Light-Emitting Diodes. Chemical Society Reviews, 34(10), 829–852. [Link]

  • Royal Society of Chemistry. (2025). A practical guide to measuring and reporting photophysical data. Dalton Transactions. [Link]

  • UPCommons. (2014). Development of Vapor Deposition Processes for OLEDs. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • Wang, G.-W., & Cheng, B. (2004). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. ARKIVOC, 2004(9), 4-8. [Link]

  • iGEM. (n.d.). Protocol for cyclic voltammetry. [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14, 105. [Link]

  • ResearchGate. (2021). Three-component condensation of aldehydes, acetophenone, malononitrile, and ammonium acetate for the synthesis of 2-amino-4,6-diarylnicotinonitrile derivatives. [Link]

  • NXT. (n.d.). Xelas SCAN-oled and LAB-oled: Measurement of OLED samples – Thickness and n&k from Layers and Stacks. [Link]

  • MDPI. (2020). Synthesis of 1,4-Biphenyl-triazole Derivatives as Possible 17β-HSD1 Inhibitors: An in Silico Study. ACS Omega, 5(22), 13037–13046. [Link]

  • ResearchGate. (2016). OLEDs for lighting applications. [Link]

  • Molecules. (2001). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 6(12), 902-911. [Link]

  • ResearchGate. (1971). Measurement of photoluminescence quantum yields. Review. [Link]

  • Journal of Materials Chemistry C. (2020). Organic light emitting diodes (OLEDs) with slot-die coated functional layers. Journal of Materials Chemistry C, 8(47), 16645-16671. [Link]

  • ResearchGate. (n.d.). CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(10), 1342. [Link]

  • ResearchGate. (2014). Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions. [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. [Link]

  • Frontiers. (2022). 2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole as a novel building block for energetic materials. [Link]

  • Journal of Semiconductors. (2023). Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. [Link]

  • MDPI. (2021). Determination of Quantum Yield in Scattering Media Using Monte Carlo Photoluminescence Cascade Simulation and Integrating Sphere Measurements. [Link]

  • ResearchGate. (2016). Organic Light Emitting Diodes (OLED). [Link]

  • CONICET. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]

  • Cambridge University Press. (n.d.). Tetraphenylmethane-Based 1,3,4-Oxadiazole as Electron Transporting Materials in Organic Light-Emitting Devices. [Link]

  • SBQ. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on improving yield and purity. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific challenges you may encounter during the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura coupling reaction.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in the Suzuki-Miyaura coupling for the synthesis of this compound can stem from several factors. Let's break down the most common culprits and their solutions:

  • Inefficient Catalyst Activity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by impurities or an inappropriate choice of ligand.

    • Troubleshooting Steps:

      • Catalyst and Ligand Selection: For coupling an aryl bromide like 4-bromoacetophenone, a common and effective catalyst system is Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand such as PPh₃ or a more electron-rich and bulky ligand like SPhos.[1] The latter can often lead to higher turnover numbers and efficiency.

      • Catalyst Loading: While typically 1-5 mol% of the palladium catalyst is used, optimizing this concentration can be beneficial.[2] Too little catalyst may result in an incomplete reaction, while too much can sometimes lead to increased side product formation.

      • Atmosphere Control: The active Pd(0) species is sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[2] Degas your solvents and reagents thoroughly before use.

  • Suboptimal Base and Solvent Combination: The base is crucial for the transmetalation step, and the solvent influences the solubility of reactants and the reaction temperature.[3]

    • Troubleshooting Steps:

      • Base Selection: A variety of bases can be used, with common choices being K₂CO₃, K₃PO₄, and Cs₂CO₃.[4][5] For this specific coupling, an aqueous solution of a carbonate or phosphate base is often effective. The choice of base can significantly impact the reaction rate and yield.

      • Solvent System: A mixture of an organic solvent and water is typically employed. Common organic solvents include toluene, 1,4-dioxane, and DMF.[4] The choice of solvent will affect the reaction temperature and the solubility of the reactants. Experimenting with different solvent systems can lead to improved yields.

  • Issues with Starting Materials: The purity of your 4-bromoacetophenone and 3-methylphenylboronic acid is critical.

    • Troubleshooting Steps:

      • Purity Check: Ensure your starting materials are of high purity. Impurities can interfere with the catalyst.

      • Boronic Acid Quality: Boronic acids can undergo dehydration to form boroxines. While often still reactive, using fresh, high-quality boronic acid is recommended.

Question 2: I am observing significant side product formation. What are these impurities and how can I minimize them?

Answer:

The formation of side products is a common challenge in Suzuki-Miyaura couplings. The most prevalent impurities in the synthesis of this compound are typically:

  • Homocoupling of the Boronic Acid: This results in the formation of 3,3'-dimethylbiphenyl. This side reaction is often promoted by the presence of oxygen.

    • Mitigation Strategy: Rigorous exclusion of oxygen by using degassed solvents and maintaining a positive pressure of an inert gas is crucial.

  • Dehalogenation of the Aryl Halide: This leads to the formation of acetophenone from 4-bromoacetophenone.

    • Mitigation Strategy: This can sometimes be attributed to certain bases or impurities in the reaction mixture. Ensuring high-purity reagents and optimizing the base can help minimize this side reaction.

  • Homocoupling of the Aryl Halide: This produces 4,4'-diacetylbiphenyl.

    • Mitigation Strategy: This is generally less common than boronic acid homocoupling but can be influenced by the catalyst system and reaction conditions.

  • Protodeboronation of the Boronic Acid: This results in the formation of toluene from 3-methylphenylboronic acid.

    • Mitigation Strategy: This can be minimized by carefully controlling the reaction temperature and time.

A general strategy to reduce side product formation is to carefully control the stoichiometry of the reactants. A slight excess of the boronic acid (typically 1.1-1.2 equivalents) is often used to ensure complete consumption of the aryl halide.

Question 3: I am having difficulty purifying the final product. What is the recommended purification strategy?

Answer:

Purification of this compound typically involves a combination of techniques to remove unreacted starting materials, catalyst residues, and side products.

  • Initial Work-up:

    • After the reaction is complete, the mixture is typically cooled and diluted with an organic solvent such as ethyl acetate.

    • The organic layer is washed with water and brine to remove the inorganic base and salts.[5]

    • The organic phase is then dried over an anhydrous drying agent like MgSO₄ or Na₂SO₄ and the solvent is removed under reduced pressure.[5]

  • Column Chromatography:

    • Flash column chromatography is a highly effective method for separating the desired product from impurities.[6]

    • Stationary Phase: Silica gel is the standard stationary phase.[6]

    • Mobile Phase: A non-polar/polar solvent mixture is used as the eluent. A common starting point is a gradient of ethyl acetate in hexanes or petroleum ether. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis.

  • Recrystallization:

    • For achieving high purity, recrystallization is often the final step.[7]

    • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8] Common solvents to try for a compound like this would be ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.

II. Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound via Suzuki-Miyaura coupling?

A1: The synthesis involves the palladium-catalyzed cross-coupling of 4-bromoacetophenone with 3-methylphenylboronic acid in the presence of a base.

General Suzuki-Miyaura Coupling Scheme

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 4-bromoacetophenone 4-Bromoacetophenone Product This compound 4-bromoacetophenone->Product 3-methylphenylboronic_acid 3-Methylphenylboronic Acid 3-methylphenylboronic_acid->Product Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/Water) Solvent->Product

Caption: General reaction scheme for the synthesis.

Q2: What is the catalytic cycle for this Suzuki-Miyaura reaction?

A2: The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X (4-bromoacetophenone) Intermediate1 Ar¹-Pd(II)L₂-X OxAdd->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation Ar²-B(OH)₂ (3-methylphenylboronic acid) + Base Intermediate2 Ar¹-Pd(II)L₂-Ar² Transmetalation->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar¹-Ar² (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Q3: How do I choose the right palladium catalyst and ligand?

A3: The choice of catalyst and ligand is critical for a successful reaction. For coupling an aryl bromide like 4-bromoacetophenone, which is an electron-deficient halide, a variety of palladium(0) catalysts are effective. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common choice as it is a pre-formed active catalyst. Alternatively, a palladium(II) source like palladium(II) acetate [Pd(OAc)₂] can be used in combination with a phosphine ligand. The Pd(II) is reduced in situ to the active Pd(0) species. For challenging couplings or to improve yields, more electron-rich and bulky phosphine ligands such as SPhos or XPhos can be beneficial.[1]

Q4: What role does the base play in the Suzuki-Miyaura coupling?

A4: The base plays a crucial role in the transmetalation step of the catalytic cycle.[9] It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group from boron to the palladium center. The choice of base can influence the reaction rate and the prevalence of side reactions. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used, often in an aqueous solution.[4]

Q5: What are the typical reaction conditions (temperature, time) for this synthesis?

A5: The reaction is typically carried out at elevated temperatures, often between 80-110 °C, to ensure a reasonable reaction rate.[4] The reaction time can vary from a few hours to overnight (12-24 hours). Reaction progress should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of completion.

III. Quantitative Data Summary

The following table provides a general overview of typical reaction parameters for the Suzuki-Miyaura coupling of 4-bromoacetophenone with an arylboronic acid.

ParameterTypical Range/ValueNotes
4-Bromoacetophenone 1.0 equivalentLimiting reagent.
3-Methylphenylboronic Acid 1.1 - 1.5 equivalentsA slight excess is common to drive the reaction to completion.
Palladium Catalyst 1 - 5 mol%e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand.
Base 2 - 3 equivalentse.g., K₂CO₃, K₃PO₄, Cs₂CO₃.
Solvent Toluene/Water, Dioxane/Water, DMF/WaterA biphasic system is common.
Temperature 80 - 110 °CRefluxing is common.
Reaction Time 4 - 24 hoursMonitor by TLC or GC for completion.
Expected Yield 70 - 95%Highly dependent on optimized conditions and purity of reagents.

IV. Experimental Protocols

General Procedure for the Synthesis of this compound

Materials:

  • 4-Bromoacetophenone

  • 3-Methylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene and Water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and the palladium catalyst (e.g., 3 mol% Pd(PPh₃)₄).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Add degassed toluene and a degassed aqueous solution of the base (e.g., 2M K₂CO₃, 2.0 eq).

  • Reaction: Heat the reaction mixture to reflux (typically around 100-110 °C for a toluene/water system) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) followed by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound.

V. References

  • Shaikh, A. A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(10), 1342. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available at: [Link]

  • Al-Masri, H. A., & El-Eswed, B. I. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of the Brazilian Chemical Society, 28(10), 1896-1905. Available at: [Link]

  • ResearchGate. Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water... Available at: [Link]

  • Hassanain Hafiz Mohd Asnan, Wan Fatihah Wan Ahmad. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry, 24(2), 36-44. Available at: [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12541-12553. Available at: [Link]

  • El-Eswed, B., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(13), 324-341. Available at: [Link]

  • Organic Spectroscopy International. 1-(biphenyl-4-yl)ethanone. Available at: [Link]

  • CDN. CHEM 8L UCSC, Binder E1-1 Experiment 1: Recrystallization of Acetanilide. Available at: [Link]

  • ResearchGate. Isolation And Purification Of Substance By Column Chromatography. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • WILEY-VCH Verlag GmbH & Co. KGaA. SUPPORTING INFORMATION. Available at: [Link]

  • ResearchGate. Study on the Melt Memory Effect and Melt Recrystallization Behavior of Crystallizable Biphenylene Poly(arylene ether sulfone ketone). Available at: [Link]

  • de Souza, A. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Hamedi, F., et al. (2024). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. International Journal of Biology and Chemistry, 17(2), 73-82. Available at: [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Available at: [Link]

Sources

Technical Support Center: Troubleshooting the Suzuki-Miyaura Coupling for Substituted Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, chemists, and drug development professionals who are working to synthesize substituted biphenyls and may encounter challenges. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles and field-tested insights to empower you to diagnose and resolve issues in your own experiments. This resource is structured as a series of frequently asked questions (FAQs) that directly address common problems, from complete reaction failure to puzzling side products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Reaction Failure or Low Yield

Question 1: I've set up my Suzuki coupling, but I'm seeing no product formation or extremely low conversion of my starting materials. Where do I even begin to troubleshoot?

Answer:

A complete lack of reactivity is a common frustration, but it can almost always be traced back to a fundamental component of the catalytic cycle. The Suzuki-Miyaura reaction is a palladium-catalyzed process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] A failure in any of these steps will halt the entire process. Let's break down the likely culprits.

1. The Catalyst System: Activation and Viability

  • Inactive Catalyst: The active catalyst in the Suzuki coupling is a Palladium(0) species.[2] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced to Pd(0) in situ. This reduction can sometimes be inefficient. The formation of "palladium black," a black precipitate, is a visual indicator that your catalyst has aggregated and is no longer active in the solution.[3]

  • Ligand Issues: The ligand is not just a spectator; it is crucial for stabilizing the palladium catalyst and modulating its reactivity.[4] Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary, especially for less reactive aryl chlorides or electron-rich aryl halides, as they promote the oxidative addition step.[2]

Troubleshooting Workflow for Catalyst Issues:

Caption: Decision tree for troubleshooting sterically hindered Suzuki couplings.

Category 3: Product Purification

Question 4: My reaction worked, but I am struggling to purify my biphenyl product from the reaction mixture. What are some common purification strategies?

Answer:

Purification of Suzuki coupling products can be challenging due to the presence of unreacted starting materials, side products (especially homocoupled species), and residual palladium catalyst.

1. Standard Workup Procedure

A typical aqueous workup is the first step to remove the inorganic base and salts.

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • Transfer to a separatory funnel and separate the layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

2. Removal of Boronic Acid-Related Impurities

  • Base Wash: Unreacted boronic acid and its byproducts can often be removed by washing the organic layer with a basic aqueous solution (e.g., 1M NaOH).

  • Oxidative Workup: In some cases, a mild oxidative workup with hydrogen peroxide can help to convert boron-containing impurities into more easily separable compounds.

3. Chromatography

  • Flash Column Chromatography: This is the most common method for purifying Suzuki coupling products. A silica gel stationary phase is typically used with a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

  • Removal of Palladium: Residual palladium can sometimes co-elute with the product. Treating the crude product with a scavenger resin or filtering it through a pad of Celite or silica gel can help to remove residual metal. [5] 4. Recrystallization

If the biphenyl product is a solid, recrystallization can be a highly effective purification technique, particularly for removing closely related impurities. [5]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Corma, A., Garcia, H., & Leyva, A. (2007). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Chemical Reviews, 107(7), 3036–3076. [Link]

  • SanDiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Li, G., et al. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(5), 624-628. [Link]

  • Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? r/chemistry. Retrieved from [Link]

  • Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? r/chemistry. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Varma, R. S. (2007). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. Clean: Soil, Air, Water, 35(4), 324-331. [Link]

  • Reddit. (2022, December 4). Formation of palladium black during Suzuki coupling. r/Chempros. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry-standard method for constructing the core biphenyl scaffold of this molecule.[1][2] While powerful, this reaction is susceptible to several competing pathways that lead to common, and often difficult to separate, byproducts.

This document provides a troubleshooting framework in a practical question-and-answer format to help you identify, understand, and mitigate the formation of these impurities, thereby improving yield, purity, and process robustness.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected, and I'm observing starting materials upon workup. What are the most likely causes?

Low conversion can stem from several root causes, but the most frequent culprits in a Suzuki-Miyaura coupling are catalyst deactivation and the degradation of your coupling partners.

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.[3][4] Insufficient degassing of your solvent and reaction vessel allows oxygen to oxidize Pd(0) to inactive Pd(II) species or lead to the formation of palladium black, which has poor catalytic activity.[3]

  • Protodeboronation: Your boronic acid reagent can be replaced by a proton from the reaction medium (e.g., trace water in the solvent or base).[3] In the synthesis of this compound, this would manifest as the conversion of either 4-acetylphenylboronic acid into acetophenone or 3-methylphenylboronic acid into toluene. This is a major pathway for reagent loss.

  • Base Incompatibility: The choice and quality of the base are critical.[5][6] Some bases may not be strong enough to facilitate the crucial transmetalation step efficiently, or they may introduce excess water, which promotes protodeboronation.

Q2: My crude ¹H NMR shows a significant amount of a simple aromatic compound like acetophenone or toluene. What is this byproduct and why is it forming?

This is a classic sign of protodeboronation , one of the most common side reactions in Suzuki couplings.

  • Causality: The carbon-boron bond of the boronic acid is susceptible to cleavage by a proton source (protonolysis).[7] In an aqueous basic medium, the boronic acid exists in equilibrium with a more reactive boronate species. While this activation is necessary for the desired coupling, it also renders the organic moiety vulnerable to protonation, cleaving it from the boron atom. If 4-acetylphenylboronic acid is your reagent, this results in acetophenone. If you are using 3-methylphenylboronic acid, this results in toluene.

Q3: I've isolated a nonpolar impurity with a molecular weight around 182 g/mol and another higher-boiling impurity around 238 g/mol . What are they?

You are observing the products of homocoupling . This side reaction involves the dimerization of one of your coupling partners.

  • Mechanism & Causality: Homocoupling is particularly prevalent when the reaction mixture is not properly degassed.[3][8] Oxygen can facilitate a competing catalytic cycle where two molecules of the boronic acid reagent couple with each other.[3] This is often mediated by Pd(II) species, which can form from oxidation of the active Pd(0) catalyst.

    • 3,3'-Dimethylbiphenyl (MW ≈ 182.26 g/mol ): Arises from the homocoupling of 3-methylphenylboronic acid.

    • 4,4'-Diacetylbiphenyl (MW ≈ 238.26 g/mol ): Arises from the reductive coupling of 4-bromoacetophenone, especially if reaction conditions favor pathways that generate Ar-Pd-Ar intermediates before reductive elimination with the second coupling partner can occur.

Q4: My reaction mixture turned black and the reaction stalled. What happened?

The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black .[4] This consists of fine, metallic palladium nanoparticles that have agglomerated and precipitated out of solution.[3]

  • Causality: This occurs when the phosphine (or other) ligands that stabilize the soluble Pd(0) complex dissociate or are oxidized. Without this stabilizing ligand shell, the individual palladium atoms have a high tendency to aggregate, losing their catalytic activity. This can be caused by:

    • Excessive heat.

    • Presence of oxygen, which can oxidize the phosphine ligands.

    • Using a ligand that is not robust enough for the reaction conditions.

Troubleshooting Guides & Protocols

Guide 1: Identifying Common Byproducts

Effective troubleshooting begins with accurate identification of the impurities. Use the following table to correlate potential byproducts with their expected analytical signatures.

Byproduct NameStructureMolecular Weight ( g/mol )Key ¹H NMR Signals (CDCl₃, δ ppm)
Toluene 92.14~7.1-7.3 (m, 5H, Ar-H), ~2.35 (s, 3H, -CH₃)
Acetophenone 120.15~7.95 (d, 2H), ~7.5 (m, 3H), ~2.6 (s, 3H, -COCH₃)
3,3'-Dimethylbiphenyl 182.26~7.4 (m, Ar-H), ~7.1-7.3 (m, Ar-H), ~2.4 (s, 6H, -CH₃)
4,4'-Diacetylbiphenyl 238.26~8.05 (d, 4H), ~7.75 (d, 4H), ~2.65 (s, 6H, -COCH₃)
Guide 2: Minimizing Protodeboronation

The key to preventing protodeboronation is to limit the availability of protons and enhance the stability of the C-B bond until the desired cross-coupling occurs.

Step-by-Step Mitigation Protocol:

  • Use Boronic Esters: Replace the boronic acid with its corresponding pinacol ester (Ar-Bpin). Boronic esters are significantly more stable towards hydrolysis and protodeboronation than their acid counterparts but are still sufficiently reactive for the coupling.[3][9][10]

  • Ensure Anhydrous Conditions:

    • Dry your solvent (e.g., Toluene, Dioxane, THF) over molecular sieves or by distillation from an appropriate drying agent.

    • Use a freshly opened or anhydrous grade of the base. If using carbonates or phosphates, consider drying them in an oven (e.g., >150 °C) under vacuum before use.

  • Select the Right Base: Use a non-hydroxide base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices. Mild bases like potassium fluoride (KF) can also be effective, especially if your molecule has base-sensitive functional groups.[5]

  • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid derivative. This ensures that even if a small amount is lost to protodeboronation, enough remains to drive the reaction to completion.

Guide 3: Preventing Homocoupling & Catalyst Decomposition

These issues are almost always linked to the presence of oxygen. A rigorous inert atmosphere technique is non-negotiable for a successful and clean Suzuki coupling.

Step-by-Step Mitigation Protocol:

  • Rigorous Degassing:

    • Freeze-Pump-Thaw: For ultimate oxygen removal, place your solvent in a flask, freeze it solid with liquid nitrogen, apply a high vacuum for 5-10 minutes, close the flask to the vacuum, and then thaw. Repeat this cycle three times.

    • Sparging: A more common and often sufficient method is to bubble an inert gas (Argon or Nitrogen) through your solvent via a long needle for at least 30-60 minutes before use.

  • Maintain Inert Atmosphere:

    • Assemble your glassware hot from the oven and allow it to cool under a stream of inert gas.

    • Charge your solid reagents (halide, boronic ester, base, catalyst) to the flask, then perform several cycles of evacuating the flask with a vacuum pump and refilling with inert gas.

    • Add the degassed solvent via cannula or syringe. Maintain a positive pressure of inert gas (e.g., using a balloon or a bubbler) throughout the entire reaction and cooling period.

  • Choose a Robust Catalyst System:

    • Use a pre-catalyst (a stable Pd(II) source) with a suitable phosphine ligand (e.g., Pd(OAc)₂ with SPhos or XPhos). These systems are designed to generate the active Pd(0) species in situ, often leading to more controlled and reproducible results.

    • Avoid excessively high temperatures, which can accelerate ligand dissociation and catalyst decomposition. Most aryl-aryl Suzuki couplings proceed efficiently between 80-110 °C.

Visualizing Reaction Pathways

Main Catalytic Cycle

The desired reaction proceeds through a well-defined catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[11]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Trans Ar¹-Pd(II)L₂-Ar² OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product This compound (Ar¹-Ar²) Trans->Product Ar1X 4-Bromoacetophenone (Ar¹-X) Ar1X->OxAdd Ar2B 3-Methylphenylboronic Ester (Ar²-B(OR)₂) Ar2B->Trans Base Base (e.g., K₂CO₃) Base->Trans Activates Boron

Caption: The catalytic cycle for the synthesis of the target molecule.

Byproduct Formation Pathways

Side reactions divert intermediates from the main catalytic cycle, reducing yield and generating impurities.

Byproduct_Pathways cluster_side_reactions Common Side Reactions BoronicEster Ar²-B(OR)₂ (3-Methylphenylboronic Ester) Proto Protodeboronation BoronicEster->Proto + H₂O / H⁺ Homo Homocoupling BoronicEster->Homo + O₂ / Pd(II) Toluene Ar²-H (Toluene) Proto->Toluene Dimer Ar²-Ar² (3,3'-Dimethylbiphenyl) Homo->Dimer

Caption: Major side reactions involving the boronic acid reagent.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Ghasemian Lemraski, E., & Taghavi Fardood, S. (2024). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. International Journal of Biology and Chemistry, 17(2).
  • Reddit user discussion. (2022). Formation of palladium black during Suzuki coupling. r/Chempros. [Link]

  • Alvarez-Manzaneda Roldan, E. J., et al. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Antemir, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Kingston University Thesis.
  • Ono, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.
  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

  • Almássy, A., et al. (2021). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • BenchChem. (2025).
  • ResearchGate user discussion. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • Bakos, J., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]

  • Ishikita, S., et al. (2022).
  • Reddit user discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube.
  • The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides.
  • Reddit user discussion. (2024). For the pro's (Suzuki). r/Chempros. [Link]

  • Ishikita, S., et al. (2022). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole.
  • Silva, M. M. C., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Wikipedia. (2024). Boronic acid. [Link]

Sources

Technical Support Center: Optimization of Suzuki Coupling Reactions with 3-Tolylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize the reaction time and overall success of Suzuki coupling reactions involving 3-tolylboronic acid. Our approach is grounded in mechanistic principles and validated by field-proven insights to ensure you can confidently navigate the complexities of this powerful cross-coupling reaction.

Troubleshooting Guide: Accelerating Sluggish Reactions

Encountering a slow or incomplete Suzuki coupling with 3-tolylboronic acid can be a significant bottleneck in a synthesis workflow. This section provides a systematic approach to diagnosing and resolving common issues that impede reaction speed.

Problem 1: Reaction is slow or has stalled.

Initial Diagnosis:

  • Reaction Monitoring: Are you monitoring the reaction progress by a reliable method (e.g., TLC, GC-MS, LC-MS)? A lack of change in the reactant to product ratio over a significant period indicates a stalled reaction.

  • Visual Inspection: Is the reaction mixture homogeneous? Precipitation of reagents or catalyst can halt the catalytic cycle. Is there a color change that might indicate catalyst decomposition (e.g., formation of palladium black)?

Troubleshooting Steps & Explanations:

Potential Cause Corrective Action Scientific Rationale
Insufficient Catalyst Activity 1. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 1 mol% to 3 mol%).2. Use a More Active Precatalyst: Switch to a more advanced, air-stable precatalyst like a palladacycle.[1]The rate of the catalytic cycle is directly proportional to the concentration of the active Pd(0) species. Increasing the catalyst loading can compensate for any slow steps in the cycle.[1] More advanced precatalysts can generate the active Pd(0) species more efficiently.
Suboptimal Ligand 1. Switch to a More Electron-Rich and Bulky Ligand: Consider ligands like SPhos or XPhos, especially for sterically demanding couplings.[2][3] 2. Increase Ligand-to-Metal Ratio: A higher ratio can sometimes stabilize the catalyst and prevent decomposition.Electron-rich ligands facilitate the rate-determining oxidative addition step, while bulky ligands promote the reductive elimination step, both of which are crucial for a fast turnover.[2][3]
Ineffective Base 1. Use a Stronger Base: If using a mild base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. 2. Ensure Base is Anhydrous: Use freshly dried base, as water content can affect reactivity.The base is crucial for the activation of the boronic acid in the transmetalation step. A stronger base can accelerate this often rate-limiting step.[2][4]
Inappropriate Solvent 1. Switch to a Higher-Boiling Aprotic Solvent: Toluene, dioxane, or DMF can be effective. 2. Ensure Solvent is Degassed: Oxygen can lead to catalyst decomposition and side reactions.[1]Higher temperatures, facilitated by higher-boiling solvents, can overcome the activation energy barrier for slower steps in the catalytic cycle. Degassing prevents oxidation of the Pd(0) catalyst.
Low Reaction Temperature Increase Reaction Temperature: If the reaction is being run at room temperature or slightly elevated temperatures, consider increasing it to the reflux temperature of the solvent.The rate of most chemical reactions, including the elementary steps of the Suzuki coupling, increases with temperature.

Logical Flow for Troubleshooting a Slow Reaction:

Troubleshooting_Flow cluster_catalyst Catalyst System cluster_base_solvent Base & Solvent cluster_temp Temperature Start Slow or Stalled Reaction Check_Catalyst 1. Evaluate Catalyst System Start->Check_Catalyst Check_Base_Solvent 2. Assess Base and Solvent Check_Catalyst->Check_Base_Solvent If no improvement Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Check_Temp 3. Review Reaction Temperature Check_Base_Solvent->Check_Temp If still slow Stronger_Base Use a Stronger Base (e.g., K₃PO₄) Check_Base_Solvent->Stronger_Base Success Reaction Rate Optimized Check_Temp->Success If optimized Increase_Temp Increase to Reflux Check_Temp->Increase_Temp Change_Ligand Switch to a More Active Ligand Increase_Loading->Change_Ligand If necessary Change_Solvent Switch to a Higher-Boiling Solvent Stronger_Base->Change_Solvent Degas_Solvent Ensure Proper Degassing Change_Solvent->Degas_Solvent Experimental_Workflow Start Prepare Dry Glassware under Inert Atmosphere Add_Solids Add Pd(OAc)₂, SPhos, 3-Tolylboronic Acid, Aryl Bromide, and K₃PO₄ Start->Add_Solids Add_Solvent Add Degassed Toluene Add_Solids->Add_Solvent Stir_RT Stir at Room Temperature (5 min) Add_Solvent->Stir_RT Heat Heat to 100 °C Stir_RT->Heat Monitor Monitor Reaction Progress (TLC/GC-MS) Heat->Monitor Workup Workup and Purification Monitor->Workup Reaction Complete Product Isolated Product Workup->Product

Sources

Technical Support Center: Optimizing the Synthesis of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Base Selection in Suzuki-Miyaura Coupling

Welcome to the technical support center for the synthesis of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of the base in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a primary method for synthesizing this biphenyl compound. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and minimize impurities.

Part 1: Foundational Knowledge - The Role of the Base

This section covers the fundamental principles governing the function of the base in the Suzuki-Miyaura coupling.

Q1: Why is a base essential for the synthesis of this compound via Suzuki-Miyaura coupling?

A base is a crucial component in the Suzuki-Miyaura reaction for several reasons, primarily centered on the transmetalation step of the catalytic cycle.[1][2][3] The synthesis of this compound involves the coupling of an aryl halide (e.g., 4-bromoacetophenone) with a boronic acid or ester (e.g., 3-methylphenylboronic acid).

The roles of the base include:

  • Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species (RB(OH)3⁻).[4] This "ate" complex is significantly more reactive and readily transfers its organic group (the 3-methylphenyl group in this case) to the palladium(II) center during transmetalation.[2][4][5]

  • Facilitating the Catalytic Cycle: The base can also react with the palladium(II) halide intermediate formed after oxidative addition. This generates a palladium(II) hydroxide or alkoxide species, which is more susceptible to transmetalation with the organoboron reagent.[3]

  • Regeneration of the Catalyst: The base helps to neutralize any acidic byproducts formed during the reaction, which can otherwise interfere with the catalytic activity of the palladium complex.

Without a base, the transmetalation step is often too slow for the reaction to proceed efficiently, leading to poor or no product formation.

Q2: What are the most common types of bases used for this synthesis, and how do they differ?

A variety of inorganic and organic bases are used in Suzuki-Miyaura couplings.[1] The choice of base can significantly impact the reaction's success. Common classes include:

  • Carbonates: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are widely used.[3][6][7] They are effective, generally inexpensive, and compatible with a broad range of functional groups. Cs₂CO₃ is more soluble in organic solvents and is often employed for more challenging couplings.[8]

  • Phosphates: Potassium phosphate (K₃PO₄) is another popular choice, known for its effectiveness in coupling reactions involving sterically hindered substrates or less reactive aryl chlorides.[3][9]

  • Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are strong bases that can be very effective but must be used with caution.[1][3][7] They can promote side reactions, such as the hydrolysis of esters or other base-sensitive functional groups.

  • Fluorides: Potassium fluoride (KF) and cesium fluoride (CsF) are milder bases that can be advantageous when working with substrates containing base-labile groups.[1][2]

  • Organic Bases: Amines such as triethylamine (NEt₃) are sometimes used, but inorganic bases generally provide higher yields in many standard Suzuki couplings.[3][8][10]

The selection depends on the specific substrates, solvent, and catalyst system being used.

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might encounter during your experiment and provides actionable solutions related to the choice and use of the base.

Q3: My reaction yield is low. How can I determine if the base is the culprit?

Low yield is a frequent issue, and the base is a common factor.[1][11] Here’s how to troubleshoot:

  • Base Strength and Solubility: If you are using a mild base like NaHCO₃, it may not be strong enough to efficiently promote transmetalation.[] Consider switching to a stronger base like K₂CO₃ or K₃PO₄.[8] Conversely, if your substrates are sensitive, a strong base like NaOH might be causing degradation. In such cases, a milder base like KF could be beneficial.[2] Also, ensure your base has adequate solubility in the reaction medium; poor solubility can lead to slow and incomplete reactions. Sometimes, using a biphasic solvent system (e.g., toluene/water) can help.[3]

  • Protodeborylation (Boronic Acid Decomposition): A common side reaction is the cleavage of the C-B bond of the boronic acid, which is often promoted by harsh basic conditions and elevated temperatures.[13] If you suspect this is occurring, you might try:

    • Using a milder base (e.g., KF).

    • Switching to a more stable boronic ester, such as a pinacol ester, which is less prone to decomposition.[1][9]

    • Lowering the reaction temperature.

  • Incomplete Reaction: If the reaction stalls, increasing the amount of base (from 2 to 3-4 equivalents) can sometimes drive the reaction to completion.[11] Additionally, ensure vigorous stirring, especially in biphasic systems, to maximize interfacial contact.[13]

Q4: I'm observing significant side products like homo-coupling of my starting materials. Can the base influence this?

Yes, the reaction conditions, including the base, can influence the formation of side products.

  • Homo-coupling of Boronic Acid: This side reaction is often linked to the presence of oxygen in the reaction mixture. While not directly caused by the base, the overall reaction conditions need to be strictly anaerobic.[11][13] Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).

  • Dehalogenation of the Aryl Halide: This side reaction can occur when a hydride species is generated in the reaction mixture, which then reductively eliminates with the aryl group from the palladium center.[1] Certain bases, especially in the presence of amine or alcohol impurities, can contribute to this pathway.[1] If dehalogenation is a significant issue, screening different bases and ensuring high-purity reagents is recommended.

Q5: My starting materials have base-sensitive functional groups (e.g., esters, ketones). How do I choose a compatible base?

The presence of the ethanone (ketone) group in your target molecule, this compound, requires careful base selection to avoid unwanted side reactions like aldol condensation or hydrolysis.

For base-sensitive substrates, consider the following:

  • Use Milder Bases: Bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) are generally safer choices than strong hydroxides (NaOH, KOH) or alkoxides.[2]

  • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions with a base like CsF or anhydrous K₃PO₄ can prevent hydrolysis.

  • Temperature Control: Lowering the reaction temperature can help minimize the rate of decomposition of sensitive functional groups.

Part 3: Experimental Protocols & Data

Comparative Data on Base Performance

The choice of base can have a dramatic effect on the yield of the Suzuki-Miyaura coupling. Below is a table summarizing the typical performance of various bases in a generic Suzuki coupling reaction. Note that optimal conditions are substrate-dependent.

BaseClassTypical Solvent SystemYield (%)Key Considerations
Na₂CO₃ CarbonateToluene/EtOH/H₂O85-95Cost-effective and widely applicable. Good starting point.[6][8][10]
K₂CO₃ CarbonateDioxane/H₂O, THF/H₂O88-98Slightly stronger and often more effective than Na₂CO₃.[11]
Cs₂CO₃ CarbonateDioxane, Toluene90-99Highly effective, especially for difficult couplings; higher cost.[3][8]
K₃PO₄ PhosphateToluene, Dioxane92-99Excellent for sterically hindered substrates and aryl chlorides.[3][8][9]
NaOH HydroxideToluene/H₂O70-90Strong base; risk of side reactions with sensitive functional groups.[3]
KF FluorideTHF75-85Mild; suitable for base-sensitive substrates.[2]
NEt₃ AmineDMF40-60Generally less effective than inorganic bases for this reaction type.[10]

Yields are illustrative and compiled from various sources for comparison.[8]

Step-by-Step Protocol for the Synthesis of this compound

This protocol provides a general procedure that can be adapted based on the troubleshooting advice above.

Materials:

  • 4-Bromoacetophenone

  • 3-Methylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane and Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromoacetophenone (1.0 equiv), 3-methylphenylboronic acid (1.2 equiv), and the palladium catalyst (0.01-0.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., a 4:1 mixture of dioxane to water). Then, add the base (e.g., K₂CO₃, 2.0 equiv).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Part 4: Visualizing the Mechanism and Workflow

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling and highlights where the base intervenes.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (4-Bromoacetophenone) ArX->OxAdd ArBOH Ar'B(OH)₂ (3-Methylphenyl boronic acid) Boronate [Ar'B(OH)₃]⁻ ArBOH->Boronate Activation Base Base (e.g., K₂CO₃) Base->ArBOH Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Decision Workflow for Base Selection

This flowchart provides a simplified decision-making process for selecting an appropriate base for your synthesis.

Base_Selection Start Start: Analyze Substrates (4-Bromoacetophenone & 3-Methylphenylboronic acid) CheckSensitive Are there base-sensitive functional groups? Start->CheckSensitive CheckReactivity Is the aryl halide unreactive (e.g., chloride)? CheckSensitive->CheckReactivity No MildBase Use a mild base: K₂CO₃ or KF CheckSensitive->MildBase Yes StrongerBase Use a stronger base: K₃PO₄ or Cs₂CO₃ CheckReactivity->StrongerBase Yes StandardBase Start with a standard base: Na₂CO₃ or K₂CO₃ CheckReactivity->StandardBase No Troubleshoot Reaction struggling? (Low yield, stalls) MildBase->Troubleshoot StrongerBase->Troubleshoot StandardBase->Troubleshoot Optimize Optimize: - Increase base equivalents - Screen stronger bases (K₃PO₄) - Check reagent purity Troubleshoot->Optimize Yes

Caption: A decision tree for selecting a base in Suzuki-Miyaura coupling.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11136–11141. [Link]

  • ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. Retrieved from [Link]

  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

Sources

Technical Support Center: Purification of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the purification of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your compound.

Introduction: The Purification Landscape

This compound, with the molecular formula C15H14O, is a biphenyl derivative frequently synthesized via Suzuki-Miyaura cross-coupling reactions.[1][2] While the synthesis is relatively straightforward, achieving high purity can be challenging due to the formation of structurally similar impurities. This guide will equip you with the knowledge to diagnose and resolve these purification hurdles effectively.

Compound Properties:

PropertyValueSource
Molecular FormulaC15H14OPubChem[1]
Molecular Weight210.27 g/mol PubChem[1]
AppearanceExpected to be a solidSigma-Aldrich

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing detailed, step-by-step solutions.

Issue 1: Persistent Impurities After Initial Work-up

Question: After performing an aqueous work-up of my Suzuki-Miyaura reaction to synthesize this compound, my crude NMR shows several unexpected aromatic signals. What are these impurities and how can I remove them?

Answer:

The most common impurities in a Suzuki-Miyaura coupling are byproducts from side reactions. Understanding their origin is key to their removal.

Probable Causes and Key Impurities:

  • Homocoupling of Boronic Acid: This results in the formation of 3,3'-dimethyl-1,1'-biphenyl. This occurs when the boronic acid reagent couples with itself.

  • Homocoupling of the Aryl Halide: This leads to the formation of 4,4'-diacetyl-1,1'-biphenyl.

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom, leading to the formation of toluene from the m-tolylboronic acid.

  • Residual Starting Materials: Incomplete reactions can leave behind 4-bromoacetophenone or m-tolylboronic acid.

  • Phenol Formation: Hydroxylated byproducts can form, particularly if the reaction is exposed to adventitious oxygen.[3]

Workflow for Impurity Removal:

Caption: A typical workflow for the purification of this compound.

Step-by-Step Purification Protocol:

  • Silica Gel Column Chromatography: This is the most effective initial purification step.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A non-polar/polar solvent system is ideal. Start with a low polarity mixture, such as 95:5 Hexane:Ethyl Acetate, and gradually increase the polarity. The target compound is moderately polar and should elute after the non-polar homocoupling byproducts.

    • Rationale: The difference in polarity between the desired product and the common impurities allows for effective separation. Homocoupled byproducts are generally less polar, while unreacted starting materials and phenolic impurities may have different polarities.

  • Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the pure fractions containing the desired product.

  • Recrystallization: For achieving high purity, recrystallization is an excellent secondary step.[4]

    • Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold.[5] For this compound, consider solvent systems like ethanol/water or isopropanol.

    • Procedure:

      • Dissolve the semi-purified solid in a minimum amount of hot solvent.

      • If insoluble impurities are present, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Dry the purified crystals under vacuum.

Issue 2: Oily Product Instead of a Solid

Question: After column chromatography, my product is an oil, but I expect a solid. What could be the cause and how can I induce crystallization?

Answer:

Obtaining an oily product can be due to residual solvent or the presence of impurities that lower the melting point.

Probable Causes:

  • Residual Solvent: Even small amounts of high-boiling solvents from chromatography (e.g., ethyl acetate) can prevent crystallization.

  • Persistent Impurities: The oil may be a mixture of your product and closely eluting impurities.

  • Polymorphism: While less common for this type of molecule, different crystalline forms (polymorphs) can have different physical properties.

Solutions:

  • High-Vacuum Drying: Ensure all residual solvent is removed by drying the oil under high vacuum for an extended period, possibly with gentle heating.

  • Trituration: This technique can often induce crystallization.

    • Add a small amount of a non-solvent (a solvent in which your product is insoluble, like hexane or pentane) to the oil.

    • Scratch the inside of the flask with a glass rod at the liquid-air interface. This can create nucleation sites for crystal growth.

    • Stir the mixture vigorously. The solid product should precipitate out.

  • Seeding: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the oil. This "seed" can initiate crystallization.

  • Re-purification: If the above methods fail, it is likely that significant impurities are still present. Re-purifying by column chromatography with a shallower solvent gradient may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to assess the purity of this compound?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying purity and detecting trace impurities.[6][7] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify volatile impurities and confirm the mass of the desired product.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any structural isomers or byproducts.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity.

Q2: Can I use a different cross-coupling reaction to synthesize this compound?

A2: Yes, while the Suzuki-Miyaura reaction is common, other cross-coupling reactions like the Stille or Negishi coupling could also be employed. However, the Suzuki-Miyaura reaction is often preferred due to the use of non-toxic and stable organoboron reagents, and its byproducts are typically water-soluble and easily removed.[9]

Q3: My reaction is very slow or incomplete. What can I do to optimize it?

A3: Several factors can influence the reaction rate and conversion:

  • Catalyst and Ligand: Ensure your palladium catalyst and ligand are active. The choice of ligand is crucial and can significantly impact the reaction outcome.

  • Base: The strength and solubility of the base are important. Aqueous potassium carbonate is common, but other bases might be more effective depending on the specific substrates.[10]

  • Solvent: The reaction is typically performed in a mixture of an organic solvent (like toluene or DMF) and water. The ratio can affect the reaction rate.

  • Temperature: Increasing the reaction temperature can improve the rate, but may also lead to the formation of more byproducts.[3]

  • Degassing: It is critical to remove dissolved oxygen from the reaction mixture, as oxygen can deactivate the palladium catalyst.

Q4: How should I store the purified this compound?

A4: The purified compound should be stored in a well-sealed container in a cool, dry, and dark place to prevent degradation. Storing it under an inert atmosphere (e.g., nitrogen or argon) can further enhance its stability.

References

  • Google Patents. (n.d.). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Organic Syntheses. (n.d.). 2-Oxazolidinone, 4-phenyl-3-(2-triisopropylsilyl-ethynyl)-, (4R)-. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • SciELO. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Retrieved from [Link]

  • SciELO. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-[1,1'-biphenyl]-4-yl- (CAS 92-91-1). Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-[1,1'-biphenyl]-4-yl-. Retrieved from [Link]

  • Organic Spectroscopy International. (2016). 1-(biphenyl-4-yl)ethanone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • Scribd. (n.d.). Biphenyl Qualitative Analysis Report. Retrieved from [Link]

  • CDN. (n.d.). CHEM 8L UCSC, Binder E1-1 Experiment 1: Recrystallization of Acetanilide. Retrieved from [Link]

  • Arkivoc. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Analytical and Bioanalytical Chemistry Research. (2022). Assessment and Selective Extraction Megestrol Drug by Molecularly Imprinted Polymers Method in Human Fluid Samples Using Liquid. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on the Melt Memory Effect and Melt Recrystallization Behavior of Crystallizable Biphenylene Poly(arylene ether sulfone ketone). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9). Retrieved from [Link]

  • YouTube. (2020). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetylbiphenyl. Retrieved from [Link]

Sources

Technical Support Center: Large-Scale Synthesis of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone (also known as 4-acetyl-3'-methylbiphenyl). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the unique challenges encountered when transitioning this synthesis from the laboratory bench to industrial production.

Introduction: Navigating the Synthesis Landscape

The synthesis of this compound, a key intermediate in various pharmaceutical and materials science applications, presents a scalable yet nuanced chemical transformation. The primary and most robust method for its large-scale production is the Suzuki-Miyaura cross-coupling reaction. An alternative, though often less selective, approach is the Friedel-Crafts acylation of 3-methylbiphenyl. This guide will focus predominantly on the Suzuki-Miyaura pathway, given its superior functional group tolerance and milder reaction conditions, while also providing insights into the Friedel-Crafts alternative.

The challenges in scaling up this synthesis are multifaceted, ranging from ensuring consistent reaction kinetics and minimizing impurity formation to developing efficient and economical purification strategies. This guide is structured to provide practical, experience-driven solutions to these challenges.

Troubleshooting Guide: Addressing Common Issues in Large-Scale Synthesis

This section is formatted in a question-and-answer format to directly address specific problems that may arise during your experiments.

Low or Inconsistent Yield in Suzuki-Miyaura Coupling

Question: We are experiencing low and inconsistent yields in the Suzuki-Miyaura coupling of 4-bromoacetophenone and 3-methylphenylboronic acid on a multi-kilogram scale. What are the likely causes and how can we troubleshoot this?

Answer: Low and inconsistent yields in large-scale Suzuki-Miyaura couplings are common and can often be attributed to several factors. Here is a systematic approach to diagnosing and resolving the issue:

  • Catalyst Activity and Loading:

    • Cause: Insufficient catalyst activity or premature decomposition can halt the reaction. On a large scale, localized overheating or inadequate mixing can lead to catalyst deactivation.

    • Solution:

      • Catalyst Selection: For this sterically somewhat hindered coupling, a high-activity catalyst is recommended. Consider using a pre-formed palladium catalyst with a bulky, electron-rich phosphine ligand, such as a Buchwald-type ligand (e.g., XPhos, SPhos). These ligands promote the rate-limiting oxidative addition step and stabilize the active catalytic species.[1]

      • Catalyst Loading: While laboratory-scale reactions may tolerate low catalyst loadings, large-scale productions might require a slightly higher loading (e.g., 0.1-1 mol%) to ensure complete conversion in a reasonable timeframe. However, excessive catalyst can lead to increased costs and challenges in palladium removal.

      • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (nitrogen or argon). Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[2]

  • Base Selection and Stoichiometry:

    • Cause: The choice and amount of base are critical for the transmetalation step.[3] Inadequate base or the use of a base that is not sufficiently soluble in the reaction medium can lead to a stalled reaction.

    • Solution:

      • Base Strength and Solubility: A moderately strong base is typically required. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective and economical choices for large-scale reactions.[1] Ensure the base is finely powdered to maximize its surface area and dissolution rate.

      • Stoichiometry: Use at least 2-3 equivalents of the base to ensure the reaction goes to completion.

  • Solvent System and Mixing:

    • Cause: Inefficient mixing in large reactors can lead to poor mass and heat transfer, resulting in localized "hot spots" that can degrade the catalyst and reactants. The solvent system must also be appropriate for the scale and ensure adequate solubility of all components.

    • Solution:

      • Solvent Choice: A mixture of an organic solvent and water is common for Suzuki couplings. Toluene/water or 2-propanol/water are good starting points. The aqueous phase is necessary to dissolve the inorganic base.

      • Agitation: Ensure the reactor's agitation is sufficient to maintain a well-mixed slurry. The impeller design and stirring speed should be optimized for the specific reactor geometry and batch size.

  • Quality of Starting Materials:

    • Cause: The purity of the 4-bromoacetophenone and 3-methylphenylboronic acid is crucial. Impurities can poison the catalyst or participate in side reactions. Boronic acids are also susceptible to decomposition (deboronation) upon storage.

    • Solution:

      • Purity Check: Always verify the purity of your starting materials by analytical methods such as NMR or HPLC before use.

      • Boronic Acid Stability: Use fresh 3-methylphenylboronic acid if possible. If it has been stored for an extended period, consider re-analyzing its purity.

Formation of Significant Byproducts

Question: Our large-scale synthesis is plagued by the formation of significant byproducts, primarily 4,4'-diacetylbiphenyl and biphenyl. What are the causes and how can we minimize these impurities?

Answer: The formation of these specific byproducts points to two common side reactions in Suzuki-Miyaura couplings: homo-coupling and protodeboronation.

  • Homo-coupling of 4-bromoacetophenone (leading to 4,4'-diacetylbiphenyl):

    • Cause: This occurs when two molecules of the aryl halide couple with each other. It is often promoted by the presence of oxygen or high temperatures.

    • Solution:

      • Strictly Anaerobic Conditions: As mentioned before, maintaining a robust inert atmosphere is critical to prevent oxidative processes that can lead to homo-coupling.

      • Temperature Control: Avoid excessive reaction temperatures. While higher temperatures can increase the reaction rate, they can also promote side reactions. Optimize the temperature to find a balance between reaction time and selectivity.

  • Protodeboronation of 3-methylphenylboronic acid (leading to toluene, which can then potentially form biphenyl through other pathways):

    • Cause: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It can be catalyzed by the palladium catalyst, especially in the presence of water and at elevated temperatures.

    • Solution:

      • Controlled Addition of Boronic Acid: In some cases, adding the boronic acid portion-wise or via a syringe pump can help to maintain a low instantaneous concentration, thus minimizing its decomposition.

      • Use of Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation and can be used as an alternative, though they are more expensive.

Difficulties in Product Purification and Isolation

Question: We are struggling with the purification of this compound on a large scale. Column chromatography is not a viable option. What are some effective, scalable purification strategies?

Answer: Industrial-scale purification relies on robust and economical methods like crystallization and extraction.

  • Crystallization:

    • Solvent Screening: The key to successful crystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below, while the impurities remain soluble at all temperatures.[4]

      • Recommended Solvents to Screen: Ethanol, methanol, isopropanol, ethyl acetate, and mixtures of these with water or heptane.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • If the solution is colored, you can perform a hot filtration through a pad of activated carbon to remove colored impurities.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration and wash with a small amount of the cold solvent.

      • Dry the crystals under vacuum.

  • Work-up and Extraction:

    • Palladium Removal: Residual palladium is a common and critical impurity in pharmaceutical intermediates.

      • Aqueous Washes: After the reaction, a thorough work-up with aqueous solutions can help remove the inorganic base and salts.

      • Palladium Scavengers: If palladium levels remain high, consider using a palladium scavenger. These are solid-supported reagents with functional groups that chelate palladium, allowing it to be filtered off.[5]

    • Extraction: A well-designed extraction procedure can remove many impurities. After the reaction, quench the mixture with water and extract the product into a suitable organic solvent like ethyl acetate or toluene. Wash the organic layer with brine to remove residual water.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and ligand for this specific Suzuki-Miyaura coupling?

For the coupling of 4-bromoacetophenone (an electron-deficient aryl bromide) with 3-methylphenylboronic acid (a relatively electron-neutral boronic acid), a catalyst system with good activity is required. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos is an excellent starting point.[1] These ligands have demonstrated high efficacy in a wide range of Suzuki-Miyaura couplings, including those involving sterically hindered substrates.

Q2: Can we use 4-chloroacetophenone instead of 4-bromoacetophenone to reduce costs?

While aryl chlorides are more economical, they are significantly less reactive than aryl bromides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle.[6] To achieve a successful coupling with 4-chloroacetophenone, you will likely need a more specialized and highly active catalyst system, often requiring higher temperatures and longer reaction times. The cost savings from the starting material may be offset by the increased cost of the catalyst and longer reactor occupancy.

Q3: What are the main safety concerns for the large-scale synthesis?

  • 4-Bromoacetophenone: This compound is a skin and eye irritant.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • 3-Methylphenylboronic Acid: While generally of low toxicity, it can cause skin and respiratory irritation.[8] Handle in a well-ventilated area and wear appropriate PPE.

  • Palladium Catalysts: Some palladium catalysts, particularly palladium on carbon (Pd/C), can be pyrophoric, especially when dry and exposed to air.[9] Handle in an inert atmosphere when possible and take precautions to prevent dust formation.

  • Solvents: Toluene and other organic solvents are flammable. Ensure the reactor is properly grounded and that there are no sources of ignition in the vicinity.

Q4: What is a viable alternative to the Suzuki-Miyaura coupling for this synthesis?

The Friedel-Crafts acylation of 3-methylbiphenyl with acetyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃) is a potential alternative.

  • Challenges:

    • Isomer Control: The acetylation can occur at multiple positions on the 3-methylbiphenyl ring. The primary product is typically the 4'-acetyl isomer, but other isomers can form, leading to difficult separations.[10]

    • Stoichiometric Lewis Acid: The reaction requires at least a stoichiometric amount of AlCl₃, which can generate a significant amount of acidic waste.

    • Harsh Conditions: The reaction conditions are generally harsher than those for the Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: Large-Scale Suzuki-Miyaura Synthesis of this compound

This protocol is a representative procedure for a kilogram-scale synthesis and should be optimized for your specific equipment and safety protocols.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-Bromoacetophenone199.0410.0 kg50.21.0
3-Methylphenylboronic acid135.967.5 kg55.21.1
Pd(OAc)₂224.556 g0.250.005
SPhos410.5205 g0.500.01
K₃PO₄ (finely powdered)212.2721.3 kg100.42.0
Toluene-100 L--
Water-20 L--

Procedure:

  • Reactor Setup: To a clean, dry, and inerted 250 L reactor, add the 4-bromoacetophenone, 3-methylphenylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

  • Solvent Addition: Add the toluene and water to the reactor.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes with gentle agitation.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Work-up:

    • Add 50 L of water to the reactor and stir for 15 minutes.

    • Stop the agitation and allow the layers to separate.

    • Separate the lower aqueous layer.

    • Wash the organic layer with 50 L of brine.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • To the crude product, add 50 L of ethanol.

    • Heat the mixture to reflux until all the solid dissolves.

    • Slowly cool the solution to 0-5 °C and hold for at least 2 hours.

    • Filter the crystalline product and wash with cold ethanol (2 x 5 L).

    • Dry the product under vacuum at 50 °C to a constant weight.

Expected Yield: 85-95% Expected Purity: >99% by HPLC

Protocol 2: Alternative Friedel-Crafts Acylation of 3-Methylbiphenyl
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
3-Methylbiphenyl168.2410.0 kg59.41.0
Acetyl Chloride78.504.8 kg61.11.03
Aluminum Chloride (AlCl₃)133.348.7 kg65.21.1
Dichloromethane-100 L--

Procedure:

  • Reactor Setup: To a clean, dry, and inerted 250 L reactor equipped with a cooling system, add the dichloromethane and aluminum chloride.

  • Formation of Acylium Ion: Cool the mixture to 0-5 °C and slowly add the acetyl chloride, maintaining the temperature below 10 °C.

  • Substrate Addition: Slowly add a solution of 3-methylbiphenyl in 20 L of dichloromethane to the reactor, keeping the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by HPLC or GC-MS.

  • Quenching: Carefully and slowly quench the reaction by adding it to a mixture of ice (50 kg) and concentrated HCl (5 L).

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer with water (2 x 50 L) and then with a saturated sodium bicarbonate solution (50 L).

    • Wash again with brine (50 L).

  • Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: The crude product will be a mixture of isomers. Purification will likely require fractional distillation under high vacuum or preparative chromatography, which can be challenging on a large scale.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive Elimination->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)₂ Ar'-B(OH)2->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Verify Catalyst Activity and Loading Start->Check_Catalyst Check_Base Evaluate Base and Stoichiometry Start->Check_Base Check_Conditions Assess Reaction Conditions (Temp, Mixing) Start->Check_Conditions Check_Materials Analyze Starting Material Purity Start->Check_Materials Optimize_Catalyst Optimize Catalyst/Ligand System Check_Catalyst->Optimize_Catalyst Optimize_Base Adjust Base or Increase Equivalents Check_Base->Optimize_Base Optimize_Conditions Refine Temperature and Agitation Check_Conditions->Optimize_Conditions Purify_Materials Use Fresh or Purified Reagents Check_Materials->Purify_Materials End Yield Improved Optimize_Catalyst->End Optimize_Base->End Optimize_Conditions->End Purify_Materials->End

Caption: A systematic workflow for troubleshooting low yields in large-scale synthesis.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Future4200. Palladium on carbon safe handling. [Link]

  • PubChem. 4-Acetyl-4'-methylbiphenyl. [Link]

  • Mettler Toledo. Recrystallization Guide. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction. Malaysian Journal of Chemistry, 2022 , 24(2), 58-67. [Link]

  • Bravo, J. A., et al. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Journal of Laboratory Chemical Education, 2025 , 13(1), 1-15. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • University of Wisconsin-Madison. Hazards associated with laboratory scale hydrogenations. [Link]

  • Anjali Chemicals. 4-Bromo Acetophenone CAS No 99-90-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

  • Professor Dave Explains. Recrystallization. [Link]

  • Titinchi, S. J. J., et al. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 2012 , 6(1), 52. [Link]

  • Britton, J., et al. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 2023 , 27(9), 1599–1623. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 2002 , 41(22), 4176-4211. [Link]

  • Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. [Link]

  • Titinchi, S. J. J., et al. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 2012 , 6, 52. [Link]

  • Al-Zaydi, K. M. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009 , (xiii), 324-341. [Link]

  • McGlone, T., et al. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 2020 , 24(11), 2496–2507. [Link]

  • Muscetta, M., et al. Implementing a sustainable process for the recovery of palladium from spent catalysts at industrial scale: A LCA approach. Journal of Environmental Management, 2023 , 345, 118833. [Link]

  • Reeve, A. M. A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. Journal of Chemical Education, 2006 , 83(1), 99. [Link]

  • Khan, I., et al. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 2019 , 24(16), 2959. [Link]

  • da Silva, F. M., et al. Synthesis of Biphenyl Tyrosine Via Cross-Coupling Suzuki-Miyaura Reaction Using Aryltrifluoroborate Salts. Journal of the Brazilian Chemical Society, 2015 , 26(4), 765-774. [Link]

  • Liu, N., et al. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. Journal of Chemical Research, 2019 , 43(1-2), 51-56. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Characterization of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone and Its Structurally Related Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the causality behind experimental choices, ensuring a robust and reproducible understanding of this important chemical class. We will explore the synthesis, purification, and detailed spectroscopic characterization of these compounds, grounded in authoritative scientific principles.

Introduction: The Significance of the Biphenyl Ketone Scaffold

The biphenyl motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs that exhibit diverse biological activities.[1] The introduction of a ketone functionality, as seen in this compound, provides a critical handle for further chemical modification and a key pharmacophoric element that can interact with biological targets. Accurate and comprehensive characterization of this parent compound and its derivatives is the foundational step for any meaningful structure-activity relationship (SAR) study, which is essential for modern drug discovery. This guide offers a comparative framework for such characterization, emphasizing the "why" behind the "how" of each analytical technique.

Section 1: The Synthetic Cornerstone - Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for constructing the C-C bond between the two aryl rings in these targets is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This Nobel Prize-winning reaction is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and aryl halides.

The causality for selecting this method lies in its reliability and versatility. It allows for the modular assembly of the biphenyl core, enabling the systematic introduction of various substituents on either ring to probe their effects on the molecule's physicochemical and biological properties. Acyl chlorides or aryl halides containing an acetyl group can be effectively coupled with the corresponding arylboronic acids to generate the desired biphenyl ketones.[2][3]

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-Bromoacetophenone (or related aryl halide) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) A->Catalyst + B 3-Methylphenylboronic Acid (or derivative) B->Catalyst + Product This compound Catalyst->Product Suzuki-Miyaura Coupling Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Catalyst Solvent Solvent (e.g., Toluene/H₂O, DME) Solvent->Catalyst Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization A 1. Suzuki Coupling Reaction Setup B 2. Reaction Work-up & Extraction A->B C 3. Column Chromatography B->C D 4. Purity Check (TLC & HPLC) C->D Purified Product E 5. Structure ID (NMR, IR, MS) D->E F 6. Data Analysis & Comparison E->F G Biological Screening F->G Validated Structure

Sources

The Synthetic Chemist's Guide to Biphenyl Ketones: A Comparative Analysis of Suzuki Coupling and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Biphenyl ketones are a cornerstone structural motif in medicinal chemistry, materials science, and fine chemical synthesis. Their synthesis, therefore, is a critical task for researchers in these fields. While numerous methods exist for the construction of these valuable compounds, the choice of synthetic route can significantly impact yield, purity, functional group compatibility, and overall efficiency. This guide provides an in-depth, objective comparison of the Suzuki-Miyaura coupling with other prominent methods for biphenyl ketone synthesis, namely the Friedel-Crafts acylation, the Negishi coupling, and the Stille coupling. By delving into the mechanistic underpinnings, providing detailed experimental protocols, and presenting comparative data, this guide aims to empower researchers to make informed decisions for their specific synthetic challenges.

The Benchmarks in Biphenyl Ketone Synthesis: An Overview

The synthesis of biphenyl ketones essentially involves the formation of a carbon-carbon bond between two aryl rings, with one bearing a ketone functionality. The choice of strategy is often dictated by the complexity of the starting materials, the desired substitution pattern, and the tolerance for various functional groups. The four methods under review represent a spectrum of synthetic approaches, from classical electrophilic aromatic substitution to modern palladium-catalyzed cross-coupling reactions.

G cluster_0 Synthetic Strategies for Biphenyl Ketones Suzuki Coupling Suzuki Coupling Biphenyl Ketone Biphenyl Ketone Suzuki Coupling->Biphenyl Ketone Friedel-Crafts Acylation Friedel-Crafts Acylation Friedel-Crafts Acylation->Biphenyl Ketone Negishi Coupling Negishi Coupling Negishi Coupling->Biphenyl Ketone Stille Coupling Stille Coupling Stille Coupling->Biphenyl Ketone Starting Materials Starting Materials Starting Materials->Suzuki Coupling Aryl Boronic Acid + Acyl Chloride/Aryl Halide Starting Materials->Friedel-Crafts Acylation Biphenyl + Acyl Chloride/ Anhydride Starting Materials->Negishi Coupling Arylzinc Reagent + Acyl Chloride/Aryl Halide Starting Materials->Stille Coupling Arylstannane + Acyl Chloride/Aryl Halide

Figure 1. Overview of synthetic routes to biphenyl ketones.

The Workhorse: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling has emerged as a dominant force in modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[1][2] For biphenyl ketone synthesis, the Suzuki coupling typically involves the reaction of an arylboronic acid with an aroyl chloride or an aryl halide followed by a carbonylative step.

Mechanistic Rationale

The catalytic cycle of the Suzuki coupling is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X or RCO-Cl) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-B(OH)2 Base Transmetalation->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Reductive_Elimination Reductive Elimination Ar-Ar' Biphenyl Product Reductive_Elimination->Ar-Ar'

Figure 2. Simplified catalytic cycle of the Suzuki-Miyaura coupling.

The key to the reaction's success lies in the activation of the organoboron species by a base, which facilitates the transmetalation step. The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and can be tailored to the specific substrates.[1]

Experimental Protocol: Synthesis of 3-Bromobenzophenone

This protocol is adapted from a study on the synthesis of key intermediates for ketoprofen.[4]

Materials:

  • 3-Bromobenzoyl chloride

  • Phenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

Procedure:

  • To a reaction vessel, add 3-bromobenzoyl chloride (1.0 equiv), phenylboronic acid (1.1 equiv), and potassium carbonate (1.3 equiv).

  • Add toluene as the solvent.

  • Add Pd₂(dba)₃ (0.5 mol%).

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromobenzophenone.

Note: This reaction can sometimes lead to a double coupling product (3-phenylbenzophenone). The ratio of products can be influenced by the amount of base and reaction time.[4]

The Classic Contender: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a long-established method for the synthesis of aryl ketones, involving the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[5][6] For biphenyl ketone synthesis, this typically involves the acylation of biphenyl.

Mechanistic Considerations

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, commonly aluminum chloride (AlCl₃), activates the acylating agent to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich biphenyl ring.[5]

FC_Mechanism Acyl_Chloride RCOCl Acylium_Ion_Formation Formation of Acylium Ion Acyl_Chloride->Acylium_Ion_Formation Lewis_Acid AlCl3 Lewis_Acid->Acylium_Ion_Formation Acylium_Ion [RCO]+[AlCl4]- Acylium_Ion_Formation->Acylium_Ion Electrophilic_Attack Electrophilic Aromatic Substitution Acylium_Ion->Electrophilic_Attack Biphenyl Biphenyl Biphenyl->Electrophilic_Attack Sigma_Complex Sigma Complex (Wheland Intermediate) Electrophilic_Attack->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Biphenyl_Ketone Biphenyl Ketone Deprotonation->Biphenyl_Ketone

Figure 3. Mechanism of Friedel-Crafts acylation.

A significant drawback of this method is the requirement for stoichiometric amounts of the Lewis acid, which can complicate the workup and generate considerable waste. Furthermore, the reaction is generally not compatible with substrates bearing Lewis basic functional groups, and the regioselectivity can be an issue with substituted biphenyls.[7][8]

Experimental Protocol: Synthesis of 4-Phenylacetophenone

This is a general procedure based on established methods.[9]

Materials:

  • Biphenyl

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

Procedure:

  • Suspend anhydrous AlCl₃ (1.1 equiv) in dry DCM in a reaction vessel under an inert atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly add acetyl chloride (1.0 equiv) to the suspension with stirring.

  • Add a solution of biphenyl (1.0 equiv) in dry DCM dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by recrystallization or column chromatography to yield 4-phenylacetophenone.

Alternative Cross-Coupling Strategies: Negishi and Stille Couplings

While the Suzuki coupling is often the go-to method, the Negishi and Stille couplings offer powerful alternatives, particularly when dealing with challenging substrates.

The Negishi Coupling: High Reactivity with Organozinc Reagents

The Negishi coupling utilizes highly reactive organozinc reagents, which can be advantageous for less reactive aryl halides.[10] The reaction generally proceeds under mild conditions and exhibits good functional group tolerance.[3][11] However, the preparation and handling of organozinc reagents require anhydrous conditions, as they are sensitive to moisture and air.

The Stille Coupling: Tolerance and Toxicity Concerns

The Stille coupling employs organostannane reagents, which are known for their excellent functional group tolerance and stability.[12][13] This makes the Stille coupling a valuable tool for the synthesis of complex molecules. The primary drawback of this method is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.

Head-to-Head Comparison: Choosing the Right Tool for the Job

The selection of the optimal synthetic method for a biphenyl ketone depends on a careful evaluation of several factors.

FeatureSuzuki CouplingFriedel-Crafts AcylationNegishi CouplingStille Coupling
Reagents Arylboronic acids & Acyl/Aryl halidesBiphenyl & Acyl halides/anhydridesArylzinc reagents & Acyl/Aryl halidesArylstannanes & Acyl/Aryl halides
Catalyst Palladium complexLewis acid (e.g., AlCl₃)Palladium or Nickel complexPalladium complex
Reaction Conditions Mild, often aqueous compatibleOften requires harsh, anhydrous conditionsMild, but requires anhydrous conditionsMild
Functional Group Tolerance ExcellentPoor (sensitive to Lewis acids)GoodExcellent
Toxicity LowModerate (Lewis acids)Moderate (organozinc reagents)High (organotin reagents)
Byproducts Non-toxic, easily removedStoichiometric, often difficult to removeZinc saltsToxic tin compounds, difficult to remove
Yields Generally highVariable, can be highGenerally highGenerally high
Substrate Scope Very broadLimited by substrate reactivity and functional groupsBroadVery broad

Table 1. Comparative analysis of synthetic methods for biphenyl ketones.

Conclusion: A Strategic Approach to Biphenyl Ketone Synthesis

The synthesis of biphenyl ketones is a well-developed area of organic chemistry with a diverse toolbox of available methods.

  • Suzuki-Miyaura Coupling: For most applications, the Suzuki coupling represents the method of choice due to its exceptional functional group tolerance, mild reaction conditions, and the use of non-toxic and readily available reagents.[2]

  • Friedel-Crafts Acylation: This classical method remains a viable option for the synthesis of simple, unsubstituted biphenyl ketones where the starting materials are inexpensive and functional group compatibility is not a concern.[5]

  • Negishi and Stille Couplings: These powerful cross-coupling reactions provide excellent alternatives for more challenging syntheses. The Negishi coupling is particularly useful for less reactive coupling partners, while the Stille coupling offers unparalleled functional group tolerance, albeit with significant toxicity concerns.[10][12]

Ultimately, the optimal strategy for synthesizing a specific biphenyl ketone will depend on a careful consideration of the target molecule's structure, the available starting materials, and the desired scale of the reaction. By understanding the strengths and weaknesses of each of these methods, researchers can navigate the synthetic landscape with confidence and efficiency.

References

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19233-19291. [Link]

  • dos Santos, J. A., de Souza, A. L. F., & da Silva, F. de A. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]

  • Long, L. M., & Henze, H. R. (1941). Synthesis of Ketone Derivatives of Biphenyl by the Friedel-Crafts Reaction. Journal of the American Chemical Society, 63(7), 1939-1941.
  • Organic Syntheses Procedure. (n.d.). methyl benzyl ketone. [Link]

  • Shaikh, I. R., & Enthaler, S. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(2), 161-173. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. [Link]

  • Suzuki, A. (2005). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Pure and Applied Chemistry, 77(1), 23-34.
  • Chemistry LibreTexts. (2020, August 15). Suzuki-Miyaura Coupling. [Link]

  • Long, L. M., & Henze, H. R. (1941). Synthesis of Ketone Derivatives of Biphenyl by the Friedel-Crafts Reaction1. Journal of the American Chemical Society, 63(7), 1939–1941. [Link]

  • Chemical.AI. (2023, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • Chemistry LibreTexts. (2021, August 12). Stille Coupling. [Link]

  • Chemistry LibreTexts. (2021, August 11). 15.12: Limitations of Friedel-Crafts Alkylations. [Link]

  • Wikipedia. (2023, December 14). Suzuki reaction. [Link]

  • ResearchGate. (n.d.). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

  • ResearchGate. (n.d.). Friedel–Crafts acylation of biphenyl with anhydrides. [Link]

  • PubMed. (2007). Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

  • Google Patents. (n.d.).
  • RSC Publishing. (n.d.). (E)-Selective Friedel–Crafts acylation of alkynes to β-chlorovinyl ketones: defying isomerizations in batch reactions by flow chemistry approaches. [Link]

  • Pearson. (n.d.). Limitations of Friedel-Crafts Alkyation: Videos & Practice Problems. [Link]

  • ACS Publications. (2021). Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. [Link]

  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. [Link]

  • NIH. (n.d.). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. [Link]

  • Wiley-VCH. (n.d.). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]

Sources

A Comparative Analysis of the Biological Activity of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone and Other Biphenyl Scaffolds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl Moiety as a Privileged Scaffold in Drug Discovery

The biphenyl scaffold, characterized by two interconnected phenyl rings, represents a cornerstone in medicinal chemistry. Its unique structural features, including conformational flexibility and the ability to engage in various intermolecular interactions, have rendered it a "privileged scaffold" in the design of therapeutic agents. Biphenyl derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This guide provides a comparative analysis of the potential biological activity of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone, a specific substituted biphenyl, in relation to other biphenyl compounds. By examining the structure-activity relationships of related molecules, we aim to provide a predictive framework for the biological evaluation of this compound and to equip researchers with the necessary experimental protocols to validate these hypotheses.

Structural Considerations: The Impact of Methyl and Acetyl Substituents

The biological activity of biphenyl compounds is intricately linked to the nature and position of their substituents. In the case of this compound, two key functional groups adorn the biphenyl core: a methyl group at the 3'-position and an acetyl group at the 4-position.

  • The 3'-Methyl Group: The presence of a methyl group can influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes. Furthermore, the position of the methyl group can impact the rotational freedom around the biphenyl bond, influencing the molecule's overall conformation and its interaction with biological targets. Studies on related methyl-substituted biphenyls suggest that this group can contribute to both anti-inflammatory and cytotoxic activities. For instance, a new class of 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives has been evaluated for in vivo anti-inflammatory activities, highlighting the relevance of the 4'-methylbiphenyl scaffold in this therapeutic area.

  • The 4-Acetyl Group: The acetyl group, a ketone functionality, can participate in hydrogen bonding and dipole-dipole interactions, which are crucial for binding to biological macromolecules such as enzymes and receptors. The electron-withdrawing nature of the acetyl group can also modulate the electronic properties of the biphenyl system. While specific data on 4-acetylbiphenyl's biological activity is limited, it is often used as a synthetic intermediate for more complex molecules with demonstrated bioactivity.

Comparative Biological Activity: A Predictive Overview

In the absence of direct experimental data for this compound, we can extrapolate its potential biological activities based on the known properties of structurally similar biphenyls.

Cytotoxic Activity

The biphenyl scaffold is a common feature in a variety of cytotoxic agents. The cytotoxic effects of biphenyls are often attributed to their ability to intercalate with DNA, inhibit key enzymes involved in cell proliferation, or induce oxidative stress.

Comparison with Other Biphenyls:

  • Hydroxylated Biphenyls: Studies have shown that the addition of hydroxyl groups to the biphenyl ring can significantly enhance cytotoxic activity. For example, hydroxylated biphenyls have been found to be more toxic to isolated rat hepatocytes than the parent biphenyl compound. This suggests that this compound, lacking a hydroxyl group, may exhibit lower intrinsic cytotoxicity compared to its hydroxylated counterparts.

  • Unsymmetrical Biphenyls: Research on unsymmetrical biphenyls has demonstrated potent cytotoxic activity against various cancer cell lines. The specific substitution pattern and the nature of the functional groups are critical determinants of this activity.

Hypothesized Activity of this compound:

Based on the available information, it is plausible that this compound possesses moderate cytotoxic activity. The presence of the methyl and acetyl groups may contribute to its interaction with cellular targets, but the absence of more potent toxophoric groups like hydroxyls might limit its efficacy.

Anti-inflammatory Activity

Chronic inflammation is a key factor in a multitude of diseases, and biphenyl derivatives have emerged as promising anti-inflammatory agents. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and signaling pathways.

Comparison with Other Biphenyls:

  • 4'-Methylbiphenyl Carboxamides: As previously mentioned, derivatives of 4'-methylbiphenyl have shown in vivo anti-inflammatory effects. This suggests that the 4'-methylbiphenyl scaffold can serve as a valuable starting point for the development of anti-inflammatory drugs.

Hypothesized Activity of this compound:

The structural similarity to known anti-inflammatory biphenyls suggests that this compound may exhibit anti-inflammatory properties. The acetyl group could potentially interact with enzymes involved in the inflammatory cascade.

Antimicrobial Activity

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Biphenyl compounds have been investigated for their potential to combat various microbial pathogens.

Comparison with Other Biphenyls:

  • General Biphenyl Derivatives: A broad range of biphenyl derivatives have been reported to possess antibacterial and antifungal activities. The specific substitutions on the biphenyl rings play a crucial role in determining the spectrum and potency of their antimicrobial action.

Hypothesized Activity of this compound:

Given the general antimicrobial potential of the biphenyl class, this compound warrants investigation for its antimicrobial properties. The lipophilicity conferred by the methyl group and the potential for interaction via the acetyl group could contribute to its activity against microbial targets.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of this compound, a series of well-established in vitro assays are recommended.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and other biphenyl comparators in the appropriate cell culture medium. Add the compounds to the wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of the MTT Assay Workflow:

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of compounds B->C D Add compounds to cells C->D E Incubate for 24/48/72h D->E F Add MTT solution E->F G Incubate for 2-4h F->G H Add solubilizing agent G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability I->J K Determine IC50 value J->K

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Compound Dilution: Prepare two-fold serial dilutions of this compound and control antibiotics in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram of the Broth Microdilution Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare standardized microbial inoculum B Prepare serial dilutions of compounds in 96-well plate C Inoculate wells with microbial suspension B->C D Incubate plates C->D E Observe for visible growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR) Insights

The systematic evaluation of analogs of this compound can provide valuable insights into its structure-activity relationship.

Logical Progression of SAR Studies:

SAR_Progression A Initial Screening of This compound B Modification of the 3'-Methyl Group (e.g., -H, -Cl, -OCH3) A->B C Modification of the 4-Acetyl Group (e.g., -COOH, -CH(OH)CH3) A->C D Introduction of Additional Substituents B->D C->D E Identification of Pharmacophore D->E F Lead Optimization E->F

Caption: A logical progression for structure-activity relationship studies.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis of related biphenyl compounds provides a strong rationale for its investigation as a potential cytotoxic, anti-inflammatory, and antimicrobial agent. The provided experimental protocols offer a clear roadmap for the systematic evaluation of this compound. Future research should focus on synthesizing and testing this compound and a library of its analogs to establish a comprehensive structure-activity relationship. Such studies will be instrumental in unlocking the full therapeutic potential of this and other novel biphenyl derivatives.

References

  • Synthesis, characterization and cytotoxic evaluation of novel derivatives of 1-[2-(aryl substituted)-5-(4'-Fluoro-3-methyl biphenyl-4-yl)-[1][2][3] oxadiazole-3-yl]-ethanone. Archives of Applied Science Research. [Link]

  • Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed. [Link]

  • Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes. PubMed. [Link]

  • Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. PubMed Central. [Link]

  • Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains. PubMed. [Link]

  • MTT Assay Protocol. JoVE. [Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. Clinical and Laboratory Standards Institute (CLSI). [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone Analogs as Potential Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.[1] This guide focuses on the structure-activity relationship (SAR) of analogs based on the 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone scaffold. While direct and extensive research on this specific family of compounds is limited, by drawing parallels with structurally similar biphenyl derivatives and applying established principles of medicinal chemistry, we can construct a predictive SAR model. This guide will explore the hypothetical impact of structural modifications on the anti-inflammatory activity of these analogs, likely mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). Furthermore, we will discuss the potential cytotoxic effects of these compounds, a critical aspect of their therapeutic profile. Detailed experimental protocols for the synthesis and biological evaluation of these analogs are provided to facilitate further research in this promising area.

The Core Scaffold: this compound

The parent compound, this compound, possesses several key features that can be systematically modified to probe their influence on biological activity. These include the two phenyl rings of the biphenyl core, the acetyl group at the 4-position, and the methyl group at the 3'-position. Understanding the contribution of each of these components is crucial for designing more potent and selective analogs.

Proposed Structure-Activity Relationship (SAR) Studies

Based on existing literature for related biphenyl compounds, we can hypothesize the following SAR trends for analogs of this compound. The primary biological activities explored are the inhibition of COX-1 and COX-2 enzymes, key mediators of inflammation, and general cytotoxicity.

Modifications of the Acetyl Group (R1)

The acetyl group at the 4-position of the biphenyl scaffold is a critical pharmacophore. Its carbonyl oxygen can act as a hydrogen bond acceptor, and the methyl group can engage in hydrophobic interactions within the active site of target enzymes.

Analog R1 Modification Predicted COX-2 Inhibition (IC50, µM) Predicted Cytotoxicity (CC50, µM) Rationale for Predicted Activity
1a (Parent) -COCH35.0>100Baseline activity.
1b -COOH2.5>100The carboxylic acid can mimic the arachidonic acid substrate of COX enzymes, potentially leading to stronger binding and increased inhibition.
1c -CH(OH)CH315.0>100Reduction of the ketone to a secondary alcohol may decrease binding affinity by altering the electronic and steric properties, leading to reduced activity.
1d -COCF33.080The strongly electron-withdrawing trifluoromethyl group can enhance the electrophilicity of the carbonyl carbon and may increase binding affinity. However, it might also increase off-target reactivity and cytotoxicity.
1e -CONH28.0>100The amide group can act as both a hydrogen bond donor and acceptor, potentially altering the binding mode and reducing inhibitory activity compared to the carboxylic acid.

*Hypothetical data based on SAR principles of related compounds.

Modifications of the 3'-Methyl Group (R2)

The methyl group on the second phenyl ring can influence the dihedral angle between the two rings, affecting the overall conformation and fit within a binding pocket. Its size and electronic properties are key determinants of activity.

Analog R2 Modification Predicted COX-2 Inhibition (IC50, µM) Predicted Cytotoxicity (CC50, µM) Rationale for Predicted Activity
2a (Parent) -CH35.0>100The methyl group likely provides a favorable hydrophobic interaction and induces a beneficial dihedral angle for binding.
2b -H10.0>100Removal of the methyl group may lead to a loss of hydrophobic interactions and a less optimal conformation, resulting in decreased activity.
2c -OCH34.0>100The methoxy group is of similar size to the methyl group but introduces a polar oxygen atom. This could lead to new hydrogen bonding interactions and slightly improved activity.
2d -Cl3.590The chloro group is also of similar size and is electron-withdrawing. It can participate in halogen bonding and enhance binding affinity.
2e -CF37.570The bulky and strongly electron-withdrawing trifluoromethyl group may introduce steric hindrance and unfavorable electronic interactions, leading to reduced activity and increased cytotoxicity.

*Hypothetical data based on SAR principles of related compounds.

Experimental Protocols

To validate the predicted SAR, the following experimental protocols are recommended.

General Synthesis of this compound Analogs via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the synthesis of biaryl compounds.[2]

Diagram of the Synthetic Workflow:

G A Aryl Halide (e.g., 4-bromoacetophenone derivatives) F Reaction Mixture A->F B Arylboronic Acid (e.g., 3-methylphenylboronic acid derivatives) B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., Na2CO3) D->F E Solvent (e.g., Toluene/Ethanol/Water) E->F G Heating (e.g., 80-100 °C) F->G H Workup and Purification (Extraction, Chromatography) G->H I Target Biphenyl Ethanone Analog H->I G A Prepare Reagents: - COX-1 or COX-2 enzyme - Arachidonic acid (substrate) - Test compounds - Buffer B Incubate enzyme with test compound or vehicle control A->B C Initiate reaction by adding arachidonic acid B->C D Incubate at 37 °C C->D E Stop the reaction D->E F Quantify prostaglandin E2 (PGE2) production (e.g., by ELISA or LC-MS) E->F G Calculate % inhibition and IC50 values F->G G A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO or SDS) to dissolve formazan crystals F->G H Measure absorbance at ~570 nm G->H I Calculate % cell viability and CC50 values H->I

Sources

A Spectroscopic Guide to the Differentiation of 1-(Methyl[1,1'-biphenyl]-4-yl)ethanone Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: In pharmaceutical and materials science, the precise identification of positional isomers is critical, as minute structural variations can drastically alter a compound's biological activity and physical properties. This guide provides an in-depth spectroscopic comparison of the ortho-, meta-, and para-isomers of 1-(Methyl[1,1'-biphenyl]-4-yl)ethanone. We will explore how fundamental techniques—including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy—can be employed to unambiguously differentiate these closely related structures. By explaining the causal relationships between molecular structure and spectral output, this guide serves as a practical reference for researchers engaged in the synthesis and characterization of complex organic molecules.

Chapter 1: The Isomers in Focus - A Structural Overview

The core challenge lies in distinguishing between isomers where the only difference is the position of a single methyl group on a phenyl ring. The three key isomers under investigation are:

  • 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone (ortho-isomer)

  • 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone (meta-isomer)

  • 1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethanone (para-isomer)

The positioning of the methyl group (ortho, meta, or para) induces significant, measurable differences in the electronic and steric environment of the molecule, which are reflected in their respective spectra.

G cluster_ortho ortho-Isomer cluster_meta meta-Isomer cluster_para para-Isomer ortho ortho meta meta para para

Caption: Chemical structures of the ortho-, meta-, and para-isomers of 1-(Methyl[1,1'-biphenyl]-4-yl)ethanone.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus.

Theoretical Basis: Steric and Electronic Effects

The key differentiator among the isomers is the steric hindrance caused by the ortho-methyl group. This forces the two phenyl rings out of planarity, reducing the π-conjugation between them. This twisting has profound effects on the chemical shifts of nearby protons and carbons. In contrast, the meta and para isomers can adopt a more planar conformation, allowing for greater electronic communication between the rings.

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Parameters:

    • Spectrometer: 300 MHz or higher for ¹H NMR, 75 MHz or higher for ¹³C NMR.[1]

    • Acquisition: Acquire ¹H spectra using a standard single-pulse experiment. For ¹³C, use a proton-decoupled pulse sequence to obtain singlets for all carbon environments.

    • Referencing: Reference spectra to the residual solvent peak or internal TMS.[1]

Comparative Data Analysis

The most significant differences will be observed in the aromatic region of the ¹H NMR spectrum and in the chemical shifts of the methyl groups.

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)

Proton Assignment ortho-Isomer meta-Isomer para-Isomer Causality & Rationale
Acetyl-CH₃ (s, 3H) ~2.65 ~2.65 ~2.65 Largely unaffected by the distant methyl group. Similar to 4-Acetylbiphenyl (~2.67 ppm).[2]
Methyl-CH₃' (s, 3H) ~2.30 - 2.40 ~2.45 ~2.42 The ortho-methyl is shielded by the neighboring ring's anisotropic field, causing an upfield shift.

| Aromatic Protons | Complex, overlapping multiplets | Distinct multiplets | Simpler, more symmetric patterns | ortho: Loss of symmetry and restricted rotation leads to complex splitting. meta: Asymmetric but predictable splitting. para: High symmetry leads to fewer unique signals and cleaner doublets. |

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)

Carbon Assignment ortho-Isomer meta-Isomer para-Isomer Causality & Rationale
C=O ~197.7 ~197.8 ~197.8 Minor changes expected; similar to 4-Acetylbiphenyl (~197.8 ppm).[2]
Acetyl-CH₃ ~26.7 ~26.7 ~26.7 Consistent across isomers.
Methyl-CH₃' ~20.5 ~21.5 ~21.2 The steric compression on the ortho-methyl group can cause a slight upfield shift compared to meta/para.

| Quaternary Carbons | Significant shifts | Shifts reflect inductive effects | Shifts reflect symmetry | The ipso-carbons (C1' and C2') of the ortho-isomer will show the most significant deviation due to steric effects. |

Chapter 3: Infrared (IR) Spectroscopy - Fingerprinting Substitution Patterns

FTIR spectroscopy provides valuable information on functional groups and is particularly adept at distinguishing substitution patterns on aromatic rings.

Theoretical Basis: Vibrational Modes

Two key regions are of interest:

  • C=O Stretch (1670-1700 cm⁻¹): The acetyl group's carbonyl stretch is sensitive to conjugation. Aromatic ketones typically show a strong absorption around 1685 cm⁻¹.[3] While minor shifts may occur, this band primarily confirms the functional group.

  • C-H Out-of-Plane (OOP) Bending (650-900 cm⁻¹): This "fingerprint" region is highly diagnostic for the substitution pattern on an aromatic ring. The number and position of substituents dictate the allowed C-H bending vibrations, resulting in characteristic absorption bands.[3]

Experimental Protocol (FTIR-ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact. Collect a background spectrum of the clean, empty ATR crystal.

  • Analysis: Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹) and ratio it against the background.

Comparative Data Analysis

Table 3: Key IR Vibrational Frequencies (cm⁻¹)

Vibrational Mode ortho-Isomer meta-Isomer para-Isomer Rationale
C=O Stretch ~1685 ~1685 ~1685 Strong, sharp peak characteristic of an aryl ketone.[3]
Aromatic C=C Stretch ~1600, ~1500 ~1600, ~1500 ~1600, ~1500 Characteristic aromatic ring stretches.[4]
OOP Bending (Ring A) ~840 ~840 ~840 Strong band indicating 1,4-disubstitution (para) on the acetyl-bearing ring.

| OOP Bending (Ring B) | ~750-780 | ~690-710 & ~770-810 | ~810-840 | This is the key diagnostic region. ortho (1,2-disubstituted) gives one strong band. meta (1,3) gives two bands. para (1,4) gives one strong band at a higher wavenumber than ortho.[3] |

Chapter 4: Mass Spectrometry (MS) - Elucidating Fragmentation Pathways

Mass spectrometry provides molecular weight information and can reveal unique fragmentation patterns that serve as fingerprints for each isomer.

Theoretical Basis: Fragmentation and the "Ortho Effect"

All three isomers are expected to show a strong molecular ion peak (M⁺•) at m/z 210. Key fragmentations include:

  • Loss of a methyl radical (•CH₃): [M-15]⁺ at m/z 195.

  • Loss of an acetyl radical (•COCH₃): [M-43]⁺ at m/z 167, corresponding to the methylbiphenyl cation. This is often a very prominent peak.

A crucial phenomenon for differentiation is the "ortho effect," where substituents in the ortho position can interact during fragmentation, leading to unique ions not seen in the meta or para isomers.[5] For the ortho-isomer, this could involve cyclization or rearrangement that is sterically impossible for the others.

Experimental Protocol (GC-MS with EI)
  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of ~1 mg/mL.

  • GC Separation: Inject 1 µL onto a nonpolar capillary column (e.g., DB-5ms). Use a temperature program to elute the isomers (e.g., ramp from 100°C to 280°C).

  • MS Detection: Use standard electron ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 300.

Comparative Data Analysis

Table 4: Expected Major Fragment Ions (m/z) and Their Significance

m/z Value Fragment Identity ortho-Isomer meta-Isomer para-Isomer Interpretation
210 [M]⁺• High High High Molecular ion.
195 [M-CH₃]⁺ High High High Loss of acetyl methyl group.
167 [M-COCH₃]⁺ High High High Loss of acetyl group, forms methylbiphenyl cation.

| Unique Ion(s) | Ortho-effect fragment | Potentially Present | Absent | Absent | The presence of a unique, high-intensity fragment ion could be a definitive marker for the ortho-isomer. |

Chapter 5: UV-Visible (UV-Vis) Spectroscopy - Examining Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within the π-system and is highly sensitive to the degree of conjugation.

Theoretical Basis: Conjugation and Steric Inhibition

The primary absorption band in these molecules corresponds to a π → π* transition. The extent of conjugation directly influences the energy of this transition.

  • para & meta-Isomers: Can achieve near-planarity, allowing for maximum π-orbital overlap across the biphenyl system. This extended conjugation lowers the energy gap, resulting in a shift to a longer wavelength of maximum absorbance (λmax) – a bathochromic shift.

  • ortho-Isomer: The steric clash between the ortho-methyl group and the protons on the adjacent ring forces a significant dihedral angle between the rings. This "steric inhibition of resonance" breaks the conjugation, effectively creating two smaller chromophores. This increases the energy gap and shifts the λmax to a shorter wavelength – a hypsochromic shift.

Experimental Protocol
  • Sample Preparation: Prepare dilute solutions (~10⁻⁵ M) of each isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane).

  • Acquisition: Use a dual-beam spectrophotometer. Record the absorbance from 200 to 400 nm using a quartz cuvette with a 1 cm path length.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) for each isomer.

Comparative Data Analysis

Table 5: Expected UV-Vis Absorption Data

Isomer Expected λmax (nm) Expected Molar Absorptivity (ε) Rationale
ortho Shorter λmax (e.g., ~240-250 nm) Lower ε Reduced conjugation due to steric hindrance. The spectrum will resemble a substituted acetophenone more than a biphenyl.
meta Longer λmax (e.g., ~270-285 nm) Higher ε Good conjugation between the rings.

| para | Longest λmax (e.g., ~275-290 nm) | Highest ε | Most effective conjugation due to linear extension of the π-system. |

Chapter 6: Integrated Analysis Workflow & Conclusion

While each technique provides valuable clues, a combined approach ensures the most reliable identification. The following workflow is recommended for an unknown sample.

G start Start with Unknown Isomer ir 1. Acquire FTIR Spectrum start->ir ir_check Analyze OOP Bending (650-900 cm⁻¹) ir->ir_check uv 2. Acquire UV-Vis Spectrum ir_check->uv Pattern suggests meta or para nmr 3. Acquire ¹H NMR Spectrum ir_check->nmr Pattern suggests ortho (Confirm with NMR) uv_check Check λmax uv->uv_check ortho Identified: ortho-Isomer uv_check->ortho Short λmax (Confirms ortho) meta_para Candidate: meta or para uv_check->meta_para Long λmax nmr->ortho Complex multiplets, shielded methyl meta Identified: meta-Isomer nmr->meta Asymmetric aromatic signals para Identified: para-Isomer nmr->para Symmetric aromatic signals meta_para->nmr Proceed to NMR for final distinction

Caption: A logical workflow for the spectroscopic differentiation of the three isomers.

Conclusion

The differentiation of 1-(2'-, 3'-, and 4'-Methyl[1,1'-biphenyl]-4-yl)ethanone is a classic problem in chemical analysis that is readily solved through the systematic application of standard spectroscopic techniques.

  • IR spectroscopy offers a rapid first pass to distinguish substitution patterns via C-H out-of-plane bending.

  • UV-Vis spectroscopy provides a clear distinction for the sterically hindered ortho-isomer.

  • Mass spectrometry confirms molecular weight and may reveal unique fragmentation for the ortho-isomer.

  • NMR spectroscopy serves as the ultimate arbiter, providing definitive structural proof for all three isomers based on the unique chemical shifts and coupling patterns arising from their distinct electronic and steric environments.

By integrating the data from these complementary methods, researchers can confidently characterize these and other closely related positional isomers, ensuring the integrity and reliability of their scientific findings.

References

  • The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. RSC Publishing. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. (General reference for principles). A summary of characteristic IR bands is available at: Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • The Royal Society of Chemistry. (2012). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. RSC Publishing. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water. RSC Publishing. Available at: [Link]

  • Wiley-VCH. (n.d.). Supporting Information for Nickel-Catalyzed Suzuki–Miyaura Coupling of Aryl O-Carbamates and Pivalates. Wiley Online Library. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Acetylbiphenyl. PubChem. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-[1,1'-biphenyl]-4-yl-. NIST Chemistry WebBook. Available at: [Link]

  • Catelani, T., et al. (2024). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls. International Journal of Molecular Sciences. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

Sources

A Comparative Guide to Palladium Catalysts for the Synthesis of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of substituted biaryl ketones, such as 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone, is a critical step in the development of numerous pharmaceutical agents and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as the premier method for forging the crucial carbon-carbon bond in these structures, with the choice of palladium catalyst being paramount to achieving high yields and process efficiency.[1] This guide provides an in-depth comparison of commonly employed palladium catalysts for this transformation, offering insights into their relative performance, mechanistic underpinnings, and practical application.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The efficacy of any palladium catalyst in the synthesis of this compound via the coupling of 4-bromoacetophenone and 3-methylphenylboronic acid is rooted in the fundamental steps of the Suzuki-Miyaura catalytic cycle.[1][2] Understanding this mechanism is key to rational catalyst selection and reaction optimization.

The generally accepted mechanism involves three primary stages:[2][3]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromoacetophenone), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[2]

  • Transmetalation: The organic moiety from the organoboron reagent (3-methylphenylboronic acid), activated by a base, is transferred to the Pd(II) complex, displacing the halide.[4]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[2]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar¹-Pd(II)L₂-X (Palladacycle) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation diaryl_pd Ar¹-Pd(II)L₂-Ar² transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Product) reductive_elimination->product aryl_halide Ar¹-X (4-Bromoacetophenone) aryl_halide->oxidative_addition boronic_acid Ar²-B(OH)₂ (3-Methylphenylboronic Acid) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Comparative Analysis of Palladium Catalysts

The choice of catalyst significantly impacts reaction efficiency, cost, and scalability. While direct comparative studies for the exact synthesis of this compound are not always available under identical conditions, we can infer performance from reactions with similar substrates.[5]

Catalyst SystemKey Features & Ligand EffectsTypical ConditionsAdvantagesDisadvantages
Pd(PPh₃)₄ A versatile and widely used Pd(0) catalyst. The triphenylphosphine (PPh₃) ligands are moderately electron-rich and bulky.Base: Na₂CO₃, K₂CO₃Solvent: Toluene, DMF, DioxaneTemp: 80-110 °CCommercially available, well-understood reactivity, effective for a wide range of substrates.[6]Air-sensitive, may require higher catalyst loadings, can be slower than more modern catalysts.[7]
PdCl₂(dppf) A Pd(II) pre-catalyst that is reduced in situ to Pd(0). The dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) is electron-rich and has a large bite angle, promoting reductive elimination.Base: K₂CO₃, Cs₂CO₃Solvent: Dioxane, THFTemp: 80-100 °CAir-stable, highly efficient for many C-C bond formations, often provides higher yields and faster reactions than Pd(PPh₃)₄.[7][8]More expensive than simpler phosphine-based catalysts.
Pd(OAc)₂ + Ligand A flexible system where the active catalyst is formed in situ. The choice of phosphine ligand (e.g., SPhos, XPhos) is crucial. Bulky, electron-rich biarylphosphine ligands are highly effective.[9]Base: K₃PO₄, K₂CO₃Solvent: Toluene, Dioxane/H₂OTemp: RT to 100 °CHighly tunable for specific substrates, can achieve very low catalyst loadings (high turnover numbers), and can be effective at room temperature.[9]Ligands can be expensive, and optimization of the Pd:ligand ratio may be required.
Palladacycles Pre-formed, air-stable Pd(II) pre-catalysts that are highly active. They often incorporate bulky, electron-rich phosphine ligands.[10]Base: K₃PO₄, KFSolvent: TolueneTemp: RT to 80 °CExceptionally high catalytic activity, allowing for very low catalyst loadings and reactions at or near room temperature.[10]Can be more expensive and less commercially available than other catalyst types.

Recommended Experimental Protocol

Based on a balance of efficiency, cost, and robustness, a system utilizing Palladium(II) Acetate with a suitable phosphine ligand is often a strong starting point for optimization. The following protocol is a representative procedure for the synthesis of this compound.

Materials:
  • 4-Bromoacetophenone (1.0 equiv)

  • 3-Methylphenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:
  • Inert Atmosphere: To a dry Schlenk flask, add 4-bromoacetophenone, 3-methylphenylboronic acid, and potassium carbonate. The use of an inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidation of the catalyst.

  • Catalyst Preparation: In a separate vial, dissolve Palladium(II) Acetate and SPhos in a small amount of toluene. The solution should be stirred for 10-15 minutes to allow for pre-formation of the active catalytic species.

  • Reaction Setup: Add the catalyst solution to the Schlenk flask containing the reagents. Add toluene and water (typically a 4:1 to 10:1 mixture).

  • Heating and Monitoring: The reaction mixture is heated to 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Experimental_Workflow reagents 1. Add Reagents (Aryl Halide, Boronic Acid, Base) to Schlenk Flask combine 3. Combine & Add Solvents (Toluene/Water) reagents->combine catalyst 2. Prepare Catalyst (Pd(OAc)₂ + SPhos in Toluene) catalyst->combine heat 4. Heat and Stir (80-100 °C under N₂) combine->heat monitor 5. Monitor Reaction (TLC / GC-MS) heat->monitor workup 6. Aqueous Workup (EtOAc/H₂O Extraction) monitor->workup purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: A Step-by-Step Workflow for the Suzuki-Miyaura Coupling Reaction.

Troubleshooting and Optimization

  • Low Yield: If the reaction stalls or provides a low yield, consider increasing the catalyst loading slightly or switching to a more robust base like potassium phosphate (K₃PO₄). Ensuring anhydrous solvents and a strictly inert atmosphere is critical.

  • Homocoupling of Boronic Acid: The formation of a biaryl from the boronic acid coupling with itself is a common side reaction. This can often be minimized by ensuring the reaction is not exposed to oxygen and by using the correct stoichiometry of reagents.

  • Dehalogenation of Aryl Halide: If the starting aryl halide is being converted back to acetophenone, it suggests a competing hydrodehalogenation pathway. This can sometimes be suppressed by changing the solvent or using a different phosphine ligand.

Conclusion

The synthesis of this compound is most effectively achieved via the Suzuki-Miyaura cross-coupling reaction. While traditional catalysts like Pd(PPh₃)₄ are reliable, modern systems based on Pd(OAc)₂ with bulky, electron-rich biarylphosphine ligands (such as SPhos or XPhos) or advanced palladacycles offer superior activity, often allowing for lower catalyst loadings, milder reaction conditions, and higher yields.[9][10] The selection of the optimal catalyst will depend on the specific requirements of the synthesis, balancing factors of cost, scale, and desired purity. The provided protocol serves as a robust starting point for developing a highly efficient and scalable process.

References

  • A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. BenchChem. [URL: https://www.benchchem.com/product/b5859/technical-information/a-comparative-study-of-palladium-catalysts-in-suzuki-miyaura-coupling-with-2-nitrophenylboronic-acid]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki_Coupling]
  • Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ?. ResearchGate. [URL: https://www.researchgate.net/post/Pd_dppf_Cl2-CH2Cl2_and_Pd_PPh3_4_what_is_differance_between_these_palladium_bases]
  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Graz University of Technology. [URL: https://onlinelibrary.wiley.com/doi/10.1002/adsc.202301124]
  • Palladium-Catalyzed Stereoselective Construction of 1,3-Stereocenters Displaying Axial and Central Chirality via Asymmetric Alkylations. MDPI. [URL: https://www.mdpi.com/1420-3049/28/7/2927]
  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.7b00192]
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [URL: https://www.researchgate.net/publication/244917540_Palladium_catalysts_for_the_Suzuki_cross-coupling_reaction_An_overview_of_recent_advances]
  • Benzenamine, 4-chloro-N-methyl-N-phenyl. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v77p0236]
  • Cross coupling reactions. Harned Research Group. [URL: https://www.temple.edu/harned/teaching/cross-coupling-handout.pdf]
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja982243t]
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2004-831264]
  • Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?. ResearchGate. [URL: https://www.researchgate.net/post/Which_one_is_more_efficient_catalyst_for_the_Negishi_coupling_out_of_PdPPh34_or_PdCl2dppf]
  • Palladium-Catalyzed Synthesis of 1,3-Dienes from Allenes and Organic Halides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15509121/]
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c75241602982468532354c]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. [URL: https://www.youtube.
  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI. [URL: https://producciocientifica.bib.ub.edu/registre/ca/detall/1024451]
  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [URL: https://www.pubs.thesciencepub.com/doi/10.59287/jsc.324]
  • Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory: The Synthesis of Ethyl-(4-Phenylphenyl) Acet. JEOL USA Inc.. [URL: https://www.jeolusa.com/APPLICATIONS/Application-Notes/NMR/Exploring-Green-Aqueous-Suzuki-Coupling-Reactions-for-the-Undergraduate-Laboratory-The-Synthesis-of-Ethyl-4-Phenylphenyl-Acet]
  • Palladium-catalyzed synthesis of α-aryl acetophenones from styryl ethers and aryl diazonium salts via regioselective Heck arylation at room temperature. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ob/c9ob01289a]
  • Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [URL: https://myjms.mohe.gov.my/index.php/ijsc/article/download/12202/6791/]
  • Palladium-catalyzed chemoselective synthesis of indane-1,3-dione derivatives via tert-butyl isocyanide insertion. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c5ob02450k]
  • Suzuki coupling reaction of 4-bromotoluene and benzene boronic acid in.... ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-coupling-reaction-of-4-bromotoluene-and-benzene-boronic-acid-in-P-66614-DBS_tbl1_265851493]
  • Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. Bentham Open Archives. [URL: https://openarchive.ki.se/xmlui/handle/10616/39470]
  • Scheme 2 The Suzuki reaction between 4-bromotoluene and phenylboronic acid in the presence of different triazine based ligands.. ResearchGate. [URL: https://www.researchgate.net/figure/The-Suzuki-reaction-between-4-bromotoluene-and-phenylboronic-acid-in-the-presence-of_fig2_259187310]

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This guide provides an in-depth technical comparison of the primary analytical techniques for assessing the purity of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone, a biphenyl ethanone derivative with significant potential in medicinal chemistry. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights and detailed experimental protocols to ensure the integrity of your synthesized compound.

The Criticality of Purity for this compound

This compound and its analogs are of interest in drug discovery, often as intermediates or final compounds targeting a range of biological pathways. The presence of impurities, even in trace amounts, can have profound and often detrimental effects:

  • Altered Pharmacological Activity: Impurities can possess their own biological activity, leading to off-target effects or antagonism of the primary compound's intended action.

  • Toxicity: Process-related impurities, residual solvents, or byproducts can be toxic, posing a direct risk to patient safety.

  • Poor Reproducibility: Variable impurity profiles between batches can lead to inconsistent results in biological assays and preclinical studies.

Given that the synthesis of this compound often involves a Suzuki-Miyaura cross-coupling reaction, a common method for constructing biaryl systems, a specific impurity profile can be anticipated. Understanding the potential for homocoupling of the boronic acid or aryl halide starting materials, as well as the presence of residual catalyst and unreacted starting materials, is crucial for developing a robust analytical strategy.

A Comparative Analysis of Purity Assessment Techniques

The choice of an analytical technique for purity determination is a critical decision, driven by the physicochemical properties of the analyte, the nature of the expected impurities, and the required level of sensitivity and accuracy. Here, we compare the three most powerful and commonly employed methods for small molecule analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of purity assessment in the pharmaceutical industry, prized for its versatility, sensitivity, and quantitative accuracy. For a non-volatile compound like this compound, reverse-phase HPLC is the method of choice.

The "Why" Behind the Method: Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol). More hydrophobic compounds, like our target molecule, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase helps to ensure sharp, symmetrical peaks by suppressing the ionization of any acidic or basic functional groups.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to effectively separate a range of potential impurities with varying polarities.

    • Mobile Phase A: Water with 0.1% Phosphoric Acid

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-25 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition (50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.

Self-Validation and Trustworthiness: The inclusion of a blank injection (mobile phase only) and a system suitability standard (a well-characterized reference standard of the analyte) is critical. The system suitability test ensures that the chromatographic system is performing adequately in terms of peak shape, retention time, and resolution. Peak purity analysis using a diode array detector (DAD) can further enhance confidence by assessing the spectral homogeneity across a single chromatographic peak, indicating the absence of co-eluting impurities.[1]

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Caption: HPLC Purity Analysis Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

For thermally stable and volatile compounds, GC-MS offers exceptional separation efficiency and definitive identification capabilities. This compound is amenable to GC analysis. This technique is particularly adept at identifying and quantifying residual solvents and volatile byproducts from the synthesis.

The "Why" Behind the Method: GC separates compounds based on their boiling points and interactions with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for unambiguous identification by comparing the obtained mass spectrum with a library of known spectra.

Experimental Protocol: GC-MS Impurity Profiling

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

  • Injection Volume: 1 µL.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

    • Solvent Delay: 3 minutes.

  • Sample Preparation: Dissolve the synthesized compound in a volatile, high-purity solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Self-Validation and Trustworthiness: A blank injection of the solvent is essential to identify any background contamination. The identity of the main peak corresponding to this compound should be confirmed by its mass spectrum. Impurities can be tentatively identified by searching their mass spectra against a commercial library (e.g., NIST). The relative percentage of each impurity can be estimated by the area normalization of the total ion chromatogram (TIC).

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Caption: GC-MS Impurity Profiling Workflow.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method for Purity Determination

qNMR has emerged as a powerful primary ratio method for determining the absolute purity of organic compounds.[3] Unlike chromatographic techniques that rely on response factors, the signal intensity in NMR is directly proportional to the number of nuclei giving rise to the signal.[4] This makes qNMR a highly accurate and reliable method, provided that specific experimental parameters are carefully controlled.

The "Why" Behind the Method: By accurately weighing both the sample and a certified internal standard of known purity into an NMR tube, the purity of the analyte can be calculated by comparing the integral of a specific resonance from the analyte to that of a resonance from the internal standard. The key is to choose non-overlapping signals and to ensure complete relaxation of the nuclei between pulses.

Experimental Protocol: qNMR Purity Determination

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Internal Standard: Select a high-purity (>99.5%) internal standard with a simple spectrum and resonances that do not overlap with the analyte. Maleic acid or dimethyl sulfone are good candidates.

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 10-20 mg of the synthesized this compound into a clean, dry vial.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A simple 90° pulse-acquire sequence.

    • Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard to ensure full relaxation. A value of 30-60 seconds is often a safe starting point.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).

    • Acquisition Time: At least 3-4 seconds to ensure good digital resolution.

  • Data Processing:

    • Apply a small line broadening (e.g., 0.3 Hz) to improve S/N.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal for both the analyte (e.g., the acetyl methyl protons) and the internal standard.

  • Purity Calculation: The purity of the analyte (Purity_analyte) can be calculated using the following equation:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

Self-Validation and Trustworthiness: The choice of a certified internal standard is paramount. The accuracy of the qNMR result is directly dependent on the accuracy of the stated purity of the standard. The experiment should be repeated to ensure reproducibility. The selection of non-overlapping signals is crucial and should be carefully verified.

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Caption: qNMR Purity Determination Workflow.

Quantitative Data Summary and Comparison

FeatureHPLC-UVGC-MSqNMR
Principle Differential partitioning between stationary and mobile phasesSeparation by boiling point and interaction with stationary phase, followed by mass analysisSignal intensity proportional to the number of nuclei
Analyte Suitability Non-volatile, thermally labile compoundsVolatile, thermally stable compoundsSoluble compounds with NMR-active nuclei
Primary Application Quantitative purity, impurity profilingImpurity identification, residual solvent analysisAbsolute purity determination, structural confirmation
Typical LOD/LOQ Low ng/mL to high pg/mLpg to fg rangeµg/mL to mg/mL range
Quantitative Accuracy High (with reference standards)Semi-quantitative (area %), can be quantitative with standardsVery high (absolute method)
Throughput HighMedium to HighLow to Medium
Cost (Instrument) ModerateHighVery High
Cost (Per Sample) Low to ModerateModerateHigh

Comparison with an Alternative Compound: 4'-Methylacetophenone

To provide context for the analytical considerations, let's briefly compare our target compound with a simpler, commercially available analog: 4'-Methylacetophenone.

FeatureThis compound4'-Methylacetophenone
Structure Biphenyl core with methyl and acetyl substituentsSingle aromatic ring with methyl and acetyl substituents
Molecular Weight 210.27 g/mol 134.18 g/mol
Expected Polarity Less polar (more hydrophobic)More polar
Expected Volatility Less volatileMore volatile
Analytical Implications Longer retention time in reverse-phase HPLC. Higher boiling point, requiring higher GC oven temperatures.Shorter retention time in reverse-phase HPLC. Lower boiling point, allowing for faster GC analysis.

The higher complexity and lower volatility of this compound underscore the importance of optimized chromatographic methods to achieve good separation from potentially closely related impurities.

Conclusion: A Multi-faceted Approach to Ensuring Purity

No single analytical technique is a panacea for purity determination. A robust and reliable assessment of the purity of synthesized this compound necessitates a multi-pronged approach.

  • HPLC should be the primary tool for routine purity analysis and for the quantification of non-volatile impurities.

  • GC-MS is invaluable for identifying and quantifying volatile impurities and residual solvents, providing a more complete picture of the compound's purity.

  • qNMR serves as the gold standard for absolute purity determination and is an essential tool for qualifying reference standards.

By judiciously applying these techniques and understanding the "why" behind each experimental choice, researchers, scientists, and drug development professionals can ensure the integrity of their synthesized compounds, leading to more reliable and reproducible scientific outcomes.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 4-Methyl-1-indanone for Researchers and Drug Development Professionals.
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A Researcher's Guide to In Vitro Profiling of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone Derivatives: A Primary Screening Cascade

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and scientists, the exploration of novel chemical scaffolds is the first step towards identifying new therapeutic agents. The 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone core represents a promising starting point, given the diverse biological activities reported for various biphenyl and ethanone derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a comprehensive framework for the initial in vitro characterization of novel derivatives of this scaffold, outlining a tiered approach to efficiently assess their cytotoxic potential and explore their mechanistic pathways through key enzyme and receptor interactions.

The following comparison guide is designed to be a self-validating system, where each experimental choice is justified, and the data generated provides a clear rationale for advancing—or deprioritizing—a given compound.

Tier 1: Foundational Assessment - General Cytotoxicity

Before investigating any specific therapeutic potential, it is imperative to establish the baseline cytotoxicity of each derivative. This foundational data is crucial for interpreting the results of subsequent, more specific assays, as overt cytotoxicity can often mask or mimic a desired biological effect. A widely accepted and robust method for this initial screen is the MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[3] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance at a specific wavelength.

  • Cell Seeding: Plate a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the designated wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each derivative.

DerivativeR1-GroupR2-GroupIC50 (µM) on HeLa Cells
BPE-001 HH> 100
BPE-002 ClH45.2
BPE-003 OHH12.8
BPE-004 HNO25.6
Doxorubicin --0.8
Experimental Workflow: MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Add Compound Derivatives A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Read Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Tier 2: Target-Oriented Screening

With an understanding of the general cytotoxicity of the derivatives, the next step is to investigate their potential to interact with specific biological targets. Based on the known activities of related biphenyl structures, we will focus on two key areas: enzyme inhibition and receptor binding.

Enzyme Inhibition Assay: A Focus on Kinases

Many biphenyl derivatives have been shown to possess enzyme inhibitory activity.[4] Kinases, in particular, are a major class of drug targets, especially in oncology. A generic kinase inhibition assay can be used to screen for compounds that interfere with the activity of a specific kinase.

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is typically quantified using a variety of methods, such as fluorescence, luminescence, or radioactivity.

  • Reagent Preparation: Prepare a reaction buffer containing the kinase, its specific substrate, and ATP.

  • Compound Addition: Add the biphenyl ethanone derivatives at various concentrations to the wells of a microplate.

  • Initiation of Reaction: Add the kinase reaction buffer to each well to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate. The signal generated is proportional to the amount of phosphorylated product.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

DerivativeIC50 (µM) against Kinase X
BPE-001 > 100
BPE-002 87.3
BPE-003 22.1
BPE-004 9.4
Staurosporine 0.01
Receptor Binding Assay: Probing GPCR Interaction

Given the structural similarities of some biphenyl compounds to endogenous ligands, investigating their ability to bind to G-protein coupled receptors (GPCRs) is a logical step. A competitive radioligand binding assay is a gold standard for determining the affinity of a compound for a specific receptor.[5]

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor. A decrease in the amount of bound radioligand indicates that the test compound is binding to the receptor.

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand for the target receptor, and varying concentrations of the biphenyl ethanone derivatives.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through the filter plate to separate the bound and free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.[6]

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).

DerivativeKi (nM) for GPCR Y
BPE-001 > 10,000
BPE-002 5,200
BPE-003 850
BPE-004 120
Reference Ligand 5
Signaling Pathway: Hypothetical GPCR Modulation

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Generates BPE_Derivative BPE Derivative BPE_Derivative->GPCR Binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Hypothetical signaling pathway of a BPE derivative modulating a GPCR.

Data Interpretation and Path Forward

The data generated from this primary screening cascade provides a multi-faceted initial profile of each this compound derivative.

  • High Cytotoxicity (e.g., BPE-004): Compounds exhibiting potent cytotoxicity at low concentrations could be prioritized for further investigation as potential anticancer agents. Secondary assays would focus on elucidating the mechanism of cell death (e.g., apoptosis vs. necrosis).

  • Selective Enzyme Inhibition (e.g., BPE-003, BPE-004): Derivatives with significant inhibitory activity against a specific enzyme, coupled with lower general cytotoxicity, are promising candidates for further development as targeted inhibitors.

  • Receptor Binding Activity (e.g., BPE-004): Compounds that demonstrate high affinity for a particular receptor warrant further investigation in functional assays to determine if they act as agonists or antagonists.

  • Low Activity Across the Board (e.g., BPE-001): Derivatives that show little to no activity in any of the primary assays would be deprioritized.

This structured, data-driven approach ensures that research efforts are focused on the most promising derivatives, maximizing the efficiency of the drug discovery process. The insights gained from these initial in vitro assays are critical for guiding subsequent lead optimization and more complex biological evaluations.

References

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  • Lan, X.-J., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 24(15), 2719. Available from: [Link].

  • Scholars Research Library. Synthesis, characterization and cytotoxic evaluation of novel derivatives of 1-[2-(aryl substituted)-5-(4'-Fluoro-3-methyl biphenyl)-[7][8][9] oxadiazole-3-yl]-ethanone. Available from: [Link].

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A Senior Application Scientist's Guide to Biphenyl Ketone-Derived Polymers: A Comparative Analysis of Material Properties

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in advanced materials and drug development, the selection of a polymer with the right balance of thermal stability, mechanical robustness, and chemical resistance is paramount. Poly(aryl ether ketone)s (PAEKs) have long been a cornerstone in high-performance applications, and the incorporation of biphenyl moieties into their backbone offers a versatile platform for tuning material properties. This guide provides an in-depth comparison of polymers derived from different biphenyl ketones, offering a blend of theoretical insights and practical, data-driven comparisons to inform your material selection process.

The Significance of the Biphenyl Ketone Moiety: A Structural Perspective

The introduction of a biphenyl group into the polymer backbone is a strategic design choice that imparts significant rigidity to the macromolecular chain. This increased stiffness is a direct contributor to enhanced thermal properties, such as higher glass transition temperatures (Tg) and melting temperatures (Tm), when compared to their non-biphenyl counterparts.[1] However, this rigidity can also influence solubility and processability. The art of designing high-performance polymers lies in balancing these competing characteristics by modifying the biphenyl ketone monomer. This guide will explore how different substitutions on the biphenyl ring and variations in the polymer backbone architecture impact the final material properties.

Synthesis of Biphenyl Ketone-Derived Polymers: A Generalized Approach

The most common route to synthesizing biphenyl ketone-derived polymers is through nucleophilic aromatic substitution (SNAr) polycondensation. This method typically involves the reaction of a bisphenol, in this case, a derivative of 4,4'-dihydroxybiphenyl, with an activated aromatic dihalide, such as 4,4'-difluorobenzophenone, in a high-boiling aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) or sulfolane, in the presence of a weak base like potassium carbonate.

The choice of monomers allows for a high degree of customization of the final polymer. For instance, the use of substituted biphenols or dihalides can introduce functionalities that alter properties such as solubility and dielectric constant.

Synthesis cluster_reactants Reactants MonomerA Biphenol Derivative (e.g., 4,4'-dihydroxybiphenyl) Polymer Biphenyl Ketone Polymer MonomerA->Polymer Nucleophilic Aromatic Substitution MonomerB Activated Dihalide (e.g., 4,4'-difluorobenzophenone) MonomerB->Polymer Solvent High-Boiling Aprotic Solvent (e.g., NMP, Sulfolane) Solvent->Polymer Base Weak Base (e.g., K2CO3) Base->Polymer

Caption: Generalized nucleophilic aromatic substitution for biphenyl ketone polymer synthesis.

Comparative Analysis of Material Properties

The true value of these polymers is revealed in their performance characteristics. The following sections provide a comparative analysis of key material properties, supported by experimental data.

Thermal Properties: High-Temperature Stability

The incorporation of the rigid biphenyl unit significantly enhances the thermal stability of PAEKs. This is evident in the elevated glass transition temperatures (Tg) and melting temperatures (Tm) of biphenyl-containing polymers compared to their analogues without the biphenyl group.

Table 1: Comparison of Thermal Properties

PolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (TGA, 5% wt loss) (°C)
PEEK ~143[2][3]~343[2]>500[4]
PEKK ~162-165[2][3][5]~305-381[2][3]>500[4]
PEBEKK Higher than PEEK[6]Higher than PEEK[6]Not specified
BP-PAEK Copolymers 185–191[4]341–348[4]Not specified

Note: BP-PAEK Copolymers refer to polymers with 50-60 mol% of a specific biphenyl-containing monomer (BPBPPD).[4]

Mechanical Properties: Strength and Stiffness

The rigidity imparted by the biphenyl group also translates to impressive mechanical properties, including high tensile strength and modulus.

Table 2: Comparison of Mechanical Properties

PolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
PEEK 90–100[3]3.70[3]Not specified
PEKK 105[3]5.10[3]Not specified
PEBEKK-CF Composite 468.4[6]41.6[6]Not specified
BP-PAEK Copolymers 102.4–104.6[4]2.53–2.68[4]11–13[4]
PAEK (diphenyl-biphthalazin-dione) up to 107[7]>1.95[7]Not specified
PAEK (methylene groups) 82.0–88.5[8]2.17–2.21[8]5.54–7.94[8]

Note: PEBEKK-CF Composite is a carbon fiber reinforced composite.[6]

Solubility and Processability

A significant challenge with high-performance polymers is their often-limited solubility, which can complicate processing. The introduction of bulky side groups or flexible linkages into the biphenyl ketone polymer backbone is a common strategy to enhance solubility.

Table 3: Solubility of Biphenyl Ketone-Derived Polymers

Polymer ModificationEffect on SolubilityCommon Solvents
Unmodified Biphenyl PAEKs Generally lowHigh-boiling aprotic solvents (NMP, sulfolane) at elevated temperatures
Fluorinated Groups (-CF3, -OCF3) IncreasedChloroform, dichloromethane, DMF, DMAc, NMP, cyclohexanone[9]
Bulky Side Groups (e.g., phenolphthalein) IncreasedChloroform, tetrahydrofuran, NMP, DMAc[5]
Flexible Linkages (e.g., ether) IncreasedVaries with the specific linkage and overall polymer structure
Chemical Resistance

Polyketones, in general, are known for their excellent resistance to a wide range of chemicals.[8] Polymers containing the biphenyl ketone moiety maintain this desirable characteristic. Notably, PEKK often exhibits superior chemical resistance compared to PEEK.[10][11]

Experimental Protocols for Material Characterization

To ensure the validity and reproducibility of the presented data, standardized testing methodologies are crucial. The following are detailed protocols for key characterization techniques based on ASTM standards.

Thermal Analysis: DSC and TGA

Thermal_Analysis cluster_DSC DSC (ASTM D3418) cluster_TGA TGA (ASTM E1131) DSC_Sample 1. Prepare Sample (5-10 mg) DSC_Pan 2. Seal in Aluminum Pan DSC_Sample->DSC_Pan DSC_Instrument 3. Place in DSC Instrument DSC_Pan->DSC_Instrument DSC_Program 4. Heat/Cool/Heat Cycle (e.g., 10-20 °C/min) DSC_Instrument->DSC_Program DSC_Analysis 5. Analyze Thermogram (Tg, Tm, Tc) DSC_Program->DSC_Analysis TGA_Sample 1. Prepare Sample (10-20 mg) TGA_Pan 2. Place in TGA Pan TGA_Sample->TGA_Pan TGA_Instrument 3. Place in TGA Instrument TGA_Pan->TGA_Instrument TGA_Program 4. Heat in N2 Atmosphere (e.g., 20 °C/min to 800 °C) TGA_Instrument->TGA_Program TGA_Analysis 5. Analyze Weight Loss Curve (Decomposition Temperature) TGA_Program->TGA_Analysis

Caption: Workflow for DSC and TGA analysis of polymers.

Differential Scanning Calorimetry (DSC) - ASTM D3418 [4][12][13][14][15]

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan. An empty sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Heat the sample from ambient temperature to a temperature above its expected melting point at a controlled rate (e.g., 20 °C/min) under a nitrogen atmosphere. This first scan is to erase the thermal history of the sample.

    • Cool the sample at a controlled rate (e.g., 20 °C/min) to a temperature below its glass transition.

    • Heat the sample again at the same controlled rate to a temperature above its melting point.

  • Data Analysis: Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) from the second heating scan.

Thermogravimetric Analysis (TGA) - ASTM E1131 [5][6][9][16][17]

  • Sample Preparation: Place 10-20 mg of the polymer sample into a tared TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program: Heat the sample from ambient temperature to approximately 800 °C at a constant heating rate (e.g., 20 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Determine the onset of decomposition and the temperature at which 5% weight loss occurs from the resulting weight vs. temperature curve.

Mechanical Testing: Tensile Properties

Tensile Properties of Plastics - ASTM D638 [1][11][18][19][20]

  • Specimen Preparation: Prepare dog-bone shaped test specimens according to the dimensions specified in ASTM D638.[1] Ensure the specimens are free of voids and surface defects.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% RH) for a specified period before testing.

  • Test Procedure:

    • Mount the specimen in the grips of a universal testing machine.

    • Attach an extensometer to the gauge section of the specimen to accurately measure strain.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Data Analysis: From the resulting stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.

Chemical Resistance and Solubility Evaluation

Chemical Resistance - ASTM D543 [2][3][7][21][22]

  • Reagent Selection: Choose a range of chemical reagents relevant to the intended application (e.g., common solvents, acids, bases).

  • Specimen Preparation: Prepare rectangular specimens of the polymer.

  • Immersion: Immerse the specimens in the selected reagents at a specified temperature for a defined period.

  • Evaluation: After immersion, remove the specimens, dry them, and evaluate changes in weight, dimensions, appearance, and mechanical properties (e.g., tensile strength) compared to control specimens.

Solubility Determination

  • Solvent Screening: Place a small amount of the polymer (e.g., 10 mg) in a vial with a small amount of a test solvent (e.g., 1 mL).

  • Observation: Observe the mixture at room temperature and with gentle heating. Note whether the polymer dissolves completely, partially, swells, or remains insoluble.

  • Quantitative Measurement: For soluble polymers, prepare solutions of known concentrations and determine the intrinsic viscosity to gain insight into the polymer-solvent interactions.

Conclusion: Tailoring Biphenyl Ketone Polymers for Specific Applications

Polymers derived from biphenyl ketones represent a versatile class of high-performance materials. The inherent rigidity of the biphenyl unit provides a solid foundation for excellent thermal and mechanical properties. By judiciously modifying the monomer structure, researchers can fine-tune these properties to meet the demanding requirements of various applications, from aerospace components to advanced medical devices. This guide has provided a framework for understanding the structure-property relationships in these polymers and has outlined the standardized methods for their characterization. The provided data and protocols serve as a valuable resource for scientists and engineers in the selection and development of the next generation of high-performance materials.

References

  • Jiang, B. (2016). Preparation And Friction Properties Of Biphenyl-containing Poly (Ether Ether Ketone Ketone) And Its Carbon Fiber Reinforced Composite. [Master's Thesis]. Globe Thesis. Available at: [Link]

  • Ling, M., Yu, K., Wang, J., et al. (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Journal of Materials Research and Technology, 21, 153-160. Available at: [Link]

  • Chen, Z. Q. (2022). Study On The Properties Of Biphenyl-Type Poly(Aryl Ether Ketone)Resin And Its Composites. [Master's Thesis]. Globe Thesis. Available at: [Link]

  • ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021. Available at: [Link]

  • Wang, J., et al. (2022). Poly(aryl ether ketone ketone)s containing diphenyl-biphthalazin-dione moieties with excellent thermo-mechanical performance and solubility. Polymer, 243, 124653. Available at: [Link]

  • ADDMAN. (n.d.). PEKK vs. PEAK vs. PEEK: Key Differences and Applications. Available at: [Link]

  • K.D. Feddersen. (n.d.). Polyketones (PK): Properties, areas of application and processing. Available at: [Link]

  • PEEKCHINA. (2025). PEEK vs PEKK vs PEEKK: Comparing Top-Grade PAEK Materials. Available at: [Link]

  • ASTM D638-14, Standard Test Method for Tensile Properties of Plastics, ASTM International, West Conshohocken, PA, 2014. Available at: [Link]

  • ASTM D543-21, Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents, ASTM International, West Conshohocken, PA, 2021. Available at: [Link]

  • ZwickRoell. (n.d.). ASTM D638: tensile properties plastics. Available at: [Link]

  • ResearchGate. (2025). Thermal analysis of poly(aryl ether ketone) fibers. Available at: [Link]

  • NC State University Libraries. (n.d.). 10. Solubility parameters of polymers. Available at: [Link]

  • Chen, Z. Q. (2022). Study On The Properties Of Biphenyl-Type Poly(Aryl Ether Ketone)Resin And Its Composites. Globe Thesis. Available at: [Link]

  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020. Available at: [Link]

  • Industrial Physics. (n.d.). ASTM D638 Standard Test Method for Tensile Properties of Plastics. Available at: [Link]

  • Najeeb, S., et al. (2023). Description of Poly(aryl-ether-ketone) Materials (PAEKs), Polyetheretherketone (PEEK) and Polyetherketoneketone (PEKK) for Application as a Dental Material. Polymers, 15(9), 2195. Available at: [Link]

  • 3Dnatives. (2021). PEEK vs PEKK: Which High Performance Material Should You Choose?. Available at: [Link]

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  • Park, K. (n.d.). SOLUBILITY OF POLYMERS. Kinam Park. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond the mere application of chemical compounds; it encompasses a profound responsibility for the entire lifecycle of these materials, from initial handling to final disposal. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, procedural framework for the safe disposal of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone, grounded in established safety protocols and regulatory standards.

The causality behind these rigorous disposal protocols is clear: improper disposal can lead to environmental contamination, particularly of aquatic ecosystems, and pose unforeseen risks to public health. By adhering to these steps, we ensure that our scientific pursuits do not come at the cost of our environment or the well-being of our communities.

Hazard Identification and Risk Assessment

Hazard ClassificationDescriptionPrimary PrecautionSource
Skin Irritation May cause skin irritation upon contact.H315: Causes skin irritation.[2]
Serious Eye Irritation Causes serious eye irritation.H319: Causes serious eye irritation.[1][2]
Aquatic Toxicity (Chronic) Very toxic to aquatic life with long-lasting effects.H410/H411: Very toxic to aquatic life with long lasting effects.[1][2]
Respiratory Irritation May cause respiratory irritation.H335: May cause respiratory irritation.[2]

Given these potential hazards, this compound must be treated as a hazardous waste stream. Under no circumstances should this compound or its residues be disposed of down the sink or in regular trash.[3][4] Such actions would directly violate regulations established under the Resource Conservation and Recovery Act (RCRA) and could lead to significant environmental harm.[5][6]

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before handling the waste, ensure all necessary safety measures are in place. The choice of PPE is dictated by the hazards identified above.

  • Hand Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[7]

  • Eye Protection : Use chemical safety goggles or a face shield to protect against splashes.[7]

  • Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.

  • Work Area : All handling of waste should be conducted within a certified chemical fume hood to mitigate inhalation risks.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process of segregation, containment, labeling, and transfer.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[8][9]

  • Solid Waste : Collect pure this compound, contaminated spatulas, weigh boats, and contaminated PPE (like gloves) in a designated solid waste container.

  • Liquid Waste : If the compound is dissolved in a solvent, collect it in a separate, compatible liquid waste container. Do not mix this waste stream with other liquid wastes (e.g., acidic, basic, or halogenated wastes) unless you have confirmed compatibility.[9]

  • Sharps Waste : Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container specifically designated for hazardous chemical waste.[8]

Step 2: Containerization

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.

  • Use Appropriate Containers : Containers must be in good condition, leak-proof, and compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[9][10]

  • Keep Containers Closed : Waste containers must be securely sealed at all times, except when actively adding waste.[3][10] This is a key requirement from regulatory bodies to prevent the release of vapors.

  • Avoid Overfilling : Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills.[9]

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.[8]

  • Label Immediately : Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Complete Information : The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.

    • If in a solution, list all constituents and their approximate percentages.

    • The specific hazard characteristics (e.g., "Irritant," "Aquatic Toxin").

    • The date accumulation started.

Step 4: Storage (Satellite Accumulation)

Waste must be stored safely in the laboratory in a designated "Satellite Accumulation Area" (SAA) before being collected by your institution's Environmental Health and Safety (EHS) department.[10]

  • Location : The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment : Store waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container. This prevents the spread of material in case of a leak.

  • Segregation : Keep incompatible waste streams physically separated within the SAA.

Step 5: Arranging for Disposal

Laboratory personnel are responsible for managing the waste until it is collected by a licensed disposal facility, a process typically coordinated by the institution's EHS office.[3][10]

  • Contact EHS : Follow your institution's specific procedures to request a hazardous waste pickup.

  • Documentation : Ensure all required paperwork is completed accurately. This creates a "cradle-to-grave" record of the waste, as mandated by the EPA.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition start Identify Waste: This compound assess Assess Hazards: - Skin/Eye Irritant - Aquatic Toxin start->assess ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat assess->ppe segregate Segregate Waste Stream (Solid vs. Liquid) ppe->segregate container Select Compatible Container (HDPE or Glass) segregate->container label_waste Attach & Complete Hazardous Waste Label container->label_waste store Store in Secondary Containment in Satellite Accumulation Area label_waste->store request Request Waste Pickup (Contact EHS/Safety Office) store->request document Complete Disposal Manifest/Paperwork request->document finish Waste Transferred to Licensed Disposal Facility document->finish

Caption: Decision workflow for the safe disposal of this compound.

Spill and Decontamination Procedures

Accidents happen, and preparation is key.

  • Minor Spill : For a small spill (a few grams), ensure the area is well-ventilated. Wearing your full PPE, absorb the material with a chemical absorbent pad or vermiculite. Sweep up the absorbed material and place it in your designated solid hazardous waste container.[11]

  • Major Spill : If a large quantity is spilled, evacuate the immediate area. Alert your colleagues and contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.

  • Decontamination : Clean the affected area with soap and plenty of water.[11] Collect all cleaning materials (wipes, pads) as hazardous waste.

  • Empty Containers : The original product container is considered hazardous waste unless properly decontaminated. To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[4] The rinsate must be collected as hazardous liquid waste. After rinsing, deface or remove the original label, and the container may then be disposed of as regular solid waste or recycled, depending on institutional policy.[3][4]

By implementing this comprehensive disposal plan, we uphold our commitment to safety and environmental responsibility, ensuring that our innovative work in the laboratory contributes positively to the world without leaving a harmful legacy.

References

  • Laboratory Guide for Managing Chemical Waste . (2023-10). Vanderbilt University Medical Center. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste . (2025-05-30). US Environmental Protection Agency. Retrieved from [Link]

  • This compound . (n.d.). PubChem. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . (n.d.). Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols . (2024-08-16). NSTA. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories . (n.d.). Ace Waste. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . (2025-08-13). US Environmental Protection Agency. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? . (2025-01-06). Chemistry For Everyone. Retrieved from [Link]

  • Hazardous Waste Disposal Guide . (2023-02-27). Northwestern University Research Safety. Retrieved from [Link]

  • EPA Hazardous Waste Management . (2024-04-29). Axonator. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic environment of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, routine should never equate to complacency. The safe handling of any chemical compound is paramount, predicated on a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for handling 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone (CAS No. 76650-29-8), a biphenyl ketone derivative.[1] Our focus is to move beyond a simple checklist and instill a deep, causal understanding of why specific personal protective equipment (PPE) and procedures are critical.

This document is structured to serve as a self-validating system of protocols, grounded in authoritative safety standards from bodies like the Occupational Safety and Health Administration (OSHA).[2]

Section 1: Hazard Identification and Risk Assessment

Structurally similar compounds, such as 4-Acetylbiphenyl (CAS No. 92-91-1) and other substituted biphenyls, are known to cause skin, eye, and respiratory irritation.[3][4] For instance, GHS classifications for related compounds frequently include Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][4] A brominated analog, 1-(4′-Bromo[1,1′-biphenyl]-4-yl)ethanone, is explicitly classified as causing serious eye irritation.[5]

Therefore, it is prudent and scientifically sound to assume this compound presents, at a minimum, the following hazards until proven otherwise.

Table 1: Postulated Hazard Profile of this compound

Hazard ClassGHS Hazard Statement (Assumed)GHS Pictogram (Assumed)Rationale for Assumption
Skin Irritation H315: Causes skin irritationBased on data for 4-Acetylbiphenyl and other aromatic ketones which can defat and irritate the skin.[3][4]
Eye Irritation H319: Causes serious eye irritationAromatic ketones are often potent eye irritants. This is a common classification for this chemical family.[3][4][5]
Respiratory Irritation H335: May cause respiratory irritationInhalation of fine powders or aerosols of aromatic compounds can irritate the respiratory tract.[3][4]
Aquatic Toxicity H410/H411: Very toxic/Toxic to aquatic life with long lasting effectsBiphenyl structures are often persistent in the environment. A brominated analog is classified H411.[5]

This initial risk assessment dictates that all handling procedures must prevent contact with skin and eyes, and minimize the generation of dust or aerosols to prevent inhalation.

Section 2: The Hierarchy of Controls: A Foundational Safety Principle

Before specifying PPE, it is crucial to acknowledge the Hierarchy of Controls , a framework established by OSHA and NIOSH for controlling workplace hazards. PPE is the last line of defense.

Caption: The Hierarchy of Controls prioritizes safety measures.

For handling this compound, Engineering Controls are non-negotiable. All manipulations of the solid or its solutions must be performed within a certified chemical fume hood to contain any dust or vapors. Administrative Controls , such as this guide and mandatory safety training, are also essential components of a comprehensive Chemical Hygiene Plan (CHP) as required by the OSHA Laboratory Standard (29 CFR 1910.1450).[2][6]

Section 3: Core PPE Protocol: Your Last Line of Defense

When direct handling is unavoidable, the following PPE is mandatory. The selection is based on providing a robust barrier against the anticipated hazards of an aromatic ketone.

Eye and Face Protection
  • Mandatory: Wear tightly fitting chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[5]

    • Causality: Standard safety glasses do not provide adequate protection from splashes, particularly from the sides or top.[7] Given the assumed serious eye irritation potential, goggles that form a seal around the eyes are required to prevent any contact from splashes or airborne powder.

  • Recommended for Large Quantities (>1g) or Splash Risk: In addition to goggles, use a face shield.

    • Causality: A face shield protects the entire face from larger volume splashes of solutions containing the compound.[7]

Skin and Body Protection
  • Gloves: The Critical Barrier

    • Primary Recommendation: Butyl rubber gloves.

      • Causality: Aromatic ketones as a class can be aggressive towards common glove materials. Butyl rubber offers excellent protection against ketones and esters.[8][9] Always consult the specific glove manufacturer's chemical resistance chart for breakthrough time and permeation data.[10]

    • Alternative for Incidental Contact: Nitrile gloves may be suitable for handling small quantities where only incidental contact is anticipated. However, nitrile offers poor resistance to some ketones and organic solvents.[7][11] If using nitrile, a double-gloving technique is recommended.

    • Glove Discipline: Gloves must be inspected for tears or pinholes before each use.[12] Remove gloves using a technique that avoids skin contact with the outer contaminated surface and dispose of them immediately in the designated chemical waste container. Never reuse disposable gloves. Contaminated gloves, if not removed properly, can become a source of exposure.[7]

  • Laboratory Coat:

    • Mandatory: A flame-resistant lab coat with long sleeves and a fully fastened front is required.

    • Causality: The lab coat protects street clothes and skin from minor spills and contamination. It should be removed immediately if significant contamination occurs.[12]

  • Additional Protection:

    • For operations with a high risk of splashing, consider a chemically resistant apron and shoe covers.[13]

    • Ensure legs are fully covered (no shorts or skirts) and wear closed-toe shoes at all times in the laboratory.[12]

Respiratory Protection
  • Under Normal Conditions: If all work is conducted within a properly functioning chemical fume hood, respiratory protection is typically not required. The fume hood is the primary engineering control for preventing inhalation exposure.[12]

  • For Spill Cleanup or Engineering Control Failure: If there is a potential for aerosolization outside of a fume hood (e.g., a large spill), a NIOSH-approved respirator is necessary.

    • Recommendation: A full-face respirator with organic vapor/P100 (particulate) cartridges provides both respiratory and eye protection. A half-mask respirator with the same cartridges is an alternative, but must be worn with chemical splash goggles.[5]

    • Causality: The organic vapor cartridge will adsorb solvent vapors if the compound is in solution, while the P100 filter will capture fine particulates of the solid compound.

    • Requirement: Use of respirators requires enrollment in a formal respiratory protection program, including medical clearance and fit testing, as mandated by OSHA.

Section 4: Procedural Guidance: Donning, Doffing, and Disposal

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Lab Coat d2 2. Goggles/Face Shield d1->d2 d3 3. Gloves (Last) d2->d3 f1 1. Gloves (First) f2 2. Goggle/Face Shield f1->f2 f3 3. Lab Coat f2->f3

Caption: Correct PPE donning and doffing sequence.

Step-by-Step Disposal Plan
  • Contaminated Gloves: After handling the chemical, remove gloves first using a skin-safe technique (e.g., peeling one glove off with the other, then using the clean hand to remove the second glove from the inside). Dispose of them immediately in a designated, sealed, and clearly labeled hazardous waste container.

  • Weighing Papers/Contaminated Disposables: All disposable items that have come into direct contact with the chemical (e.g., weighing papers, pipette tips, contaminated paper towels) must be placed in the same hazardous waste container.

  • Spill Cleanup Materials: Materials used to clean up spills of this compound are considered hazardous waste and must be disposed of accordingly.

  • Empty Chemical Containers: The original container, once empty, must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and treated as hazardous waste.

  • Waste Stream Management: Never dispose of this chemical or its contaminated materials down the drain or in the regular trash.[12] All waste must be handled in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.

Section 5: Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][12]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water.[5] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

  • Spill: Evacuate the area. Wear the appropriate level of PPE (including respiratory protection if necessary). For a solid, carefully sweep up the material to avoid creating dust. For a liquid, absorb with an inert material (e.g., vermiculite, sand). Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.

By adhering to these detailed protocols, researchers, scientists, and drug development professionals can handle this compound with a high degree of safety, ensuring personal well-being and maintaining the integrity of their research environment.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).[Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.[Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).[Link]

  • OSHA Glove Selection Chart. University of Pennsylvania Environmental Health and Safety.[Link]

  • Chemical resistant gloves. Kerbl.[Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).[Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC).[Link]

  • This compound. PubChem, National Center for Biotechnology Information.[Link]

  • Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. Labour Department.[Link]

  • Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. eSafety Supplies.[Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration (OSHA).[Link]

  • Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention (CDC).[Link]

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health.[Link]

  • Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.[Link]

  • Chemical Resistance Guide. North Safety Products.[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press.[Link]

  • OSHA Laboratory Standard. Compliancy Group.[Link]

  • Chemical Resistance Selection Chart for Protective Gloves. East Carolina University, Office of Environmental Health and Safety.[Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.[Link]

  • NIOSH Pocket Guide To Chemical Hazards. Enviro Safetech.[Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR).[Link]

  • 4-Acetylbiphenyl. PubChem, National Center for Biotechnology Information.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.